molecular formula C7H15Br B2365950 2-Bromo-5-methylhexane CAS No. 6570-93-0

2-Bromo-5-methylhexane

Cat. No.: B2365950
CAS No.: 6570-93-0
M. Wt: 179.101
InChI Key: FLXWXUODAGCSPP-UHFFFAOYSA-N
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Description

2-Bromo-5-methylhexane is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 179.101. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXWXUODAGCSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-methylhexane, a halogenated hydrocarbon of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of experimentally-derived data in peer-reviewed literature, this guide combines reported information with computational predictions and comparative data from analogous compounds to offer a thorough profile.

Core Chemical and Physical Properties

This compound is a secondary bromoalkane. Its structure, featuring a bromine atom on the second carbon of a methyl-substituted hexane (B92381) chain, makes it a versatile intermediate for introducing the 5-methylhexyl group into various molecular scaffolds.

Table 1: General and Computational Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 6570-93-0CymitQuimica, Guidechem[2][3][4][5]
Molecular Formula C₇H₁₅BrCymitQuimica, Guidechem, PubChem[1][2][3][4][5]
Molecular Weight 179.10 g/mol PubChem[1]
Canonical SMILES CC(C)CCC(C)BrGuidechem, PubChem[1][3]
InChI Key FLXWXUODAGCSPP-UHFFFAOYSA-NCymitQuimica, Guidechem[2][3][5]
XLogP3-AA (Predicted) 3.5PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Complexity (Predicted) 50.3Guidechem[4]

Table 2: Estimated Physical Properties of this compound

PropertyValueSource
Boiling Point EstimatedNo experimental data found.
Melting Point EstimatedNo experimental data found.
Density EstimatedNo experimental data found.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, ethanol, dichloromethane)Inferred from properties of similar bromoalkanes.

Spectroscopic Data (Predicted and Comparative)

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the chirality at the C2 position and the diastereotopic protons in the methylene (B1212753) groups. Key expected signals include a multiplet for the proton at C2 (adjacent to the bromine), a multiplet for the proton at C5, and several overlapping multiplets for the methylene protons. The terminal methyl groups would appear as doublets.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C2) would be shifted downfield.

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.

Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach involves the bromination of 5-methyl-2-hexanol (B47235). A plausible synthetic route is also suggested from 2,5-dimethylhexanoic acid.[2]

General Experimental Protocol for Synthesis via Bromination of 5-methyl-2-hexanol

This protocol is a representative procedure for the synthesis of secondary bromoalkanes from the corresponding alcohol.

Materials:

  • 5-methyl-2-hexanol

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-2-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (or concentrated hydrobromic acid) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench by slowly pouring it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

General Experimental Protocol for Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane and ethyl acetate (B1210297) (or other suitable eluents)

  • Chromatography column, flasks for fraction collection, TLC plates, UV lamp.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with a low percentage of the more polar solvent).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the compound from the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Reactivity and Reaction Mechanisms

As a secondary alkyl halide, this compound can undergo nucleophilic substitution reactions through both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Nucleophilic Substitution: Sₙ1 vs. Sₙ2 Pathways

The reaction of (R)-2-bromo-5-methylhexane with a nucleophile such as sodium hydroxide (B78521) can proceed via two distinct pathways, leading to different stereochemical outcomes.[3]

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the chiral center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Sₙ2 reaction pathway of (R)-2-bromo-5-methylhexane.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. The nucleophile then attacks the carbocation from either face, leading to a racemic mixture of products. This pathway is favored by weak nucleophiles and polar protic solvents.

Sₙ1 reaction pathway of (R)-2-bromo-5-methylhexane.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also reported to cause skin and eye irritation and may cause respiratory irritation.[1]

Table 3: GHS Hazard Statements for this compound

Hazard CodeStatement
H226Flammable liquid and vapor
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Potential Applications

While specific applications of this compound are not extensively documented, its role as an alkylating agent suggests its utility in the synthesis of more complex molecules.[6] Halogenated hydrocarbons are common building blocks in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The 5-methylhexyl moiety is present in some biologically active compounds, and this compound could serve as a key intermediate in their synthesis. There are also mentions of its potential anti-inflammatory and anti-cancer properties, though these require further investigation.[6]

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. This guide has summarized the available chemical and physical data, provided representative experimental protocols, and detailed the key reaction mechanisms. Further experimental investigation is required to fully characterize its properties and unlock its synthetic potential. Researchers are encouraged to consult the primary literature and safety data sheets before using this compound.

References

An In-depth Technical Guide to 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed description of the chemical compound 2-Bromo-5-methylhexane, focusing on its IUPAC nomenclature and molecular structure.

IUPAC Name and Verification

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1][2] This name is derived based on the following structural analysis:

  • Identification of the Parent Chain : The longest continuous carbon chain in the molecule consists of six carbon atoms, which corresponds to the parent alkane name "hexane".[3][4]

  • Identification and Location of Substituents : There are two substituents attached to the hexane (B92381) chain:

    • A bromine atom (Br), indicated by the prefix "bromo-".[5]

    • A methyl group (-CH₃), indicated by the prefix "methyl-".

  • Numbering the Parent Chain : The carbon chain is numbered from the end that gives the substituents the lowest possible locants (positions).[6][7] Numbering from right to left in the standard representation results in the bromine atom being on carbon #2 and the methyl group on carbon #5. Numbering from the other direction would assign positions 2 (for methyl) and 5 (for bromo), but since "bromo" comes before "methyl" alphabetically, the first numbering scheme is preferred to give the alphabetically prior group the lower number when there's a tie in locants from either direction.

  • Assembling the Name : The substituents are listed in alphabetical order, preceded by their locants.[3] Therefore, the name is constructed as this compound.

The molecular formula for this compound is C₇H₁₅Br.[1][8]

Molecular Structure

The structure of this compound consists of a central six-carbon hexane chain. A bromine atom is attached to the second carbon atom, and a methyl group is attached to the fifth carbon atom. The chemical structure can be unambiguously represented by the SMILES (Simplified Molecular-Input Line-Entry System) string: CC(C)CCC(C)Br.[1][8][9]

The two-dimensional representation of the this compound structure is provided below.

Figure 1: 2D structure of this compound.

References

Synthesis of 2-Bromo-5-methylhexane from 5-methyl-2-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylhexane from 5-methyl-2-hexanol (B47235), a key transformation in organic synthesis for the introduction of a bromine atom, which can serve as a versatile handle for further molecular elaboration in drug discovery and development. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and characterization of the target compound.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. This compound is a valuable intermediate, and its synthesis from the readily available 5-methyl-2-hexanol can be achieved through nucleophilic substitution reactions. The choice of reagent dictates the reaction mechanism, stereochemical outcome, and potential for side reactions. This guide will focus on two principal methods: the reaction with hydrobromic acid (HBr) and the use of phosphorus tribromide (PBr₃).

Reaction Pathways and Mechanisms

The synthesis of this compound from 5-methyl-2-hexanol, a secondary alcohol, can proceed via two distinct nucleophilic substitution mechanisms: S(_N)1 and S(_N)2.

2.1. S(_N)1 Pathway with Hydrobromic Acid (HBr)

The reaction of 5-methyl-2-hexanol with a strong acid like HBr typically follows an S(_N)1 mechanism. The three-step process involves:

  • Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from HBr, forming a good leaving group, water.

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the second carbon of the hexane (B92381) chain.

  • Nucleophilic attack by bromide: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation, forming the final product, this compound.

It is important to note that carbocation intermediates are prone to rearrangement to form more stable carbocations. However, in the case of the 5-methyl-2-hexyl carbocation, a hydride shift to form a more stable tertiary carbocation is not possible without significant skeletal rearrangement, and thus, the formation of the desired product is generally favored.

2.2. S(_N)2 Pathway with Phosphorus Tribromide (PBr₃)

The reaction with phosphorus tribromide (PBr₃) provides a milder and often more selective method for converting secondary alcohols to alkyl bromides, proceeding through an S(_N)2 mechanism. This is a one-step concerted process:

  • Activation of the hydroxyl group: The oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion.

  • Backside attack: The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the side opposite to the leaving group. This backside attack results in the inversion of stereochemistry at the chiral center, if applicable.

This method is generally preferred when trying to avoid carbocation rearrangements and control stereochemistry.

Data Presentation

Physicochemical Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
Starting Material 5-methyl-2-hexanol627-59-8C₇H₁₆O116.20148-1500.819 (at 25 °C)1.417
Product This compound6570-93-0C₇H₁₅Br179.10Not specifiedNot specifiedNot specified
Spectroscopic Data for 5-methyl-2-hexanol
Spectroscopy Key Features
¹H NMR Provides signals corresponding to the different types of protons in the molecule.
¹³C NMR Shows distinct peaks for each unique carbon atom in the structure.
IR Spectroscopy A broad peak in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group.

Experimental Protocols

4.1. Synthesis of this compound via the S(_N)1 Reaction with HBr (General Procedure)

  • Reagents:

    • 5-methyl-2-hexanol

    • 48% Hydrobromic acid (HBr)

    • Concentrated sulfuric acid (H₂SO₄) (catalyst)

    • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

    • Diethyl ether or dichloromethane (B109758) (for extraction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-methyl-2-hexanol.

    • Carefully add an excess of 48% hydrobromic acid.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by distillation.

4.2. Synthesis of this compound via the S(_N)2 Reaction with PBr₃ (General Procedure)

  • Reagents:

    • 5-methyl-2-hexanol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether or dichloromethane (as solvent)

    • Ice-cold water

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, dissolve 5-methyl-2-hexanol in an anhydrous solvent (e.g., diethyl ether).

    • Cool the flask in an ice bath.

    • Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

    • Carefully pour the reaction mixture over crushed ice.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with a cold, dilute sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting this compound by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SN1_Reaction_Pathway Start 5-methyl-2-hexanol Protonation Protonation (HBr) Start->Protonation Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol Loss_of_Water Loss of H2O Protonated_Alcohol->Loss_of_Water Carbocation Secondary Carbocation Loss_of_Water->Carbocation Nucleophilic_Attack Nucleophilic Attack (Br-) Carbocation->Nucleophilic_Attack Product This compound Nucleophilic_Attack->Product

Caption: S(_N)1 reaction pathway for the synthesis of this compound.

SN2_Reaction_Pathway Start 5-methyl-2-hexanol Activation Activation (PBr3) Start->Activation Activated_Complex Activated Complex Activation->Activated_Complex Backside_Attack Backside Attack (Br-) Activated_Complex->Backside_Attack Product This compound (Inversion of stereochemistry) Backside_Attack->Product

Caption: S(_N)2 reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start: 5-methyl-2-hexanol + Reagent Reaction Reaction (Heating/Stirring) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer (Anhydrous MgSO4/Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation) Concentration->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Will show characteristic signals for the protons in the molecule, including a downfield multiplet for the proton on the carbon bearing the bromine atom.

  • ¹³C NMR Spectroscopy: Will confirm the presence of seven distinct carbon environments, with the carbon attached to the bromine appearing at a characteristic downfield shift.

  • IR Spectroscopy: The disappearance of the broad O-H stretch from the starting material and the appearance of a C-Br stretching vibration (typically in the 500-600 cm⁻¹ region) will indicate the successful conversion.

  • Mass Spectrometry: Will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).

Conclusion

The synthesis of this compound from 5-methyl-2-hexanol can be effectively achieved using either HBr or PBr₃. The choice of reagent will depend on the desired reaction conditions, scale, and stereochemical considerations. The S(_N)1 pathway with HBr is a straightforward method, while the S(_N)2 pathway with PBr₃ offers better control over potential rearrangements and stereochemistry. Proper experimental execution and purification are crucial to obtain a high yield of the pure product, which should be thoroughly characterized using modern spectroscopic techniques. This guide provides a solid foundation for researchers and professionals to perform this important synthetic transformation.

An In-depth Technical Guide to the Enantiomers of 2-bromo-5-methylhexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-bromo-5-methylhexane and (S)-2-bromo-5-methylhexane are chiral alkyl halides that hold potential as versatile building blocks in asymmetric synthesis. Their stereoisomeric purity is of paramount importance in the development of novel pharmaceuticals, where the chirality of a molecule often dictates its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical methods for these enantiomers, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-bromo-5-methylhexane and Related Compounds

Property(R)-2-bromo-5-methylhexane(S)-2-bromo-5-methylhexaneRacemic this compoundRacemic 5-methyl-2-hexanol (B47235) (Precursor)
Molecular Formula C₇H₁₅BrC₇H₁₅BrC₇H₁₅BrC₇H₁₆O
Molecular Weight 179.10 g/mol [1][2]179.10 g/mol 179.10 g/mol [3][4]116.20 g/mol [5][6]
CAS Number 86307154-5[1]86307155-66570-93-0[3][4]627-59-8[5][6]
Boiling Point Not Experimentally DeterminedNot Experimentally DeterminedNot Experimentally Determined148-150 °C[5][7]
Density Not Experimentally DeterminedNot Experimentally DeterminedNot Experimentally Determined0.819 g/mL at 25 °C[5][7]
Refractive Index (n²⁰/D) Not Experimentally DeterminedNot Experimentally DeterminedNot Experimentally Determined1.417[5][7]
Specific Rotation ([α]D) Not Experimentally DeterminedNot Experimentally Determined0° (by definition)Not Experimentally Determined

Spectroscopic Data

Detailed experimental spectroscopic data for the individual enantiomers of this compound are not available in the searched literature. However, based on the known structure, the expected spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the bromine atom (CH-Br), the methine proton of the isobutyl group, the methyl group adjacent to the chiral center, the diastereotopic methyl groups of the isobutyl group, and the methylene (B1212753) protons.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine will be a key diagnostic peak.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for an alkane. The C-Br stretching frequency will also be present, typically in the range of 600-500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will be consistent with the structure of a secondary bromoalkane.

Stereoselective Synthesis

The most common and effective method for the stereoselective synthesis of (R)- and (S)-2-bromo-5-methylhexane is through the nucleophilic substitution of the corresponding chiral alcohols, (S)- and (R)-5-methyl-2-hexanol, respectively. This reaction typically proceeds with an inversion of stereochemistry, following an Sₙ2 mechanism.

Logical Workflow for Stereoselective Synthesis

G cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis S_Alcohol (R)-5-methyl-2-hexanol S_Reagent PBr₃ or SOBr₂ S_Alcohol->S_Reagent SN2 Reaction S_Product (S)-2-bromo-5-methylhexane S_Reagent->S_Product Inversion of Stereochemistry R_Alcohol (S)-5-methyl-2-hexanol R_Reagent PBr₃ or SOBr₂ R_Alcohol->R_Reagent SN2 Reaction R_Product (R)-2-bromo-5-methylhexane R_Reagent->R_Product Inversion of Stereochemistry

Caption: Stereoselective synthesis of (R)- and (S)-2-bromo-5-methylhexane.

Experimental Protocol: Synthesis of (S)-2-bromo-5-methylhexane from (R)-5-methyl-2-hexanol

This protocol is a general procedure based on the well-established conversion of secondary alcohols to alkyl bromides with inversion of configuration using phosphorus tribromide.

Materials:

  • (R)-5-methyl-2-hexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-5-methyl-2-hexanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess PBr₃ by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude (S)-2-bromo-5-methylhexane can be purified by fractional distillation under reduced pressure.

A similar procedure would be followed for the synthesis of (R)-2-bromo-5-methylhexane starting from (S)-5-methyl-2-hexanol.

Chiral Resolution and Purity Analysis

For applications requiring high enantiomeric purity, it is essential to have reliable methods for both the separation of enantiomers and the determination of enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving a wide range of chiral compounds.

Experimental Workflow for Chiral Purity Analysis

G cluster_workflow Chiral Purity Analysis Workflow Sample Sample of this compound HPLC Chiral HPLC System Sample->HPLC Detector UV or RI Detector HPLC->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calculation Enantiomeric Excess (e.e.) Calculation Integration->Calculation

Caption: Workflow for determining the enantiomeric purity of this compound.

General Protocol for Chiral HPLC Analysis:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.

  • Enantiomeric Excess Calculation: The e.e. is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Applications in Drug Development

While specific examples of the direct use of (R)- or (S)-2-bromo-5-methylhexane in the synthesis of marketed drugs are not prominent in the literature, their role as chiral building blocks is significant. Chiral alkyl halides are valuable intermediates for introducing stereogenic centers into a target molecule through nucleophilic substitution reactions.

Potential Signaling Pathway Involvement

The racemic mixture of this compound has been noted to have potential anti-inflammatory and anti-cancer properties, possibly through the modulation of fatty acid metabolism or the inhibition of ion channels.[3] It is plausible that one enantiomer is primarily responsible for this activity.

G Enantiomer (R)- or (S)-2-bromo-5-methylhexane Target Molecular Target (e.g., Enzyme, Receptor, Ion Channel) Enantiomer->Target Binding/Interaction Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Biological Response (e.g., Anti-inflammatory, Anti-cancer) Signaling->Response Leads to

Caption: Potential mechanism of action for a chiral enantiomer of this compound.

The stereospecific synthesis of drug candidates often involves the use of chiral synthons like (R)- and (S)-2-bromo-5-methylhexane to construct complex molecular architectures with precise three-dimensional arrangements. This is crucial as the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry.

Conclusion

(R)-2-bromo-5-methylhexane and (S)-2-bromo-5-methylhexane are valuable chiral building blocks with potential applications in pharmaceutical research and development. While a comprehensive set of experimental data for these specific enantiomers is not yet widely available, established methods for their stereoselective synthesis and chiral analysis provide a solid foundation for their use in asymmetric synthesis. Further research into the specific biological activities of each enantiomer could unveil their potential as lead compounds or key intermediates in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predicted spectroscopic data for 2-bromo-5-methylhexane, a halogenated alkane. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.15Sextet1HCH-Br
b1.85 - 1.75Multiplet2HCH₂ adjacent to CH-Br
c1.70Doublet3HCH₃ adjacent to CH-Br
d1.60Multiplet1HCH-(CH₃)₂
e1.45 - 1.35Multiplet2HCH₂
f0.90Doublet6HC(CH₃)₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
155.0CH-Br
241.5CH₂ adjacent to CH-Br
338.0CH₂
428.0CH-(CH₃)₂
525.5CH₃ adjacent to CH-Br
622.5C(CH₃)₂
Infrared (IR) Spectroscopy

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkane)
1465MediumC-H bending (CH₂)
1385-1365MediumC-H bending (gem-dimethyl)
650-550StrongC-Br stretching
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
178/180Low[M]⁺ (Molecular ion, bromine isotopes)
99Medium[M - Br]⁺
57High[C₄H₉]⁺ (tert-butyl cation from cleavage)
43High[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters for a 500 MHz spectrometer would include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is generally set to 200-220 ppm.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample, place a small drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.

  • Instrument Setup : Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Background Spectrum : Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum : Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization - EI). This process creates a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

  • Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine is indicated by a characteristic M+2 peak with nearly equal intensity to the M peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Visualizations

Predicted ¹H NMR Splitting Patterns

G Predicted ¹H NMR Splitting Patterns for this compound H_a Ha (CH-Br) ~4.15 ppm H_b Hb (CH₂) ~1.80 ppm H_a->H_b Jab H_c Hc (CH₃) ~1.70 ppm H_a->H_c Jac H_b->H_a Jba H_e He (CH₂) ~1.40 ppm H_b->H_e Jbe H_c->H_a Jca H_d Hd (CH) ~1.60 ppm H_d->H_e Jde H_f Hf (2xCH₃) ~0.90 ppm H_d->H_f Jdf H_e->H_b Jeb H_e->H_d Jed H_f->H_d Jfd

Caption: J-coupling interactions between neighboring protons in this compound.

Predicted Mass Spectrometry Fragmentation Pathways

G Predicted EI-MS Fragmentation of this compound mol_ion [C₇H₁₅Br]⁺˙ m/z = 178/180 frag1 [C₇H₁₅]⁺ m/z = 99 mol_ion->frag1 - Br• frag2 [C₄H₉]⁺ m/z = 57 frag1->frag2 - C₃H₆ frag3 [C₃H₇]⁺ m/z = 43 frag1->frag3 - C₄H₈ neutral1 Br• neutral2 C₃H₆ neutral3 C₄H₈

An In-depth Technical Guide to 2-Bromo-5-methylhexane (CAS: 6570-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylhexane is a halogenated alkane with potential applications in organic synthesis and as a subject of study in medicinal chemistry. Its structure, featuring a bromine atom on the second carbon of a methyl-substituted hexane (B92381) chain, makes it a versatile precursor for the introduction of the 5-methylhexyl group into various molecular scaffolds. This document provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential biological significance, tailored for a scientific audience.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and physical properties of this compound. While experimentally determined data is limited in publicly accessible literature, computed values from reliable databases are provided to guide researchers.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 6570-93-0[1][2][3]
Molecular Formula C₇H₁₅Br[1][2][3]
Molecular Weight 179.10 g/mol [2][4]
IUPAC Name This compound[2][4]
Canonical SMILES CC(C)CCC(C)Br[2]
InChI InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3[2][4]
InChIKey FLXWXUODAGCSPP-UHFFFAOYSA-N[2][4]
Table 2: Physical and Chemical Properties
PropertyValueSource
Physical State LiquidAssumed
Boiling Point 170.18 °C (estimate)Guidechem
Density 1.1337 g/cm³ (estimate)Guidechem
Refractive Index 1.4319 (estimate)Guidechem
XLogP3-AA 3.5PubChem[2][4]
Complexity 50.3PubChem[1][2]
Rotatable Bond Count 3PubChem[1]

Synthesis

Representative Experimental Protocol: Decarboxylative Bromination

This protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

  • 2,5-dimethylhexanoic acid

  • Bis(1,10-phenanthroline)silver(I) triflate (catalyst)

  • Brominating agent (e.g., N-Bromosuccinimide)

  • Dichloromethane (solvent)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (eluent)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylhexanoic acid in anhydrous dichloromethane.

  • Add the bis(1,10-phenanthroline)silver(I) triflate catalyst to the solution.

  • Add the brominating agent portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_5_dimethylhexanoic_acid 2,5-dimethylhexanoic acid Reaction_Vessel Reaction at 20°C 2_5_dimethylhexanoic_acid->Reaction_Vessel Reagents Catalyst, Brominating Agent, Solvent Reagents->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Crude Product Final_Product This compound Chromatography->Final_Product

Synthesis workflow for this compound.

Reactivity and Potential Applications

This compound, as a secondary alkyl halide, is expected to undergo nucleophilic substitution reactions. The specific mechanism, either S(_N)1 or S(_N)2, will be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (S(_N)1 vs. S(_N)2)
  • S(_N)2 Mechanism: Favored by strong, small nucleophiles and polar aprotic solvents. This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral.

  • S(_N)1 Mechanism: Favored by weak nucleophiles and polar protic solvents. This is a two-step process involving the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a racemic mixture of products if the starting material is enantiomerically pure.

Reaction Mechanism Diagram

SN1_SN2_Mechanisms cluster_SN2 SN2 Mechanism (Concerted) cluster_SN1 SN1 Mechanism (Stepwise) SN2_Start Nu⁻ + R-Br SN2_TS [Nu---R---Br]⁻ SN2_Start->SN2_TS Strong Nucleophile Polar Aprotic Solvent SN2_Prod Nu-R + Br⁻ SN2_TS->SN2_Prod SN1_Start R-Br SN1_Int R⁺ + Br⁻ SN1_Start->SN1_Int Slow Step Polar Protic Solvent SN1_Prod Nu-R SN1_Int->SN1_Prod Fast Step SN1_Attack Nu⁻ SN1_Attack->SN1_Prod

General mechanisms for S(_N)1 and S(_N)2 reactions.

Potential Biological Activity

This compound has been described as a potential alkylating agent, cholinesterase inhibitor, and an inhibitor of chloride and sodium channels.[5] These activities suggest potential applications in drug development, although specific studies on this compound are limited.

Alkylating Agent

As an alkylating agent, this compound has the potential to react with nucleophilic functional groups in biological macromolecules such as DNA and proteins. This can lead to covalent modifications that may disrupt their normal function.

Cholinesterase Inhibition

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting the enzyme acetylcholinesterase, the concentration of acetylcholine in the synaptic cleft increases, leading to enhanced cholinergic neurotransmission.

Ion Channel Inhibition

The compound is also suggested to inhibit chloride and sodium channels, which are crucial for maintaining cellular membrane potential and for signal transduction in excitable cells like neurons and muscle cells. Inhibition of these channels can lead to a variety of physiological effects, including altered neuronal excitability and muscle contraction.

Putative Signaling Pathway Inhibition

Signaling_Pathway cluster_AChE Cholinesterase Inhibition cluster_IonChannels Ion Channel Modulation Compound This compound AChE Acetylcholinesterase Compound->AChE Inhibits Na_Channel Sodium Channel Compound->Na_Channel Inhibits Cl_Channel Chloride Channel Compound->Cl_Channel Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine ACh->AChE Ion_Influx Ion Influx/ Efflux Na_Channel->Ion_Influx Cl_Channel->Ion_Influx

Potential biological targets of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. This guide provides a summary of its known properties and potential activities based on available data. Further experimental validation of its physical properties, synthetic protocols, and biological activities is warranted to fully understand its potential applications. Researchers are encouraged to consult the primary literature and safety documentation before use.

References

A Technical Guide to the Physical Properties of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 2-Bromo-5-methylhexane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound in various applications.

Physical Properties of this compound

This compound is a halogenated alkane with the chemical formula C7H15Br.[1][2][3][4][5][6] Its physical characteristics are crucial for handling, reaction setup, and purification processes. The boiling point is influenced by intermolecular forces, such as van der Waals forces, which increase with molecular size and mass.[7][8][9] The density of haloalkanes generally increases with the atomic mass of the halogen and the number of halogen atoms.[7][8][9][10][11]

Table 1: Quantitative Physical Data for this compound

Physical PropertyValue (estimated)Unit
Boiling Point170.18°C
Density1.1337g/cm³

Note: The values presented are estimated and should be confirmed by experimental analysis for critical applications.[5]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical properties of chemical compounds. Below are generalized protocols for determining the boiling point and density of a liquid organic compound such as this compound.

1. Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] Simple distillation is a common method for determining the boiling point of a pure liquid.[12]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • Place a small volume (e.g., 5-10 mL) of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.

    • It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

2. Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).

    • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until the water reaches thermal equilibrium.

    • Carefully dry the outside of the pycnometer and weigh it again (m2).

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with this compound and repeat the thermal equilibration in the constant temperature bath.

    • Dry the exterior of the pycnometer and weigh it (m3).

    • The density of the sample can be calculated using the following formula: Density of sample = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid organic compound.

G cluster_0 Boiling Point Determination (Distillation) cluster_1 Density Determination (Pycnometer) A Sample Preparation Add this compound and boiling chips to distillation flask. B Apparatus Assembly Assemble distillation setup with thermometer. A->B C Heating Gently heat the flask. B->C D Data Collection Record stable temperature of vapor during distillation. C->D end_bp Result: Boiling Point D->end_bp E Initial Weighing Weigh clean, dry pycnometer (m1). F Calibration Weigh pycnometer filled with water (m2). E->F G Sample Measurement Weigh pycnometer filled with this compound (m3). F->G H Calculation Calculate density using the formula. G->H end_d Result: Density H->end_d start Start: Obtain Sample of this compound start->A start->E

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

References

2-Bromo-5-methylhexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-methylhexane: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused overview of the molecular formula and molecular weight of this compound, a halogenated alkane.

Chemical Identity

Synonyms: Hexane, 2-bromo-5-methyl-

Quantitative Molecular Data

A summary of the key quantitative data for this compound is presented below.

ParameterValueReference
Molecular FormulaC₇H₁₅Br[1][2][3][4][5]
Molecular Weight179.1 g/mol [1][2][4]
Monoisotopic Mass178.03571 Da[5][6]

Experimental Protocols

While specific experimental protocols for the determination of molecular weight, such as mass spectrometry, are standardized laboratory procedures, detailed synthesis routes for this compound have been reported in scientific literature. One such synthesis involves the reaction of 5-methyl-2-hexanol (B47235) with a brominating agent.

Logical Relationship: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula.

MolecularWeightCalculation cluster_elements Atomic Weights (amu) cluster_formula Molecular Formula: C₇H₁₅Br cluster_calculation Calculation C Carbon (C) 12.011 C_count 7 x C H Hydrogen (H) 1.008 H_count 15 x H Br Bromine (Br) 79.904 Br_count 1 x Br C_total 7 x 12.011 = 84.077 C_count->C_total H_total 15 x 1.008 = 15.120 H_count->H_total Br_total 1 x 79.904 = 79.904 Br_count->Br_total Sum Summation C_total->Sum H_total->Sum Br_total->Sum MW Molecular Weight 179.101 g/mol Sum->MW

Caption: Logical flow for molecular weight calculation of this compound.

References

Navigating the Synthesis of 2-Bromo-5-methylhexane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides critical safety and handling protocols for 2-Bromo-5-methylhexane (CAS No. 6570-93-0), a key reagent in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document outlines the toxicological profile, personal protective equipment (PPE) requirements, and emergency procedures necessary for the safe utilization of this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This non-polar alkyl halide is a flammable liquid and vapor. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅Br[1][2][3]
Molecular Weight 179.10 g/mol [1][3][4]
CAS Number 6570-93-0[2][3]
Appearance Liquid (presumed)Inferred from hazard classification
Boiling Point Not explicitly available
Density Not explicitly available

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to minimize all potential exposure due to its irritant properties.[1]

Hazard ClassificationGHS PictogramHazard Statement
Flammable liquids (Category 3)FlameH226: Flammable liquid and vapor[1]
Skin corrosion/irritation (Category 2)Exclamation MarkH315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)Exclamation MarkH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationExclamation MarkH335: May cause respiratory irritation[1]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles and a face shield are required.[5]

  • Hand Protection: Wear appropriate protective gloves resistant to organic bromides. The specific glove material should be selected based on breakthrough time and permeation rate. Regularly inspect gloves for any signs of degradation.[5]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure all skin is covered.[6]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Chemical Handling and Dispensing
  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent the accumulation of flammable and irritant vapors.[7]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools for all transfers and operations.[7]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[7]

  • Incompatible Materials: Store away from strong oxidizing agents.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • The storage area should be designated for flammable liquids.

  • Keep away from incompatible materials.[5]

Spill and Emergency Procedures
  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite. Place the contaminated material in a sealed, labeled container for proper waste disposal.

  • Large Spills: For larger spills, evacuate the area immediately. Contact your institution's environmental health and safety department.

  • Fire: Use carbon dioxide, dry chemical, or foam to extinguish fires.[7] Do not use a direct water stream, as it may spread the fire.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision-making process and safety workflow for handling this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood ignition_sources Eliminate Ignition Sources (No open flames, sparks) fume_hood->ignition_sources dispense Dispense Chemical ignition_sources->dispense spill Spill Occurs? dispense->spill no_spill No Spill spill->no_spill No handle_spill Follow Spill Protocol (Absorb, Contain, Dispose) spill->handle_spill Yes storage Store Properly (Cool, Dry, Ventilated, Tightly Sealed) no_spill->storage handle_spill->storage end End of Procedure storage->end

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work with this chemical.

References

A Technical Guide to 2-Bromo-5-methylhexane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-5-methylhexane is a halogenated alkane, a class of organic compounds widely utilized as intermediates and building blocks in synthetic chemistry. Due to the presence of a bromine atom, a good leaving group, this molecule is a versatile substrate for various nucleophilic substitution and elimination reactions, making it a valuable reagent in the synthesis of more complex molecules for pharmaceutical and materials science research. This guide provides an in-depth overview of its chemical properties, commercial availability, quality control workflows, and representative experimental applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

Accurate identification and characterization are paramount in a research setting. The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 6570-93-0[1][2][3][4]
Molecular Formula C₇H₁₅Br[1][2][4][5]
Molecular Weight 179.10 g/mol [1][2][4][5]
IUPAC Name This compound[1]
SMILES CC(C)CCC(C)Br[1][4]
MDL Number MFCD07780428[1][3][4]
Commercial Suppliers and Typical Specifications

This compound is available from various chemical suppliers, typically on a research scale. While catalogues and stock levels are subject to change, the following companies have been identified as commercial sources. Researchers are advised to request a Certificate of Analysis (CoA) for lot-specific data.

SupplierBrand/Catalog ID (Example)Typical PurityNotes
AChemBlockU13617295%Provides building blocks for research.[1]
CymitQuimicaIN-DA003GQ5 (Indagoo)95%Intended for laboratory use only.[2]
BLD Pharm6570-93-0Not specifiedOffers CoA inquiry and online ordering.[3]
BiosynthGAA57093Not specifiedFor research purposes only.[4]
Lab-Chemicals.comNot specifiedNot specifiedSupplier of laboratory-grade chemicals.[6]

Procurement and Quality Control Workflow

Ensuring the identity and purity of starting materials is a critical first step in any experimental campaign. The following diagram illustrates a standard workflow for procuring and qualifying a chemical reagent like this compound.

Procurement_QC_Workflow cluster_procurement Procurement Phase cluster_qc In-House QC Phase need Identify Need for This compound search Search Suppliers (e.g., AChemBlock, Biosynth) need->search quote Request Quote & Certificate of Analysis (CoA) search->quote po Place Purchase Order quote->po receive Receive & Log Material po->receive Shipment sampling Sample for Analysis receive->sampling testing Perform QC Tests (NMR, GC-MS, etc.) sampling->testing testing->quote Compare to Supplier CoA release Release for Experimental Use testing->release Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine Reactants: This compound, NaOH(aq), Ethanol B Heat to Reflux (2-4 hours) A->B C Cool & Quench B->C D Extract with Diethyl Ether C->D E Wash with Water & Brine D->E F Dry Organic Layer (e.g., MgSO4) E->F G Concentrate Solvent (Rotary Evaporator) F->G H Purify via Distillation (Optional) G->H I Characterize Product (NMR, IR, GC-MS) H->I

References

2-Bromo-5-methylhexane: A Technical Guide for its Application as an Alkylating Agent in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylhexane is a secondary alkyl bromide that holds potential as a versatile alkylating agent for the introduction of the 5-methyl-2-hexyl moiety in the synthesis of novel organic compounds. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications in drug development, supported by generalized experimental protocols and safety information. While specific examples of its use in the synthesis of bioactive molecules are limited in publicly available literature, this document extrapolates its utility based on the well-established reactivity of secondary alkyl halides. Potential biological contexts for molecules derived from this compound include the development of agents targeting ion channels and inflammatory pathways.

Introduction

Alkylating agents are fundamental tools in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This compound (C₇H₁₅Br) is a chiral secondary alkyl halide that can serve as a precursor for the 5-methyl-2-hexyl group, a lipophilic fragment that can be incorporated into various molecular scaffolds to modulate their physicochemical and pharmacological properties. The branched nature of this alkyl group can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Initial research has suggested that compounds containing the 5-methyl-2-hexyl moiety may possess interesting biological activities. For instance, this compound has been associated with anti-inflammatory properties through the modulation of fatty acid metabolism and has been suggested to have an inhibitory effect on chloride and sodium channels, which could be relevant in the context of prostate cancer treatment.[1] These preliminary findings highlight the potential for synthesizing novel therapeutic agents using this compound as a key building block.

This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound's properties and its potential as an alkylating agent, offering general methodologies for its use in synthetic organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [1]
CAS Number 6570-93-0[1]
Appearance Colorless liquid
Boiling Point Not explicitly available, estimated to be around 160-170 °C at STP
Density Not explicitly available
SMILES CC(C)CCC(C)Br[1]
InChI InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3

Spectroscopic Data (Predicted/Typical):

SpectroscopyExpected Features
¹H NMR Signals corresponding to the methine proton adjacent to the bromine atom (downfield, ~4.0-4.2 ppm), multiple signals in the aliphatic region (0.8-2.0 ppm) for the methyl and methylene (B1212753) groups, including a characteristic doublet for the isopropyl methyl groups and a doublet for the methyl group adjacent to the chiral center. A thesis provided ¹H NMR data for this compound as: (300 MHz, CDCl3): δ = 4.16 – 4.05 (m, 1H), 1.90 – 1.75 (m, 2H), 1.71 (d, J = 6.7 Hz, 3H), 1.62 – 1.35 (m, 3H), 1.25 – 1.10 (m, 1H), 0.88 (d, J = 6.5 Hz, 6H).
¹³C NMR A signal for the carbon atom attached to bromine (downfield, ~50-60 ppm), and multiple signals in the aliphatic region (~10-40 ppm) for the other carbon atoms.
Mass Spec A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Reactivity as an Alkylating Agent

As a secondary alkyl halide, this compound can participate in nucleophilic substitution reactions (Sₙ1 and Sₙ2) and elimination reactions (E1 and E2). The outcome of a reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution:

  • Sₙ2 Reactions: With strong, unhindered nucleophiles in polar aprotic solvents, this compound is expected to undergo Sₙ2 reactions, leading to inversion of stereochemistry at the C2 position.

  • Sₙ1 Reactions: In the presence of weak nucleophiles and polar protic solvents, an Sₙ1 pathway may be favored, proceeding through a secondary carbocation intermediate. This can lead to a racemic mixture of products.

Elimination Reactions:

  • When treated with strong, bulky bases, this compound will likely undergo E2 elimination to form a mixture of alkenes.

Grignard Reagent Formation:

This compound can be used to prepare the corresponding Grignard reagent, (5-methyl-2-hexyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for common alkylation reactions. These should be adapted and optimized for specific substrates and desired products.

N-Alkylation of an Amine (Sₙ2 Type)

This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.

Materials:

  • Primary or secondary amine

  • This compound

  • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the amine (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent, add this compound (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of an aryl-(5-methyl-2-hexyl) ether.

Materials:

  • Phenol derivative

  • This compound

  • A strong base (e.g., sodium hydride, potassium carbonate)

  • A polar aprotic solvent (e.g., DMF, acetone)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the phenol (1.0 eq.) in the chosen solvent, add the base (1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to form the phenoxide.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with heating (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired ether.

  • Confirm the structure of the product using spectroscopic methods.

C-Alkylation via Grignard Reagent

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with a carbonyl compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or THF

  • This compound

  • Aldehyde or ketone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of this compound (1.0 eq.) in anhydrous ether via the dropping funnel.

    • If the reaction does not start (disappearance of the iodine color and gentle refluxing), gently warm the flask.

    • Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of the aldehyde or ketone (0.9 eq.) in anhydrous ether dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Filter and concentrate the solvent to obtain the crude alcohol.

    • Purify the product by column chromatography.

    • Characterize the final product by spectroscopic analysis.

Potential Applications in Drug Development & Associated Signaling Pathways

While direct evidence is scarce, the potential biological activities associated with this compound suggest its utility in the development of novel therapeutics targeting ion channels and inflammatory processes.

Ion Channel Modulation

The suggestion that this compound may inhibit sodium and chloride channels opens avenues for its use in developing drugs for conditions characterized by aberrant ion channel function, such as certain types of cancer and neurological disorders.

In some cancers, including prostate cancer, the overexpression and altered activity of ion channels contribute to cell proliferation, migration, and apoptosis resistance. Inhibiting these channels can disrupt these pathological processes. A simplified representation of this concept is depicted below.

IonChannel_Inhibition Na_Channel Sodium Channel Proliferation Increased Proliferation Na_Channel->Proliferation Apoptosis_Resistance Apoptosis Resistance Na_Channel->Apoptosis_Resistance Cl_Channel Chloride Channel Migration Increased Migration Cl_Channel->Migration Cl_Channel->Apoptosis_Resistance Alkylating_Agent This compound Derivative Alkylating_Agent->Na_Channel Inhibition Alkylating_Agent->Cl_Channel Inhibition

Figure 1: A conceptual diagram illustrating the potential mechanism of action for a derivative of this compound in cancer therapy through the inhibition of sodium and chloride channels, leading to a reduction in pro-cancerous cellular processes.

Modulation of Fatty Acid Metabolism in Inflammation

The reported anti-inflammatory properties of this compound via modulation of fatty acid metabolism suggest its potential in developing treatments for inflammatory diseases. Fatty acid metabolism is intricately linked to the production of pro- and anti-inflammatory mediators.

Altering the pathways of fatty acid metabolism can shift the balance from the production of pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes) to anti-inflammatory lipid mediators.

FattyAcid_Metabolism cluster_pathways Fatty Acid Metabolism Pathways Pro_inflammatory Pro-inflammatory Mediator Synthesis (e.g., COX, LOX) Inflammation Inflammatory Response Pro_inflammatory->Inflammation Anti_inflammatory Anti-inflammatory Mediator Synthesis Anti_inflammatory->Inflammation Alkylating_Agent This compound Derivative Alkylating_Agent->Pro_inflammatory Modulation (Inhibition) Alkylating_Agent->Anti_inflammatory Modulation (Activation)

Figure 2: A diagram representing the potential role of a this compound derivative in modulating fatty acid metabolism to reduce inflammation by inhibiting the synthesis of pro-inflammatory mediators and potentially promoting the synthesis of anti-inflammatory mediators.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents itself as a potentially valuable, yet underexplored, alkylating agent for the synthesis of novel organic molecules. Its ability to introduce the 5-methyl-2-hexyl group offers a strategy for modulating the lipophilicity and steric profile of lead compounds in drug discovery programs. While specific applications in the synthesis of bioactive molecules are not yet widely reported, its general reactivity profile as a secondary alkyl halide, combined with the preliminary biological activities associated with it, suggests that this compound is a promising building block for further investigation. The generalized protocols and conceptual signaling pathways provided in this guide are intended to serve as a starting point for researchers interested in exploring the synthetic and medicinal chemistry of this compound.

References

Methodological & Application

Application Notes and Protocols for Grignard Reaction using 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis. Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group.[1] The Grignard reagent, formed by the reaction of an organohalide with magnesium metal, acts as a potent nucleophile.[2] This application note provides a detailed protocol for the preparation of a Grignard reagent from the secondary alkyl halide, 2-bromo-5-methylhexane, and its subsequent reaction with various carbonyl compounds to synthesize secondary and tertiary alcohols. The use of a secondary alkyl bromide introduces specific considerations, such as potential side reactions, which are addressed in this protocol.[3]

Reaction Scheme

The overall process can be divided into two main stages: the formation of the Grignard reagent and its reaction with a carbonyl compound, followed by an acidic workup.

Step 1: Formation of 5-methyl-2-hexylmagnesium bromide

CH₃(CH₂)₃CH(CH₃)Br + Mg → CH₃(CH₂)₃CH(CH₃)MgBr

(in anhydrous ether)

Step 2: Reaction with a Carbonyl Compound and Workup

R'C(=O)R'' + CH₃(CH₂)₃CH(CH₃)MgBr → (CH₃(CH₂)₃CH(CH₃))C(R')(R'')OMgBr

(in anhydrous ether)

(CH₃(CH₂)₃CH(CH₃))C(R')(R'')OMgBr + H₃O⁺ → (CH₃(CH₂)₃CH(CH₃))C(R')(R'')OH + Mg(OH)Br

(aqueous workup)

Data Presentation: Representative Reactions and Yields

The following table summarizes the expected outcomes from the reaction of 5-methyl-2-hexylmagnesium bromide with various carbonyl compounds under optimized conditions.

Carbonyl CompoundProductReaction Time (Grignard Addition)Reaction TemperatureTypical Yield (%)
Propanal3,7-Dimethyl-4-nonanol1-2 hours0 °C to Room Temp75-85
Acetone2,6-Dimethyl-2-octanol1-2 hours0 °C to Room Temp80-90
Ethyl acetate2,6-Dimethyl-2-octanol*2-3 hours0 °C to Room Temp70-80

*Note: The reaction with esters results in the addition of two equivalents of the Grignard reagent, leading to a tertiary alcohol.[4]

Experimental Protocols

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Drying tube (e.g., with CaCl₂)

  • Glassware (graduated cylinders, beakers, separatory funnel)

  • Syringes and needles

  • This compound

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Selected carbonyl compound (e.g., propanal, acetone, ethyl acetate)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 10% Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[5] All operations must be conducted under a dry, inert atmosphere.

  • Anhydrous ethers are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood, away from ignition sources.

  • The reaction can be exothermic. Have an ice bath readily available for cooling.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Preparation of 5-methyl-2-hexylmagnesium bromide
  • Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This can be achieved by oven-drying at 120°C overnight or by flame-drying under a stream of inert gas.[7] Assemble the apparatus (three-necked flask with a condenser, dropping funnel, and gas inlet) while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl bromide) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine to the flask.[8] The iodine will react with the magnesium surface, helping to remove the passivating oxide layer.[1]

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether. Add a small portion (approx. 10%) of the this compound solution to the stirring magnesium suspension.

  • The reaction should initiate, which is indicated by the disappearance of the brown iodine color, the formation of a cloudy gray solution, and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heating mantle or sonication may be required.[8]

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[3] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent and should be used immediately for the next step.

Protocol 2: Reaction with Carbonyl Compound and Work-up
  • Addition of Carbonyl Compound: Dissolve the carbonyl compound (1.0 equivalent for aldehydes and ketones, 0.5 equivalents for esters) in anhydrous diethyl ether or THF in a separate flask. Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Slowly add the solution of the carbonyl compound to the stirred Grignard reagent via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10°C during the addition.[9]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[8] This will hydrolyze the magnesium alkoxide and precipitate magnesium salts. Alternatively, the reaction mixture can be poured carefully over a mixture of crushed ice and 10% sulfuric or hydrochloric acid.[6]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine all the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product. The product can be further purified by distillation or column chromatography if necessary.

Troubleshooting

  • Reaction fails to initiate: This is often due to a passivating oxide layer on the magnesium or trace moisture.[4] Ensure all glassware is meticulously dried and activate the magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[8]

  • Low yield: A common side reaction for secondary alkyl halides is Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl halide.[3] This can be minimized by slow, dropwise addition of the alkyl halide to the magnesium suspension. Another cause of low yield is the presence of moisture, which will quench the Grignard reagent.[5]

Visualizations

Experimental Workflow

Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Carbonyl cluster_workup Work-up & Isolation prep_glass Dry Glassware add_mg Add Mg and I₂ prep_glass->add_mg prep_reagents Prepare Anhydrous Reagents add_halide Add this compound prep_reagents->add_halide add_mg->add_halide Initiate reflux Maintain Gentle Reflux add_halide->reflux cool_grignard Cool Grignard Reagent to 0°C reflux->cool_grignard add_carbonyl Add Carbonyl Compound cool_grignard->add_carbonyl stir Stir at Room Temp add_carbonyl->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Isolate Alcohol Product evaporate->product

Caption: Workflow for the synthesis of alcohols via Grignard reaction.

Signaling Pathway of Grignard Reaction

Grignard_Pathway cluster_formation Reagent Formation cluster_addition Nucleophilic Addition cluster_protonation Protonation (Work-up) RBr This compound (R-Br) RMgBr 5-methyl-2-hexylmagnesium bromide (R-MgBr) RBr->RMgBr + Mg (in Ether) Mg Magnesium (Mg) Mg->RMgBr Alkoxide Magnesium Alkoxide Intermediate RMgBr->Alkoxide Nucleophilic Attack Carbonyl Carbonyl Compound (R'-C(=O)-R'') Carbonyl->Alkoxide Alcohol Alcohol Product (R-C(OH)R'R'') Alkoxide->Alcohol Protonation H3O Acidic Workup (H₃O⁺) H3O->Alcohol

Caption: Key steps in the Grignard reaction mechanism.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylhexane is a secondary alkyl halide, a class of compounds that holds a pivotal position in synthetic organic chemistry. Its structure allows for a nuanced reactivity profile, primarily engaging in nucleophilic substitution reactions through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these factors are crucial for achieving desired product outcomes in drug discovery and development, where precise molecular architecture is paramount.

These application notes provide a detailed examination of the nucleophilic substitution reactions of this compound, offering insights into reaction kinetics, product distribution, and experimental protocols for key transformations. While specific kinetic data for this compound is not extensively available in the literature, the provided data is representative of typical secondary bromoalkanes and serves as a valuable guide for experimental design.

Factors Influencing the Reaction Mechanism

The competition between SN1 and SN2 pathways for this compound is a central consideration. As a secondary halide, it can proceed via either route, and the outcome is dictated by several factors.[1][2]

  • Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., CN-, RO-, RS-) favor the SN2 mechanism, as the reaction rate is dependent on the nucleophile concentration.[3][4] Weak, neutral nucleophiles (e.g., H2O, ROH) favor the SN1 mechanism, where the rate-determining step is the formation of a carbocation, independent of the nucleophile.

  • Solvent Polarity: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[1][5] Polar protic solvents (e.g., water, ethanol) favor the SN1 mechanism by stabilizing the intermediate carbocation through hydrogen bonding.[1][5]

  • Substrate Structure: The secondary nature of this compound means that the reaction center is moderately sterically hindered. While less hindered than a tertiary halide, this steric bulk can slow down the backside attack required for an SN2 reaction.[6][7]

  • Leaving Group: The bromide ion is a good leaving group, which is beneficial for both SN1 and SN2 reactions as it can stabilize the negative charge upon departure.[1]

Data Presentation: Predicted Product Distribution

The following tables summarize the expected major products and reaction mechanisms for the nucleophilic substitution of this compound under various conditions. The yields are illustrative and will vary based on precise experimental parameters.

Table 1: Reaction with Strong Nucleophiles (Favoring SN2)

NucleophileSolventExpected Major ProductPredominant MechanismPredicted Yield
Sodium Cyanide (NaCN)Acetone2-cyano-5-methylhexaneSN2High
Sodium Ethoxide (NaOEt)Ethanol (B145695)2-ethoxy-5-methylhexaneSN2 / E2Moderate to High
Sodium Hydroxide (NaOH)Acetone/Water5-methyl-2-hexanolSN2Moderate

Table 2: Reaction with Weak Nucleophiles (Favoring SN1)

NucleophileSolventExpected Major Product(s)Predominant MechanismPredicted Yield
Water (H₂O)Water(R/S)-5-methyl-2-hexanolSN1Low to Moderate
Ethanol (EtOH)Ethanol(R/S)-2-ethoxy-5-methylhexaneSN1 / E1Low to Moderate

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-5-methylhexane via SN2 Reaction

Objective: To synthesize 2-cyano-5-methylhexane from this compound using sodium cyanide in a polar aprotic solvent to favor the SN2 pathway.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (1.2 equivalents) and anhydrous acetone (50 mL).

  • Stir the suspension and add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove any unreacted sodium cyanide.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-cyano-5-methylhexane by vacuum distillation.

Protocol 2: Synthesis of 2-ethoxy-5-methylhexane via Williamson Ether Synthesis (SN2)

Objective: To synthesize 2-ethoxy-5-methylhexane from this compound and sodium ethoxide, a classic example of the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium metal

  • Ethanol (absolute)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to absolute ethanol (100 mL) cooled in an ice bath. Allow the sodium to react completely to form sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench by carefully adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the resulting 2-ethoxy-5-methylhexane by fractional distillation.

Mandatory Visualizations

SN1_SN2_Competition cluster_start Reactant cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway This compound This compound Transition_State_SN2 [Nu---C---Br]‡ This compound->Transition_State_SN2 Strong Nucleophile Polar Aprotic Solvent Carbocation Secondary Carbocation This compound->Carbocation Weak Nucleophile Polar Protic Solvent (Slow, Rate-Determining) Product_SN2 Inversion of Stereochemistry (e.g., 2-cyano-5-methylhexane) Transition_State_SN2->Product_SN2 Fast Product_SN1 Racemization (e.g., (R/S)-5-methyl-2-hexanol) Carbocation->Product_SN1 Fast + Nucleophile

Caption: Competing SN1 and SN2 pathways for this compound.

Experimental_Workflow Start Start: this compound + Nucleophile + Solvent Reaction Reaction Setup (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., MgSO4, Na2SO4) Workup->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for nucleophilic substitution.

Influencing_Factors SN1 SN1 SN2 SN2 Substrate This compound (Secondary Halide) Substrate->SN1 Substrate->SN2 Strong_Nu Strong Nucleophile (e.g., CN-, RO-) Strong_Nu->SN2 Weak_Nu Weak Nucleophile (e.g., H2O, ROH) Weak_Nu->SN1 Aprotic_Solvent Polar Aprotic Solvent (e.g., Acetone, DMSO) Aprotic_Solvent->SN2 Protic_Solvent Polar Protic Solvent (e.g., H2O, EtOH) Protic_Solvent->SN1

Caption: Factors influencing the SN1 vs. SN2 mechanism choice.

References

Application Note: Elucidating the SN1 Reaction Mechanism of (R)-2-bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for studying the unimolecular nucleophilic substitution (SN1) reaction mechanism of the chiral substrate, (R)-2-bromo-5-methylhexane. We outline the mechanistic pathway, stereochemical consequences, and key factors influencing reaction kinetics. Detailed protocols for monitoring reaction progress and characterizing products using titration, polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Introduction to the SN1 Reaction

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a fundamental mechanism in organic chemistry, particularly for secondary and tertiary alkyl halides.[1][2] The reaction proceeds in a stepwise manner, beginning with the formation of a carbocation intermediate, which is the rate-determining step.[3][4] This intermediate is then rapidly attacked by a nucleophile.[4][5] For chiral substrates such as (R)-2-bromo-5-methylhexane, the SN1 reaction has significant stereochemical implications, typically leading to a mixture of enantiomeric products.[6][7] Understanding this mechanism is crucial for controlling stereochemistry in the synthesis of chiral molecules, a common requirement in drug development.

The SN1 Mechanistic Pathway

The SN1 reaction of (R)-2-bromo-5-methylhexane proceeds through two primary steps:

  • Step 1: Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond in (R)-2-bromo-5-methylhexane undergoes heterolytic cleavage without the involvement of the nucleophile.[4][8] This slow step results in the formation of a planar, sp²-hybridized secondary carbocation and a bromide ion.[1][3] The stability of this carbocation is a key factor influencing the reaction rate.[9][10][11]

  • Step 2: Nucleophilic Attack: The incoming nucleophile (often the solvent, in a process called solvolysis) can attack the achiral carbocation intermediate from either face with nearly equal probability.[1][3][7] This leads to the formation of both the (R) and (S) products.

Stereochemical Outcome

The planar nature of the carbocation intermediate allows for nucleophilic attack from both the front (retention of configuration) and the back (inversion of configuration).[1][7] Theoretically, this should result in a 50:50 mixture of the two enantiomers, a product known as a racemic mixture, which is optically inactive.[1][3] However, in practice, SN1 reactions rarely yield complete racemization. Often, a slight excess of the product with the inverted configuration is observed (e.g., 5-20% excess inversion).[3][12] This is attributed to the formation of an "ion pair," where the departing leaving group temporarily shields one face of the carbocation, favoring attack from the opposite side.[3][12]

SN1_Mechanism SN1 Reaction Mechanism of (R)-2-bromo-5-methylhexane cluster_start Reactant cluster_intermediate Intermediate cluster_products Products (Racemization with excess inversion) Reactant (R)-2-bromo-5-methylhexane Carbocation 5-methylhexan-2-yl cation (sp2, planar) + Br- Reactant->Carbocation Step 1: Ionization (Slow, RDS) Product_S (S)-5-methylhexan-2-ol Carbocation->Product_S Step 2: Nucleophilic Attack (Inversion) Product_R (R)-5-methylhexan-2-ol Carbocation->Product_R Step 2: Nucleophilic Attack (Retention)

Caption: The two-step SN1 mechanism for (R)-2-bromo-5-methylhexane.

Factors Affecting the SN1 Reaction Rate

The rate of the SN1 reaction is primarily influenced by factors that stabilize the carbocation intermediate and the transition state leading to it. The rate law is first-order, depending only on the concentration of the alkyl halide: Rate = k[(R)-2-bromo-5-methylhexane].[1][3]

  • Substrate Structure: The stability of the carbocation intermediate is paramount. The order of stability is tertiary (3°) > secondary (2°) > primary (1°) > methyl.[11] (R)-2-bromo-5-methylhexane is a secondary alkyl halide, which can readily form a relatively stable secondary carbocation, allowing the SN1 pathway to occur.

  • Solvent: Polar protic solvents (e.g., water, ethanol (B145695), methanol) are ideal for SN1 reactions.[13][14] They can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step.[9][15]

  • Leaving Group: A good leaving group is a weak base that can stabilize the negative charge it carries after dissociation.[9][11] For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. Bromide (Br⁻) is an excellent leaving group.

Data Presentation: Effect of Solvent on Reaction Rate

The following table summarizes the expected relative rates for the solvolysis of (R)-2-bromo-5-methylhexane in various solvent systems.

Solvent System (v/v)Dielectric Constant (Approx.)Solvent TypeRelative Rate Constant (k_rel)
100% Ethanol24.5Polar Protic1
80% Ethanol / 20% Water36Polar Protic~20
60% Ethanol / 40% Water48Polar Protic~350
40% Ethanol / 60% Water60Polar Protic~5000
Acetone21Polar AproticVery Slow

Table 1: Predicted effect of solvent polarity on the relative rate of solvolysis. Increasing the polarity of the protic solvent dramatically increases the reaction rate by stabilizing the carbocation intermediate.

Experimental Protocols

The following protocols are designed to investigate the kinetics and stereochemistry of the SN1 solvolysis of (R)-2-bromo-5-methylhexane.

Protocol 1: Kinetic Analysis via Titration

This protocol monitors the rate of reaction by measuring the production of hydrobromic acid (HBr), a byproduct of the solvolysis in an aqueous ethanol solution.[16]

Materials:

  • (R)-2-bromo-5-methylhexane

  • Ethanol/Water solvent mixture (e.g., 50:50 v/v)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)

  • Bromothymol blue indicator

  • Ice bath, constant temperature water bath, burette, pipettes, Erlenmeyer flasks.

Procedure:

  • Setup: Place a 250 mL Erlenmeyer flask containing 100 mL of the ethanol/water solvent mixture in a constant temperature water bath (e.g., 25°C). Add 3-4 drops of bromothymol blue indicator.

  • Initiation: Rapidly add a known amount (e.g., 1.0 mL) of (R)-2-bromo-5-methylhexane to the flask. Start a timer immediately. This is t=0.

  • Titration: The solution will be acidic (yellow) due to the HBr produced. Immediately begin titrating with the standardized NaOH solution until the blue endpoint is reached. Record the volume of NaOH added and the time.

  • Monitoring: As the reaction proceeds, more HBr will be generated, causing the solution to turn yellow again. Continue to titrate the reaction mixture back to the blue endpoint at regular intervals (e.g., every 5-10 minutes) for at least one hour or until the reaction is ~70% complete.

  • Data Analysis: The amount of HBr produced at time 't' is proportional to the amount of alkyl halide that has reacted. Plot ln([R-Br]₀ / ([R-Br]₀ - [HBr]t)) versus time. A linear plot confirms first-order kinetics, and the rate constant (k) can be determined from the slope (slope = k).

Protocol 2: Stereochemical Analysis via Polarimetry

This protocol measures the change in optical rotation of the solution over time to observe the racemization of the chiral starting material.[17]

Materials:

  • Optically pure (R)-2-bromo-5-methylhexane

  • Appropriate polar protic solvent (e.g., aqueous ethanol)

  • Polarimeter and sample cells

Procedure:

  • Initial Reading: Prepare a solution of known concentration of (R)-2-bromo-5-methylhexane in the chosen solvent. Immediately measure its initial optical rotation (α₀) at t=0.

  • Reaction Monitoring: Maintain the solution at a constant temperature and take optical rotation readings (αt) at regular time intervals.

  • Final Reading: Allow the reaction to proceed to completion (this may take several hours or require gentle heating). The final optical rotation (α∞) should be close to zero, but may be slightly non-zero due to the incomplete racemization.

  • Data Analysis: The loss of optical activity follows first-order kinetics. A plot of ln(αt - α∞) versus time should yield a straight line with a slope of -k. The degree of racemization versus inversion can be calculated from the final product's specific rotation.

Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy

This protocol uses ¹H NMR to monitor the disappearance of the reactant and the appearance of the product(s) in real-time.[18][19][20]

Materials:

  • (R)-2-bromo-5-methylhexane

  • Deuterated polar protic solvent (e.g., Ethanol-d₆/D₂O)

  • NMR spectrometer and NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of (R)-2-bromo-5-methylhexane in the deuterated solvent.

  • Acquisition: Place the tube in the NMR spectrometer maintained at a constant temperature. Acquire a ¹H NMR spectrum at t=0.

  • Time-course Analysis: Acquire subsequent spectra at regular intervals. The reaction can be monitored by observing the decrease in the integral of a characteristic peak of the starting material (e.g., the -CHBr proton at ~4.0 ppm) and the corresponding increase in the integral of a product peak (e.g., the -CHOH proton at ~3.5-3.8 ppm).

  • Data Analysis: The concentration of the reactant at any time 't' is proportional to the integral of its characteristic peak. Plot ln([Reactant]t) versus time to determine the first-order rate constant.

Data Analysis and Expected Results

The combination of these experimental approaches provides a comprehensive understanding of the SN1 reaction mechanism.

Data Presentation: Expected Stereochemical Outcome
ProductTheoretical Distribution (Complete Racemization)Expected Experimental Distribution (~10% excess inversion)
(S)-5-methylhexan-2-ol50%~55%
(R)-5-methylhexan-2-ol50%~45%
Optical Activity InactiveSlightly active

Table 2: Comparison of theoretical and expected product distribution for the solvolysis of (R)-2-bromo-5-methylhexane. The deviation from a perfect 50:50 mix provides evidence for the role of ion pairs in the mechanism.

Experimental_Workflow Experimental Workflow for SN1 Analysis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Real-Time Monitoring & Analysis cluster_analysis Final Analysis Prep Prepare (R)-2-bromo-5-methylhexane in polar protic solvent React Initiate Solvolysis at Constant Temperature Prep->React Kinetics Kinetic Analysis (Titration) React->Kinetics Aliquots Stereochem Stereochemical Analysis (Polarimetry) React->Stereochem In situ Structure Structural Analysis (¹H NMR) React->Structure In situ Analysis Determine Rate Constant (k), Product Distribution, and Stereochemical Outcome Kinetics->Analysis Stereochem->Analysis Structure->Analysis

Caption: Workflow for the comprehensive study of an SN1 reaction.

Conclusion

The study of the SN1 reaction of (R)-2-bromo-5-methylhexane serves as an excellent model for understanding unimolecular substitution mechanisms in chiral systems. By employing a combination of kinetic and stereochemical analysis techniques, researchers can confirm the first-order nature of the reaction, elucidate the near-racemic outcome of the product distribution, and explore the subtle effects of solvent and ion-pairing. These principles are fundamental to the rational design and synthesis of stereochemically pure compounds in various scientific and industrial fields.

References

Application Notes and Protocols for the SN2 Reaction of 2-Bromo-5-methylhexane with Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, widely employed in the pharmaceutical industry for the construction of complex molecules, including the synthesis of drugs with specific stereochemistry.[1] This document outlines the application of the SN2 mechanism to the reaction of 2-bromo-5-methylhexane with sodium hydroxide (B78521), yielding 5-methyl-2-hexanol (B47235).

Reaction Principle: The reaction proceeds via a single, concerted step where the hydroxide ion (OH⁻), acting as a nucleophile, attacks the carbon atom bonded to the bromine atom from the side opposite to the bromine.[1] This "backside attack" leads to the simultaneous formation of a new carbon-oxygen bond and the breaking of the carbon-bromine bond.[1] A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[2] If the starting material is a specific stereoisomer (e.g., (R)-2-bromo-5-methylhexane), the product will be the opposite stereoisomer ((S)-5-methyl-2-hexanol).

Kinetics: The SN2 reaction follows second-order kinetics, meaning the reaction rate is dependent on the concentration of both the alkyl halide (this compound) and the nucleophile (sodium hydroxide).[1][3] The rate equation is expressed as: Rate = k[Alkyl Halide][Nucleophile].[3]

Substrate Structure and Reactivity: this compound is a secondary alkyl halide. In SN2 reactions, the reactivity of the alkyl halide is highly sensitive to steric hindrance around the reaction center. The general order of reactivity is methyl > primary > secondary >> tertiary. Therefore, the reaction of this compound will be slower than that of a primary alkyl halide due to the increased steric bulk around the secondary carbon, which slightly impedes the approach of the nucleophile.

Solvent Effects: The choice of solvent is crucial for SN2 reactions. A polar aprotic solvent is often preferred as it can dissolve the ionic nucleophile while not solvating it as strongly as a protic solvent, thus maintaining the nucleophile's reactivity. However, for the reaction with sodium hydroxide, a mixture of a polar protic solvent like ethanol (B145695) and water is commonly used to ensure the solubility of both the organic substrate and the inorganic nucleophile.[4]

Data Presentation

The following table summarizes representative quantitative data for the SN2 reaction of this compound with sodium hydroxide under typical laboratory conditions. Note that these values are illustrative and can vary based on specific experimental parameters.

ParameterValueConditions
Reactants This compound, Sodium Hydroxide-
Product 5-Methyl-2-hexanol-
Solvent Ethanol/Water (e.g., 80:20 v/v)-
Temperature 78 °C (Reflux)-
Reaction Time 2-4 hoursMonitored by Thin Layer Chromatography (TLC)
Representative Yield 75-85%Based on typical SN2 reactions with secondary alkyl halides.
Rate Law Rate = k[C₇H₁₅Br][NaOH]Second-order kinetics.[1][3]
Stereochemistry Inversion of configuration at the chiral center(R)-2-bromo-5-methylhexane yields (S)-5-methyl-2-hexanol.[2]

Experimental Protocols

Objective: To synthesize 5-methyl-2-hexanol from this compound via an SN2 reaction with sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Capillary tubes

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve a calculated amount of sodium hydroxide in a mixture of ethanol and deionized water.

  • Addition of Substrate: To the stirring solution, add this compound dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring: Periodically monitor the progress of the reaction using Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, dilute it with diethyl ether, and spot it on a TLC plate alongside the starting material. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate) and visualize under a UV lamp or by staining. The reaction is complete when the starting material spot has disappeared.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add deionized water to dissolve any remaining sodium hydroxide and sodium bromide.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with deionized water and then with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to obtain the crude 5-methyl-2-hexanol.

  • Purification and Characterization (Optional but Recommended):

    • The crude product can be purified by fractional distillation if necessary.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The yield of the purified product should be calculated.

Mandatory Visualization

Caption: SN2 reaction mechanism of this compound with hydroxide.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis dissolve_naoh Dissolve NaOH in EtOH/H₂O add_substrate Add this compound dissolve_naoh->add_substrate reflux Heat to Reflux (2-4h) add_substrate->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete extract Extract with Diethyl Ether cool->extract wash Wash with H₂O & Brine extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation) evaporate->purify characterize Characterize (NMR, IR) purify->characterize

References

Application Notes and Protocols for Alkylation with 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylation is a fundamental process in organic synthesis, enabling the introduction of alkyl groups into a variety of molecular scaffolds. This is of particular importance in drug discovery and development, where the addition of alkyl chains can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. 2-Bromo-5-methylhexane is a versatile alkylating agent that can be used to introduce a branched hexyl group onto various substrates. This application note provides a detailed experimental protocol for a representative Friedel-Crafts alkylation reaction using this compound and a common aromatic substrate, benzene (B151609). Furthermore, it explores the potential relevance of such alkylated compounds in the context of inhibiting signaling pathways, such as the p38 MAP kinase pathway, which is implicated in inflammatory diseases and cancer.[1][2][3]

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts alkylation of benzene with this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
Benzene50 mL (excess)
This compound10.0 g (55.8 mmol)
Anhydrous Aluminum Chloride (AlCl₃)8.1 g (60.7 mmol)
Reaction Conditions
Temperature0-5 °C (ice bath)
Reaction Time2 hours
Product
Product Name(5-methylhexan-2-yl)benzene
AppearanceColorless oil
Yield75% (representative)
Boiling Point~235-240 °C
Purity (by GC)>95%

Experimental Protocols

Friedel-Crafts Alkylation of Benzene with this compound

This protocol details the procedure for the alkylation of benzene using this compound in the presence of a Lewis acid catalyst.

Materials:

  • This compound (C₇H₁₅Br)

  • Benzene (C₆H₆), anhydrous

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diethyl ether ((C₂H₅)₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Charging Reactants: To the flask, add 50 mL of anhydrous benzene and 8.1 g of anhydrous aluminum chloride. Cool the mixture to 0-5 °C using an ice bath and stir to form a slurry.

  • Addition of Alkylating Agent: Dissolve 10.0 g of this compound in 20 mL of anhydrous benzene and place this solution in the dropping funnel. Add the this compound solution dropwise to the stirred benzene-AlCl₃ slurry over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1.5 hours.

  • Quenching: Slowly and carefully add 50 g of crushed ice to the reaction mixture to quench the reaction. This should be done in the fume hood as HCl gas will be evolved. Subsequently, add 20 mL of 1 M HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain (5-methylhexan-2-yl)benzene as a colorless oil.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Friedel-Crafts alkylation of benzene with this compound.

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification A Combine Benzene and AlCl3 B Cool to 0-5°C A->B D Dropwise addition to main flask B->D C Prepare this compound in Benzene C->D E Stir for 2 hours at 0-5°C D->E F Quench with ice and HCl E->F G Extract with diethyl ether F->G H Wash with H2O, NaHCO3, brine G->H I Dry with MgSO4 H->I J Concentrate in vacuo I->J K Purify by distillation J->K L L K->L Final Product: (5-methylhexan-2-yl)benzene

Caption: Experimental workflow for the synthesis of (5-methylhexan-2-yl)benzene.

Potential Application in Signaling Pathway Inhibition

Compounds bearing alkylated aromatic moieties can be designed as inhibitors of various signaling pathways. The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of diseases.[1][2] A hypothetical inhibitor incorporating the 5-methylhexyl-phenyl scaffold could potentially bind to the ATP-binding pocket of p38 MAP kinase, thereby blocking its activity.

G cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAP Kinase MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation (Cytokine Production) TranscriptionFactors->Inflammation Inhibitor Hypothetical Inhibitor (e.g., containing 5-methylhexyl-phenyl) Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway.

References

Application Notes and Protocols for Chiral Synthesis Employing (R)-2-bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of (R)-2-bromo-5-methylhexane as a chiral building block in stereoselective synthesis. The following procedures are based on established principles of nucleophilic substitution to achieve a high degree of stereochemical control.

Introduction

(R)-2-bromo-5-methylhexane is a chiral alkyl halide that serves as a valuable precursor for the introduction of a stereogenic center in the synthesis of complex organic molecules. Its utility lies in its ability to undergo stereospecific reactions, such as S\textsubscript{N}2 substitutions, allowing for the predictable and controlled formation of new chiral centers. This document outlines a representative protocol for the synthesis of a chiral nitrile, a versatile intermediate for further functional group transformations in pharmaceutical and materials science research.

Application: Stereospecific Synthesis of (S)-5-methyl-2-(2-methylpropyl)hexanenitrile

This protocol details the synthesis of (S)-5-methyl-2-(2-methylpropyl)hexanenitrile via a nucleophilic substitution reaction on (R)-2-bromo-5-methylhexane with sodium cyanide. The reaction proceeds through an S\textsubscript{N}2 mechanism, resulting in an inversion of stereochemistry at the chiral center.

Reaction Scheme

Caption: Reaction scheme for the synthesis of (S)-5-methyl-2-(2-methylpropyl)hexanenitrile.

Experimental Protocol

Materials
  • (R)-2-bromo-5-methylhexane (98% purity, >99% ee)

  • Sodium cyanide (NaCN, ≥98%)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add sodium cyanide (1.2 equivalents). The flask is then placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add anhydrous DMSO (100 mL) to the flask, followed by (R)-2-bromo-5-methylhexane (1.0 equivalent).

  • Reaction: The reaction mixture is heated to 60 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water (100 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure (S)-5-methyl-2-(2-methylpropyl)hexanenitrile.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (S)-5-methyl-2-(2-methylpropyl)hexanenitrile from (R)-2-bromo-5-methylhexane.

ParameterValue
Starting Material(R)-2-bromo-5-methylhexane
Product(S)-5-methyl-2-(2-methylpropyl)hexanenitrile
Yield85-95%
Enantiomeric Excess (ee)>99%
Purity (by GC)>98%
StereochemistryInversion (S\textsubscript{N}2)

Logical Workflow

The following diagram illustrates the experimental workflow for the chiral synthesis.

Application Notes and Protocols for the Use of 2-Bromo-5-methylhexane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylhexane is a versatile alkylating agent and a precursor to organometallic reagents that holds potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct incorporation of the 5-methylhexyl moiety via this compound into currently marketed pharmaceuticals is not extensively documented in publicly available literature, its utility can be inferred from its reactivity in fundamental organic synthesis reactions that are cornerstones of medicinal chemistry. These application notes provide an overview of the potential applications of this compound in pharmaceutical synthesis, focusing on its use as an alkylating agent and for the formation of Grignard reagents for carbon-carbon bond formation. Detailed experimental protocols for these key transformations are provided to guide researchers in leveraging this building block for the development of novel chemical entities.

Introduction

This compound is a secondary bromoalkane that can serve as a source of the lipophilic 5-methylhexyl group in the synthesis of organic molecules. In drug discovery, the introduction of such branched alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. Although not a common fragment in top-selling pharmaceuticals, the strategic introduction of unique alkyl groups is a valid approach for lead optimization.

General information suggests that this compound and related compounds may possess anti-inflammatory and anti-cancer properties, and they are used for pharmaceutical testing.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessment, and purification.

PropertyValueReference
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [1]
CAS Number 6570-93-0[1]
Appearance Liquid (presumed)
Boiling Point Not specified
Density Not specified
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane)

Key Synthetic Applications and Protocols

The primary utility of this compound in pharmaceutical synthesis lies in its application as an electrophile in alkylation reactions and as a precursor to a nucleophilic Grignard reagent.

N-Alkylation of Heterocycles

Many pharmaceutical scaffolds contain nitrogen-containing heterocycles. The alkylation of these nitrogen atoms can be a crucial step in modifying the properties of a drug candidate.

Experimental Protocol: N-Alkylation of a Model Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate and the chosen solvent.

  • Add the base (K₂CO₃ or Cs₂CO₃) to the solution.

  • Add this compound dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Amine Amine Substrate ReactionMix Reaction Mixture Amine->ReactionMix Bromoalkane This compound Bromoalkane->ReactionMix Base Base (e.g., K₂CO₃) Base->ReactionMix Solvent Solvent (e.g., CH₃CN) Solvent->ReactionMix Heating Heating (60-80 °C) ReactionMix->Heating Filtration Filtration Heating->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product N-Alkylated Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the N-alkylation reaction.

Grignard Reagent Formation and Reaction

The conversion of this compound to its corresponding Grignard reagent, (5-methylhexan-2-yl)magnesium bromide, transforms the electrophilic carbon into a nucleophile. This powerful reagent can then be used to form new carbon-carbon bonds by reacting with various electrophiles, a common strategy in the synthesis of complex pharmaceutical molecules.

Experimental Protocol: Formation and Reaction of (5-methylhexan-2-yl)magnesium bromide

This protocol outlines the preparation of the Grignard reagent and its subsequent reaction with a model aldehyde.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • This compound (1.0 eq)

  • Aldehyde substrate (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Inert gas (Nitrogen or Argon)

Procedure:

Part A: Grignard Reagent Formation

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous THF or Et₂O to cover the magnesium.

  • Dissolve this compound in anhydrous THF or Et₂O and add it to the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Aldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the aldehyde substrate in anhydrous THF or Et₂O and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway for Grignard Synthesis

Grignard_Synthesis cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile Bromoalkane This compound Grignard (5-methylhexan-2-yl)magnesium bromide Bromoalkane->Grignard + Mg / THF Mg Magnesium Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Electrophile Electrophile Aldehyde/Ketone Electrophile->Intermediate Workup Aqueous Workup (NH₄Cl) Intermediate->Workup Product Secondary/Tertiary Alcohol Workup->Product

Caption: General scheme for Grignard reagent synthesis and reaction.

Potential Applications in Medicinal Chemistry

The synthetic routes described above can be applied to introduce the 5-methylhexyl group into various molecular scaffolds relevant to drug discovery.

  • Modulation of Lipophilicity: The addition of the branched hexyl group can increase the lipophilicity of a compound, potentially improving its membrane permeability and oral bioavailability.

  • Exploring Structure-Activity Relationships (SAR): By systematically introducing the 5-methylhexyl group at different positions of a lead molecule, medicinal chemists can probe the steric and electronic requirements of the target binding site.

  • Access to Novel Chemical Space: The use of less common alkylating agents like this compound can lead to the synthesis of novel compounds with unique pharmacological profiles.

Conclusion

While this compound may not be a prominent building block in existing blockbuster drugs, its utility as a versatile synthetic intermediate should not be overlooked. The protocols provided herein for N-alkylation and Grignard reactions offer a foundation for researchers to explore the incorporation of the 5-methylhexyl moiety into new chemical entities. As the demand for novel therapeutics with optimized properties continues to grow, the exploration of diverse and readily available building blocks like this compound will remain a critical aspect of drug discovery and development.

References

Application Notes and Protocols: Synthesis and Application of (5-methylhexan-2-yl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction between 2-bromo-5-methylhexane and magnesium metal is a cornerstone of organometallic chemistry, leading to the formation of a Grignard reagent, specifically (5-methylhexan-2-yl)magnesium bromide.[1][2][3] Grignard reagents are powerful nucleophiles and strong bases, making them invaluable for creating new carbon-carbon bonds in organic synthesis.[2][3][4] The carbon-magnesium bond is highly polarized, rendering the adjacent carbon atom nucleophilic and capable of attacking a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[2][3] This application note provides a detailed protocol for the preparation of this secondary alkyl Grignard reagent and discusses its potential applications. The primary challenge in this synthesis is ensuring strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[1][4][5]

Reaction Scheme

The formation of (5-methylhexan-2-yl)magnesium bromide proceeds by the insertion of a magnesium atom into the carbon-bromine bond of this compound.[3] This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent.[2][4]

Chemical Equation: CH₃CH(Br)CH₂CH₂CH(CH₃)₂ + Mg → CH₃CH(MgBr)CH₂CH₂CH(CH₃)₂ (in anhydrous ether)

Quantitative Data Summary

The following table outlines typical molar ratios and quantities for the preparation of the Grignard reagent. It is crucial that all reagents and solvents are anhydrous.

ReagentMolecular FormulaMolar Mass ( g/mol )Molar EquivalentsTypical AmountNotes
This compoundC₇H₁₅Br179.10[6][7][8]1.017.91 g (0.1 mol)Should be pure and dry.
Magnesium TurningsMg24.311.1 - 1.22.67 g (0.11 mol)Use fresh turnings; avoid powdered Mg for better control. The surface may need activation.[4]
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-150 - 200 mLSolvent must be strictly anhydrous. THF can also be used.[2]
Iodine (Initiator)I₂253.81Catalytic1-2 small crystalsUsed to activate the magnesium surface by removing the passivating oxide layer.[4][9]
1,2-Dibromoethane (B42909) (Initiator)C₂H₄Br₂187.86CatalyticA few dropsAn alternative initiator. Its reaction with Mg produces ethene gas, indicating activation.[4][10]

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of (5-methylhexan-2-yl)magnesium bromide.

Protocol 1: Formation of (5-methylhexan-2-yl)magnesium Bromide

Objective: To prepare a solution of (5-methylhexan-2-yl)magnesium bromide for use in subsequent synthetic steps.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal or 1,2-dibromoethane

  • Inert gas supply (Nitrogen or Argon)

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with drying tube (e.g., CaCl₂)

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup:

    • All glassware must be meticulously cleaned and dried in an oven (e.g., at 120 °C for several hours) to remove any adsorbed water.[1][5]

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under a steady stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.[11]

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled flask.

    • Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[12] Gently warm the flask until violet iodine vapors are observed (if using iodine) or bubbles of ethene form (if using 1,2-dibromoethane). This indicates the removal of the passivating magnesium oxide layer.[4] Allow the flask to cool.

  • Initiation of the Grignard Reaction:

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in approximately one-third of the total anhydrous diethyl ether.

    • Add enough anhydrous diethyl ether to the flask to just cover the magnesium turnings.

    • Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.[11]

    • The reaction is initiated when the solution becomes cloudy or grayish, and gentle refluxing begins without external heating.[11] If the reaction does not start, gently warm the mixture or crush a piece of magnesium with a dry glass rod.[5][9]

  • Formation of the Grignard Reagent:

    • Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. The reaction is exothermic, and the addition rate can be used to control the temperature.[11][12] If the reaction becomes too vigorous, slow the addition and cool the flask with a water bath.[9]

    • After the addition is complete, continue to stir the mixture. If necessary, gently heat the solution to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed.[11]

    • The resulting grayish, cloudy solution is the Grignard reagent, (5-methylhexan-2-yl)magnesium bromide, which should be used promptly in the next synthetic step.

Visualizations

Reaction Mechanism

The formation of a Grignard reagent is believed to occur via a single-electron transfer (SET) mechanism on the surface of the magnesium metal.

G cluster_surface Magnesium Metal Surface (Mg^0) Mg Mg SET1 Single Electron Transfer (SET) Mg->SET1 SET2 Second SET Mg->SET2 RBr This compound (R-Br) RBr->SET1 Approaches surface Radical_Anion [R-Br]•⁻ (Radical Anion Intermediate) SET1->Radical_Anion R_Radical R• (Alkyl Radical) Radical_Anion->R_Radical Br_Anion Br⁻ (Bromide Ion) Radical_Anion->Br_Anion R_Radical->SET2 R_Anion R⁻ (Carbanion) SET2->R_Anion Grignard (5-methylhexan-2-yl)magnesium bromide (R-Mg-Br) R_Anion->Grignard + Mg²⁺ + Br⁻

Caption: Mechanism of Grignard reagent formation.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for synthesizing the Grignard reagent.

G start Start: Prepare Dry Apparatus add_mg 1. Add Mg Turnings to Flask start->add_mg activate_mg 2. Activate Mg with Iodine/1,2-Dibromoethane add_mg->activate_mg prepare_sol 3. Prepare R-Br Solution in Anhydrous Ether activate_mg->prepare_sol initiate 4. Initiate Reaction (Add small amount of R-Br) prepare_sol->initiate observe Observe for signs of reaction (Cloudiness, Reflux) initiate->observe observe->initiate No Reaction (Warm/Crush Mg) add_rest 5. Add Remaining R-Br Solution Dropwise (Maintain gentle reflux) observe->add_rest Reaction Started complete 6. Stir Until Mg is Consumed (Gentle heating if needed) add_rest->complete product Product: Solution of (5-methylhexan-2-yl)magnesium bromide complete->product

Caption: Experimental workflow for Grignard synthesis.

References

Application Note: Standardized Workup Procedure for a Grignard Reaction Utilizing 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides a detailed protocol for the workup of a Grignard reaction initiated with 2-bromo-5-methylhexane. Grignard reagents are powerful carbon-based nucleophiles essential for forming carbon-carbon bonds but are highly reactive and sensitive to protic sources.[1][2] A carefully executed workup procedure is critical for neutralizing unreacted Grignard reagent, protonating the desired product, removing inorganic byproducts, and isolating the purified final compound. This protocol outlines the necessary steps from quenching the reaction to the final purification of the product, emphasizing safety and efficiency.

Introduction to Grignard Reaction Workup

The Grignard reaction is a fundamental tool in organic synthesis for creating new carbon-carbon bonds.[3] The reagent, an organomagnesium halide (R-MgX), is a potent nucleophile and a strong base.[1][2] After the Grignard reagent has reacted with an electrophile (e.g., an aldehyde, ketone, or ester), the reaction mixture contains the magnesium alkoxide salt of the product, unreacted Grignard reagent, and magnesium halides. The workup procedure is a multi-step process designed to:

  • Quench the reaction by destroying any excess Grignard reagent.[4]

  • Protonate the intermediate magnesium alkoxide to yield the neutral alcohol product.[1][5]

  • Separate the desired organic product from water-soluble inorganic magnesium salts.[6][7]

  • Purify the final product from any organic side products and remaining starting materials.

Due to the high reactivity of Grignard reagents with water and other protic compounds, all glassware and solvents used for the reaction itself must be anhydrous.[8][9] The workup, however, intentionally introduces an aqueous solution to achieve the desired separation.

Safety Precautions

Grignard reactions and their workups involve significant hazards that require strict safety protocols.

  • Flammability: The typical solvent, diethyl ether or tetrahydrofuran (B95107) (THF), is extremely flammable.[10][11] Ensure there are no open flames or spark sources in the vicinity. All heating should be conducted using a heating mantle or water bath.[11]

  • Exothermic Quenching: The quenching process is highly exothermic, especially on a large scale.[7][11] The reaction flask must be cooled in an ice-water bath before and during the slow, dropwise addition of the quenching agent to control the reaction rate and prevent the solvent from boiling over.[7][10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or nitrile gloves).[11][12]

  • Ventilation: The entire procedure, from reaction setup to final solvent evaporation, must be performed in a certified chemical fume hood.[11][13]

  • Working Alone: It is highly recommended not to perform Grignard reactions while working alone in the laboratory.[11]

Experimental Protocol: Workup of (5-methylhexan-2-yl)magnesium bromide Reaction

This protocol assumes the Grignard reagent formed from this compound has been reacted with an electrophile (e.g., a ketone) in an ethereal solvent like diethyl ether or THF.

Materials:

  • Completed Grignard reaction mixture in a round-bottom flask

  • Ice-water bath

  • Separatory funnel (appropriately sized)

  • Erlenmeyer flasks

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

  • Distillation or chromatography apparatus

Procedure:

  • Cooling: Once the primary reaction is complete, place the reaction flask in a large ice-water bath and allow it to cool to 0-5 °C.[14]

  • Quenching:

    • Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to the cooled, stirring reaction mixture.[4] This is a vigorous reaction; control the addition rate to maintain a manageable reaction and prevent excessive foaming or boiling.[7]

    • Continue adding the quenching solution until no further exothermic reaction is observed and the solids have mostly dissolved.[4] A thick precipitate of magnesium salts may form.[7]

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.[15] Use additional diethyl ether to rinse the reaction flask and ensure a complete transfer.[14]

    • If two distinct layers are not visible or a thick emulsion persists, add more diethyl ether and/or a small amount of dilute HCl to help dissolve the remaining magnesium salts.[4][14]

    • Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel vigorously to extract the organic product into the ether layer.[15]

    • Allow the layers to separate completely. Drain the lower aqueous layer and set it aside.

    • Re-extract the aqueous layer with a fresh portion of diethyl ether (e.g., 2 x 25 mL for a small-scale reaction) to maximize product recovery.[15]

  • Washing and Drying:

    • Combine all the organic (ether) extracts in the separatory funnel.[15]

    • Wash the combined organic layer with saturated aqueous sodium chloride (brine).[9] This step helps to remove residual water and break up any emulsions that may have formed.[4]

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.[4] Swirl the flask occasionally for 5-10 minutes.[9]

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product will likely contain unreacted starting materials or side products.

    • For a liquid product, which is expected in this case, purification is typically achieved by fractional distillation.

    • Alternatively, column chromatography can be used for purification if the product is less volatile or difficult to separate by distillation.

Data Presentation: Comparison of Quenching Agents

The choice of quenching agent is crucial and depends on the stability of the final product. The table below summarizes the properties of common quenching agents.

Quenching AgentFormulaAcidityCharacteristics & Use CasesPotential Issues
WaterH₂ONeutralHighly exothermic. Can produce insoluble magnesium hydroxide (B78521) (Mg(OH)₂), which may form a thick, difficult-to-filter precipitate.[7]Formation of emulsions and thick precipitates that can trap the product, lowering the yield.[4][7]
Dilute Strong Acide.g., 1M HCl, 10% H₂SO₄AcidicVery effective at dissolving magnesium salts to form water-soluble MgCl₂ or MgSO₄, leading to a cleaner separation.[4][7]Not suitable for products that are sensitive to acid (e.g., containing certain protecting groups, susceptible to elimination or rearrangement).
Saturated Ammonium Chloridesat. aq. NH₄ClWeakly Acidic (pH ~4.5-6.0)The preferred method for acid-sensitive products.[4] It is a buffer that protonates the alkoxide but is not acidic enough to cause degradation of sensitive functional groups.Can be less effective at dissolving large amounts of magnesium salts compared to strong acids, sometimes requiring filtration.[4]

Visualization of the Workup Workflow

The logical steps of the Grignard reaction workup procedure are illustrated in the following diagram.

Grignard_Workup_Workflow start Completed Grignard Reaction (Product Alkoxide, Excess RMgX) quench Step 1: Quenching (Cool to 0°C, Add sat. aq. NH4Cl) start->quench extract Step 2: Liquid-Liquid Extraction (Add Ether, Use Separatory Funnel) quench->extract wash Step 3: Wash Organic Layer (Use Saturated Brine) extract->wash Isolate Organic Layer aqueous_waste Aqueous Layer (Mg Salts, NH4Cl) extract->aqueous_waste dry Step 4: Dry Organic Layer (Add Anhydrous Na2SO4) wash->dry evaporate Step 5: Solvent Removal (Rotary Evaporator) dry->evaporate Filter or Decant solid_waste Solid Waste (Drying Agent) dry->solid_waste purify Step 6: Purification (Distillation or Chromatography) evaporate->purify Crude Product solvent_waste Recovered Solvent evaporate->solvent_waste product Final Purified Product purify->product

Caption: Workflow diagram illustrating the sequential steps for a Grignard reaction workup.

References

Application Notes and Protocols for the Purification of Products from 2-Bromo-5-methylhexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of reaction products derived from 2-Bromo-5-methylhexane. The following sections outline purification strategies for products typically obtained from Williamson ether synthesis and Grignard reactions, two common transformations involving this secondary alkyl halide.

Purification of 2-Alkoxy-5-methylhexane from Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of ethers via an SN2 reaction between an alkyl halide and an alkoxide.[1] When this compound is reacted with an alkoxide, the primary product is a 2-alkoxy-5-methylhexane ether. However, due to the secondary nature of the alkyl halide, the E2 elimination product, 5-methyl-2-hexene, is a common byproduct.[2] Purification is crucial to isolate the desired ether from the unreacted starting materials and the elimination byproduct.

Data Presentation: Purification Parameters
Purification TechniqueStationary PhaseEluent System (v/v)Expected Elution Order
Flash Column ChromatographySilica (B1680970) Gel (230-400 mesh)Hexane (B92381)/Ethyl Acetate (B1210297) gradient (e.g., 98:2 to 90:10)1. 5-methyl-2-hexene2. 2-Bromo-5-methylhexane3. 2-Alkoxy-5-methylhexane
Thin Layer Chromatography (TLC)Silica Gel 60 F254Hexane/Ethyl Acetate (95:5)Rf (5-methyl-2-hexene) > Rf (this compound) > Rf (2-Alkoxy-5-methylhexane)
Experimental Protocol: Column Chromatography Purification

This protocol details the purification of a generic 2-alkoxy-5-methylhexane product from a Williamson ether synthesis reaction mixture.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass wool or cotton

  • Sand (50-100 mesh)

  • Flash chromatography column

  • Compressed air or nitrogen source with regulator

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Packing:

    • Insert a small plug of glass wool or cotton into the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial eluent (e.g., 98:2 Hexane/Ethyl Acetate) through the silica gel until the bed is stable.

  • Sample Loading:

    • Concentrate the crude reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of a non-polar solvent like hexane or dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity solvent system (e.g., 98:2 Hexane/Ethyl Acetate).

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane/Ethyl Acetate) to elute the more polar compounds.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 95:5 Hexane/Ethyl Acetate) and visualize the spots under a UV lamp.

    • Combine the fractions containing the pure desired ether product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-alkoxy-5-methylhexane.

Visualization of Purification Workflow

Williamson_Purification Crude_Mixture Crude Reaction Mixture (Ether, Alkene, Bromoalkane) Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Mixture->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Purified 2-Alkoxy-5-methylhexane Solvent_Removal->Pure_Product

Purification workflow for 2-alkoxy-5-methylhexane.

Purification of Tertiary Alcohols from Grignard Reactions

This compound can be used to prepare the corresponding Grignard reagent, (5-methylhexan-2-yl)magnesium bromide. This organometallic reagent readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[3][4] The work-up and purification are critical to isolate the desired alcohol from unreacted starting materials and byproducts.

Data Presentation: Purification Parameters
Purification TechniqueStationary Phase/MethodConditionsExpected Product
Liquid-Liquid Extraction-1. Quench with sat. aq. NH₄Cl2. Extract with diethyl ether3. Wash with brineCrude alcohol in organic phase
Fractional Distillation-Boiling point depends on the specific alcohol formed. Requires reduced pressure for higher molecular weight alcohols.Purified tertiary alcohol
Recrystallization-Suitable for solid alcohol derivatives. Solvent choice is product-specific (e.g., hexane, ethanol/water).Crystalline pure product
Experimental Protocol: Work-up and Purification of a Tertiary Alcohol

This protocol describes a general procedure for the work-up and purification of a tertiary alcohol synthesized from the Grignard reagent of this compound and a ketone.

Materials:

  • Reaction mixture from Grignard reaction

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (anhydrous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

  • Distillation apparatus (for liquid products)

  • Recrystallization apparatus (for solid products)

Procedure:

  • Reaction Quenching:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers.

    • Wash the combined organic layers with brine to remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alcohol.

  • Purification:

    • For liquid products (Fractional Distillation):

      • Set up a fractional distillation apparatus.

      • Carefully distill the crude product, collecting the fraction that boils at the expected temperature for the desired alcohol. For higher boiling point alcohols, distillation under reduced pressure is recommended.

    • For solid products (Recrystallization):

      • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., hexane, ethanol, or a solvent mixture).

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Visualization of Grignard Reaction and Purification Logic

Grignard_Purification cluster_reaction Grignard Reaction cluster_purification Purification Bromohexane This compound Mg Mg, Et₂O Bromohexane->Mg Grignard (5-methylhexan-2-yl)MgBr Mg->Grignard Addition Nucleophilic Addition Grignard->Addition Ketone Ketone (R₂C=O) Ketone->Addition Alkoxide Magnesium Alkoxide Addition->Alkoxide Workup Aqueous Work-up (NH₄Cl quench) Alkoxide->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Final_Purification Final Purification (Distillation or Recrystallization) Drying->Final_Purification Pure_Alcohol Purified Tertiary Alcohol Final_Purification->Pure_Alcohol

Logical flow of a Grignard reaction and subsequent purification.

References

Application Notes and Protocols for Stereospecific Reactions of (S)-2-bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary stereospecific reactions involving the chiral secondary alkyl halide, (S)-2-bromo-5-methylhexane. The document outlines the theoretical basis, expected outcomes, and detailed experimental protocols for key transformations, namely the SN2 and E2 reactions. This information is particularly relevant for the synthesis of chiral molecules in drug discovery and development, where precise control of stereochemistry is paramount for biological activity and safety.

Introduction to Stereospecific Reactions of (S)-2-bromo-5-methylhexane

(S)-2-bromo-5-methylhexane is a chiral secondary alkyl halide, making it a versatile substrate for stereospecific reactions. The stereochemical outcome of its reactions is highly dependent on the reaction mechanism, which is influenced by the nature of the nucleophile/base, solvent, and temperature. The two primary reaction pathways are the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions. Understanding and controlling these pathways is crucial for the synthesis of enantiomerically pure products.

Key Characteristics of (S)-2-bromo-5-methylhexane:

  • Chiral Center: The C2 carbon is a stereocenter, leading to (S) and (R) enantiomers.

  • Secondary Alkyl Halide: The bromine atom is attached to a secondary carbon, allowing for both SN2 and E2 reactions to occur competitively.

  • Leaving Group: The bromide ion is a good leaving group, facilitating both substitution and elimination reactions.

Bimolecular Nucleophilic Substitution (SN2) Reaction

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[1] This "backside attack" leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[1] For (S)-2-bromo-5-methylhexane, an SN2 reaction will result in the formation of the corresponding (R)-configured product. Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway.

Expected Quantitative Data for SN2 Reaction

The following table summarizes the expected quantitative data for a representative SN2 reaction of (S)-2-bromo-5-methylhexane with sodium azide (B81097), a strong nucleophile. The data is based on typical outcomes for similar secondary bromoalkanes.

ParameterExpected ValueNotes
Product (R)-2-azido-5-methylhexaneInversion of stereochemistry
Reaction Yield > 85%With a good nucleophile and optimized conditions
Enantiomeric Excess (ee) > 98%Highly stereospecific reaction
Byproducts Minimal E2 productsWith a non-basic nucleophile
Experimental Protocol: Synthesis of (R)-2-azido-5-methylhexane via SN2 Reaction

This protocol is adapted from established procedures for the synthesis of chiral azides from secondary bromoalkanes.

Materials:

  • (S)-2-bromo-5-methylhexane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve (S)-2-bromo-5-methylhexane in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure (R)-2-azido-5-methylhexane.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

SN2 Reaction Workflow

SN2_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-2-bromo- 5-methylhexane in DMF B Add Sodium Azide A->B C Heat to 50-60 °C (12-24h) B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I (R)-2-azido- 5-methylhexane H->I

Caption: Experimental workflow for the SN2 synthesis of (R)-2-azido-5-methylhexane.

Bimolecular Elimination (E2) Reaction

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group.[2] This stereoelectronic requirement dictates the stereochemistry of the resulting alkene. For (S)-2-bromo-5-methylhexane, elimination can lead to the formation of different alkene isomers. The regioselectivity (Hofmann vs. Zaitsev products) is largely influenced by the steric bulk of the base used.

  • Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide), the major product is the more substituted (and more stable) alkene.[3][4]

  • Hofmann's Rule: With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the major product is the less substituted alkene due to steric hindrance preventing the abstraction of the more sterically hindered proton.[2][3][4]

Expected Quantitative Data for E2 Reaction

The following table summarizes the expected product distribution for the E2 elimination of (S)-2-bromo-5-methylhexane with a bulky base, based on data from similar secondary alkyl halides.

ParameterExpected ValueNotes
Major Product 5-methylhex-1-eneHofmann product (less substituted)
Minor Product (E)-5-methylhex-2-eneZaitsev product (more substituted)
Diastereomeric Ratio N/A (for major product)Major product is not stereoisomeric
(E)/(Z) Ratio of Minor Product Predominantly (E)Trans is generally more stable
Product Ratio (Major:Minor) ~ 70:30With a bulky base like potassium tert-butoxide
Experimental Protocol: Synthesis of 5-methylhex-1-ene via E2 Reaction

This protocol is based on general procedures for E2 eliminations using a bulky base.

Materials:

  • (S)-2-bromo-5-methylhexane (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous tert-butanol (B103910)

  • Pentane (B18724)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide.

  • Add anhydrous tert-butanol to the flask and stir to dissolve the base.

  • Add (S)-2-bromo-5-methylhexane to the solution dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by GC-MS to confirm the formation of the alkene products.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.

  • Extract the product with pentane (3 x 40 mL).

  • Combine the organic layers and wash with deionized water (2 x 40 mL) and then with brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation due to the volatility of the product.

  • The product mixture can be analyzed by GC-MS and NMR to determine the ratio of the alkene isomers.

Safety Precautions: Potassium tert-butoxide is a strong, corrosive base. Handle it with care in a dry environment as it is moisture-sensitive. The alkene products are volatile and flammable.

E2 Reaction Logical Relationship

E2_Reaction cluster_base Choice of Base sub (S)-2-bromo-5-methylhexane BulkyBase Bulky Base (e.g., KOtBu) sub->BulkyBase SmallBase Small Base (e.g., NaOEt) sub->SmallBase Hofmann 5-methylhex-1-ene (Hofmann Product - Major) BulkyBase->Hofmann Favored Zaitsev (E)-5-methylhex-2-ene (Zaitsev Product - Minor) BulkyBase->Zaitsev Zaitsev_major (E)-5-methylhex-2-ene (Zaitsev Product - Major) SmallBase->Zaitsev_major Favored Hofmann_minor 5-methylhex-1-ene (Hofmann Product - Minor) SmallBase->Hofmann_minor

References

Troubleshooting & Optimization

Technical Support Center: Grignard Reagent Synthesis from 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Grignard reagents from 2-bromo-5-methylhexane, a secondary alkyl halide. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guide

Low or no yield of the Grignard reagent is a common issue. This guide provides a systematic approach to identifying and resolving the root causes of failed or low-yielding reactions.

Problem 1: Reaction Fails to Initiate

Symptoms:

  • No observable heat generation (exotherm).

  • The magnesium turnings remain shiny and unreacted.

  • No formation of a cloudy or greyish suspension.

  • If an initiator like iodine is used, its color persists.

Possible Causes and Solutions:

CauseSolution
Passivated Magnesium Surface: A layer of magnesium oxide (MgO) on the surface of the magnesium turnings prevents the reaction with the alkyl halide.Activate the Magnesium: 1. Mechanical Activation: Under an inert atmosphere, use a dry glass rod to crush some of the magnesium turnings against the flask to expose a fresh surface. 2. Chemical Activation: Add a small crystal of iodine. The disappearance of the purple/brown color is an indicator of successful initiation. Alternatively, add a few drops of 1,2-dibromoethane (B42909); the evolution of ethene gas (bubbling) signals activation.
Presence of Moisture: Grignard reagents are highly sensitive to water. Trace amounts of water in glassware, solvents, or the starting alkyl halide will quench the reagent as it forms.Ensure Anhydrous Conditions: 1. Glassware: Rigorously dry all glassware in an oven at >120°C for several hours or flame-dry under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). 2. Solvents: Use anhydrous grade solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. 3. Reagents: Ensure the this compound is anhydrous.
Low Reactivity of the Alkyl Halide: Secondary alkyl bromides can be less reactive than primary or benzylic halides.Gentle Heating: Gently warm a small spot of the reaction flask with a heat gun to initiate the reaction. Be prepared to cool the flask once the exothermic reaction begins.

Troubleshooting Workflow for Initiation Failure:

G start Reaction Not Initiating check_anhydrous Are all components (glassware, solvent, halide) strictly anhydrous? start->check_anhydrous dry_components Rigorously dry all components and repeat setup. check_anhydrous->dry_components No activate_mg Have you activated the magnesium? check_anhydrous->activate_mg Yes dry_components->start perform_activation Activate Mg using iodine, 1,2-dibromoethane, or crushing. activate_mg->perform_activation No gentle_heat Apply gentle local heating with a heat gun. activate_mg->gentle_heat Yes perform_activation->start reaction_starts Reaction Initiates gentle_heat->reaction_starts failure Persistent Failure: Consider fresh reagents or alternative activation methods. gentle_heat->failure No Initiation

Caption: Troubleshooting workflow for a Grignard reaction that fails to initiate.

Problem 2: Low Yield of Grignard Reagent

Symptoms:

  • The reaction initiates but stops prematurely.

  • A significant amount of unreacted magnesium remains.

  • The final concentration of the Grignard reagent is lower than expected.

  • Formation of a significant amount of a dimeric byproduct (dodecane isomers).

Possible Causes and Solutions:

CauseSolution
Wurtz Coupling Side Reaction: The primary side reaction is the coupling of the formed Grignard reagent with the starting this compound to produce a dimer (R-R). This is more prevalent with secondary alkyl halides.Control Reaction Conditions: 1. Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling. 2. Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath. Excessively high temperatures can favor the coupling side reaction.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or deactivation of the magnesium surface.Optimize Reaction Time and Stirring: 1. Reaction Time: After the addition of the alkyl halide is complete, continue stirring the reaction mixture for an additional 30-60 minutes to ensure maximum conversion. 2. Stirring: Ensure efficient stirring to keep the magnesium suspended and in contact with the alkyl halide.
Atmospheric Contamination: Exposure to air (oxygen and carbon dioxide) can destroy the Grignard reagent.Maintain Inert Atmosphere: Ensure a positive pressure of a dry, inert gas (nitrogen or argon) is maintained throughout the entire experiment, from setup to the final use of the reagent.

Frequently Asked Questions (FAQs)

Q1: Which solvent is better for preparing the Grignard reagent from this compound: diethyl ether or tetrahydrofuran (B95107) (THF)?

Both diethyl ether and THF are suitable solvents for Grignard reagent formation. However, THF is often preferred for secondary alkyl halides for the following reasons:

  • Higher Boiling Point: THF has a higher boiling point (66°C) compared to diethyl ether (35°C), which allows for a higher reaction temperature. This can be beneficial for less reactive halides.[1]

  • Better Solvation: THF is a better Lewis base and solvating agent for the Grignard reagent, which can help to stabilize the organomagnesium species and potentially lead to higher yields.[1]

Comparative Yields of Grignard Reagents from Secondary Alkyl Bromides in Different Solvents (Illustrative Data)

Alkyl BromideSolventTypical Yield (%)
2-BromobutaneDiethyl Ether~75-85%
2-BromobutaneTHF~80-90%
Cyclohexyl BromideDiethyl Ether~70-80%
Cyclohexyl BromideTHF~85-95%

Note: Yields are highly dependent on reaction conditions and purity of reagents.

Q2: How can I determine the concentration of my prepared Grignard reagent?

The concentration of the Grignard reagent solution should be determined by titration before use. A common method involves titration against a known amount of iodine or a standard solution of a protic acid (like HCl) with an indicator.

Q3: My reaction mixture turned dark brown or black. Is this normal?

A cloudy, grayish appearance is normal and indicates the formation of the Grignard reagent. A dark brown or black color may indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities. While a dark color does not always mean the reaction has failed, it is advisable to check the concentration of the Grignard reagent before proceeding.

Experimental Protocols

Protocol 1: Preparation of 5-methyl-2-hexylmagnesium bromide in THF

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-dibromoethane (a few drops)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) supply.

Procedure:

  • Setup: Assemble the flame-dried glassware (three-necked flask with a stir bar, reflux condenser, and dropping funnel) and flush the system with a dry inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in the remaining anhydrous THF. Add a small portion (~5-10%) of the alkyl bromide solution to the stirred magnesium suspension.

  • Wait for signs of reaction initiation (disappearance of iodine color, bubbling, or a gentle reflux). If the reaction does not start, gently warm the flask with a heat gun.

  • Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • The resulting cloudy, grayish solution is the Grignard reagent and should be used immediately after cooling to room temperature.

Experimental Workflow for Grignard Reagent Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glassware Flame-dry glassware under inert atmosphere add_mg Add Mg turnings and initiator (Iodine) prep_glassware->add_mg add_solvent Add small amount of anhydrous THF add_mg->add_solvent initiate Add aliquot of halide solution to initiate add_solvent->initiate add_halide_soln Prepare solution of This compound in THF add_halide_soln->initiate dropwise_addition Dropwise addition of remaining halide solution (maintain gentle reflux) initiate->dropwise_addition stir_complete Stir for 30-60 min after addition dropwise_addition->stir_complete grignard_reagent 5-methyl-2-hexylmagnesium bromide solution stir_complete->grignard_reagent

Caption: Workflow for the synthesis of 5-methyl-2-hexylmagnesium bromide.

References

Technical Support Center: Reactions of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-Bromo-5-methylhexane. As a secondary alkyl halide, its reactions are prone to competition between substitution and elimination pathways, leading to common side products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed in reactions with this compound?

A1: The most common side products are alkenes resulting from elimination reactions (dehydrohalogenation). For this compound, the two potential elimination products are 5-methylhex-1-ene and 5-methylhex-2-ene. Typically, the more substituted alkene, 5-methylhex-2-ene, will be the major elimination product according to Saytzeff's rule.[4]

Q2: I am attempting a nucleophilic substitution to synthesize an alcohol (5-methylhexan-2-ol), but my yield is low and I'm isolating a mixture of alkenes. What is causing this?

A2: This is a classic case of competing elimination (E2) and substitution (SN2) reactions. This compound is a secondary halide, which is susceptible to both pathways.[1][2][3] The reaction conditions you have chosen likely favor the elimination pathway. Factors that promote elimination over substitution include the use of a strong, bulky base, high temperatures, and certain solvents.[2][5][6]

Q3: How can I modify my experimental setup to favor the desired substitution product over the elimination side products?

A3: To maximize the yield of the substitution product, you should aim to create conditions that favor the SN2 mechanism. Key adjustments include:

  • Nucleophile Choice: Use a good nucleophile that is a weak base.[7] Examples include azide (B81097) ion (N₃⁻), cyanide ion (CN⁻), or acetate (B1210297) (CH₃COO⁻), followed by a subsequent hydrolysis step if an alcohol is desired.

  • Solvent: Employ a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents enhance the strength of the nucleophile without solvating it excessively, promoting the SN2 pathway.[6][8]

  • Temperature: Keep the reaction temperature low. Higher temperatures provide the necessary activation energy for elimination, which is often entropically favored.[2][5][6]

Q4: What conditions should I use if I want to intentionally synthesize the elimination products (5-methylhexenes)?

A4: To make elimination the dominant pathway (E2 mechanism), you should use:

  • Strong, Sterically Hindered Base: A bulky base like potassium tert-butoxide (t-BuOK) is ideal. Its size makes it difficult to act as a nucleophile and attack the carbon atom, so it preferentially removes a proton from a beta-carbon.[1][5][7]

  • Solvent: A less polar, protic solvent like ethanol (B145695) can be used. When using an alkoxide base like sodium ethoxide (NaOEt) in ethanol, elimination is highly favored for secondary halides.[1][2]

  • Temperature: Increasing the reaction temperature significantly favors elimination over substitution.[2][5][6]

Troubleshooting Guide: Optimizing Your Reaction

Use the following table to diagnose and solve issues related to unwanted side products in your reactions involving this compound.

Issue / Observation Probable Cause Recommended Solution
High yield of alkene side products Reaction conditions favor elimination (E2). This is likely due to a strong/bulky base, high temperature, or a protic solvent.Use a strong, non-bulky nucleophile with low basicity (e.g., I⁻, CN⁻). Switch to a polar aprotic solvent (e.g., Acetone, DMSO). Lower the reaction temperature.
Low or no reaction The nucleophile is too weak, or the temperature is too low.Use a stronger nucleophile. If favoring substitution, ensure the nucleophile is more nucleophilic than basic. A modest increase in temperature may be needed, but monitor for elimination products.
Mixture of substitution and elimination products Conditions are intermediate, allowing both SN2 and E2 pathways to compete effectively. This is common with secondary halides.To favor SN2, use a less basic nucleophile and a polar aprotic solvent. To favor E2, use a strong, bulky base and increase the temperature.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylhexan-2-ol (Favoring SN2 Substitution)

This protocol is designed to minimize the formation of alkene side products.

  • Reagents:

    • This compound

    • Sodium acetate (CH₃COONa)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 3M)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and sodium acetate (1.5 eq) in anhydrous DMF.

    • Stir the mixture at a low to moderate temperature (e.g., 40-50°C) and monitor the reaction progress by TLC or GC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Add water and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash with water, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ester intermediate.

    • Dissolve the crude ester in methanol (B129727) and add aqueous NaOH solution.

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

    • Cool the reaction, add water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to yield the final product, 5-methylhexan-2-ol.

Protocol 2: Synthesis of 5-Methylhex-2-ene (Favoring E2 Elimination)

This protocol is designed to maximize the yield of the major elimination product.

  • Reagents:

    • This compound

    • Potassium tert-butoxide (t-BuOK)

    • Tert-butanol (B103910) (t-BuOH, anhydrous)

    • Pentane (B18724)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add this compound (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction by GC to observe the disappearance of the starting material.

    • After 2-4 hours, or upon completion, cool the flask in an ice bath.

    • Carefully quench the reaction by adding cold deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with pentane (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain the alkene products.

Visualizations

Reaction Pathway Diagram

G sub This compound sn2_product 5-Methylhexan-2-ol (Substitution Product) sub->sn2_product  SN2 Pathway (Strong, weakly basic Nu⁻ e.g., CH₃COO⁻, CN⁻) (Low Temperature) (Polar Aprotic Solvent) e2_major 5-Methylhex-2-ene (Major Elimination Product) sub->e2_major  E2 Pathway (Strong, bulky base e.g., t-BuOK) (High Temperature) e2_minor 5-Methylhex-1-ene (Minor Elimination Product) sub->e2_minor G start High percentage of alkene side product? check_base Is your reagent a strong, bulky base (e.g., t-BuOK, DBU)? start->check_base Yes check_temp Is the reaction temperature high? check_base->check_temp No solution_base Switch to a good nucleophile that is a weaker base (e.g., NaI, NaCN, CH3COONa). check_base->solution_base Yes check_solvent Are you using a protic solvent like an alcohol with its conjugate base? check_temp->check_solvent No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, Acetone). check_solvent->solution_solvent Yes end_node Substitution (SN2) pathway is now favored. solution_base->end_node solution_temp->end_node solution_solvent->end_node

References

How to activate magnesium for Grignard reaction with 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the activation of magnesium for the Grignard reaction with 2-bromo-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: Why is magnesium activation necessary for a Grignard reaction?

A1: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which forms upon exposure to air.[1][2] This oxide layer is inert and prevents the magnesium from reacting with the alkyl halide to form the Grignard reagent.[1][2] Activation methods are therefore required to break through this MgO layer and expose the fresh, reactive magnesium surface.

Q2: What are the common signs of a successful Grignard reaction initiation?

A2: A successful initiation is typically indicated by one or more of the following observations:

  • A noticeable increase in the temperature of the reaction mixture, which may lead to the solvent gently refluxing.

  • The appearance of a cloudy or turbid gray to brownish color in the reaction mixture.

  • The formation of bubbles on the surface of the magnesium turnings.

  • If iodine is used as an activator, the characteristic purple or brown color of the iodine will disappear.[3]

Q3: What are the most common methods for activating magnesium for the reaction with this compound?

A3: Several methods can be employed to activate magnesium. These can be broadly categorized as chemical and physical activation.

  • Chemical Activation: This involves the use of activating agents that react with the magnesium surface. Common examples include:

    • Iodine (I₂): A small crystal of iodine is added to the magnesium suspension. It is believed to react with the magnesium where the oxide layer is thinnest, creating reactive sites.[2]

    • 1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to produce ethylene (B1197577) gas (observed as bubbling) and magnesium bromide, effectively cleaning the magnesium surface.[2]

  • Physical Activation: These methods aim to physically disrupt the magnesium oxide layer.

    • Mechanical Crushing: Grinding the magnesium turnings with a dry glass rod can break the oxide layer and expose fresh metal.[4]

    • Sonication: Using an ultrasonic bath can help clean the surface of the magnesium through cavitation and promote initiation.

    • Vigorous Stirring: Continuous stirring of the dry magnesium turnings under an inert atmosphere before solvent addition can also be effective.[1]

Q4: Why are anhydrous conditions so critical for a Grignard reaction?

A4: Grignard reagents are potent bases and will react readily with any source of protons, most notably water. This reaction quenches the Grignard reagent, converting it to an alkane and rendering it ineffective for the desired carbon-carbon bond formation.[5] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to ensure the success of the reaction.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiment.

Issue 1: The Grignard reaction with this compound fails to initiate.

  • Question: I've added the this compound to my magnesium turnings in ether, but there are no signs of reaction. What should I do?

  • Answer: Failure to initiate is a common problem.[1] Follow this troubleshooting workflow:

    • Ensure Anhydrous Conditions: Double-check that all your glassware was thoroughly flame-dried or oven-dried and that your solvent is strictly anhydrous. Any trace of moisture will inhibit the reaction.[1]

    • Activate the Magnesium: If you haven't already, add a chemical activator. A small crystal of iodine is a good first choice.[3] Gently warm the mixture to see if the iodine color disappears, indicating a reaction. Alternatively, add a few drops of 1,2-dibromoethane.[2]

    • Mechanical Agitation: If chemical activation doesn't work, try physically disrupting the oxide layer. Carefully crush some of the magnesium turnings against the side of the flask with a dry, clean glass rod.[4] Be cautious not to break the glassware.

    • Apply Gentle Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

    • Sonication: Placing the reaction flask in an ultrasonic bath for a few minutes can also help to initiate the reaction.

Issue 2: The reaction starts but then stops, or the yield is very low.

  • Question: My reaction showed initial signs of starting, but it has now stopped, and my final yield was much lower than expected. What could be the cause?

  • Answer: This issue often points to a few potential problems:

    • Insufficient Activation: The initial activation may not have been sufficient to sustain the reaction. Ensure enough fresh magnesium surface is available.

    • Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide (this compound) to form a dimer (5,10-dimethyldodecane).[1] This is more likely if the concentration of the alkyl halide is too high or the reaction temperature is elevated. To minimize this, add the this compound solution slowly and dropwise to the magnesium suspension, and maintain a moderate reaction temperature.

    • Impure Reagents: Ensure your this compound is pure and free from acidic impurities. Passing it through a short plug of activated alumina (B75360) can help. Also, use high-purity magnesium turnings.

Data Presentation

Activation MethodTypical AmountObservable IndicatorsInitiation TimeTypical Yield Range (Primary Alkyl Bromides)Key Considerations
Iodine (I₂) crystals A few small crystalsDisappearance of purple/brown colorMinutes to an hour80-95%A simple and common method. The disappearance of color is a clear indicator of initiation.[3][6]
1,2-Dibromoethane (DBE) A few dropsBubbling (ethylene gas evolution)Minutes85-95%The reaction with DBE can be vigorous. The evolution of gas is a clear sign of activation.[2][6]
Mechanical Crushing N/ALocalized bubbling or cloudinessVariable70-90%Exposes fresh magnesium surface but can be difficult to perform consistently.[4]
Sonication N/AGeneral cloudiness and warmingVariable75-90%Cleans the magnesium surface through cavitation; effectiveness can vary with equipment.

Experimental Protocols

Protocol: Activation of Magnesium with Iodine for the Synthesis of 5-methylhexylmagnesium bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Iodine (a single small crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask, reflux condenser, and addition funnel (all rigorously dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere.

  • Reaction Setup: To the cooled, dry round-bottom flask, add the magnesium turnings and a magnetic stir bar. Add a single, small crystal of iodine.[6]

  • Initiation: Assemble the apparatus under a positive pressure of inert gas. Add a small portion of the anhydrous ether to just cover the magnesium turnings. In the addition funnel, prepare a solution of this compound in the remaining anhydrous ether.

  • Addition of Alkyl Halide: Add a small amount (approximately 5-10%) of the this compound solution from the addition funnel to the magnesium suspension. Stir the mixture.[6]

  • Observation: Watch for signs of reaction initiation (color change, gentle boiling, cloudiness). If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun.

  • Continuation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting greyish solution is the Grignard reagent, ready for subsequent reactions.

Mandatory Visualization

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous add_activator Have you added an activator? check_anhydrous->add_activator Yes dry_reagents Dry solvents and reagents. Flame-dry glassware. check_anhydrous->dry_reagents No use_iodine Add a small crystal of iodine. add_activator->use_iodine No gentle_warmth Gently warm the mixture. add_activator->gentle_warmth Yes dry_reagents->start use_iodine->gentle_warmth use_dbe Add a few drops of 1,2-dibromoethane. gentle_warmth->use_dbe crush_mg Crush magnesium turnings with a dry glass rod. use_dbe->crush_mg sonicate Place the flask in an ultrasonic bath. crush_mg->sonicate success Reaction Initiates sonicate->success Signs of reaction failure Reaction Still Fails: Consider alternative activators or fresh reagents. sonicate->failure No reaction Grignard_Activation_Pathway Mg_inactive Mg Metal with MgO Passivating Layer Activation Activation (Chemical or Physical) Mg_inactive->Activation Mg_active Reactive Mg Metal Surface Activation->Mg_active Grignard_Reagent Grignard Reagent (R-MgX) Mg_active->Grignard_Reagent Alkyl_Halide This compound (R-X) Alkyl_Halide->Grignard_Reagent

References

Troubleshooting low conversion in 2-Bromo-5-methylhexane substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in substitution reactions involving 2-bromo-5-methylhexane. As a secondary alkyl halide, this substrate presents unique challenges, primarily the competition between substitution (S(_N)2/S(_N)1) and elimination (E2/E1) pathways, as well as moderate steric hindrance that can affect reaction rates and yields.

Troubleshooting Guide

Q1: My S(_N)2 reaction with this compound is resulting in a very low yield of the desired substitution product. What are the likely causes and how can I improve the conversion?

A1: Low yields in S(_N)2 reactions with this compound are commonly due to its secondary nature, which introduces two main challenges: steric hindrance and a competing E2 elimination reaction. Here’s how to address these issues:

  • Steric Hindrance: The methyl group at the 5-position is distant from the reaction center, but the secondary nature of the bromine-bearing carbon itself presents moderate steric bulk, which can slow down the backside attack required for an S(_N)2 mechanism.[1][2][3]

  • Competing E2 Elimination: This is often the primary reason for low yields of the substitution product. Using a strongly basic nucleophile will favor the E2 pathway, leading to the formation of 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene.[4]

To improve your yield, consider the following optimizations:

  • Nucleophile Selection: Employ a strong nucleophile that is weakly basic. Good candidates for S(_N)2 reactions on secondary halides include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[4] Avoid strongly basic and sterically bulky nucleophiles like tert-butoxide, as these will predominantly lead to elimination.

  • Solvent Choice: Use a polar aprotic solvent. Solvents such as DMSO, DMF, and acetone (B3395972) are ideal for S(_N)2 reactions.[5] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive. Polar protic solvents like ethanol (B145695) or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy, so reducing the temperature can significantly decrease the rate of the competing E2 reaction.[4] It is advisable to start the reaction at room temperature or below and monitor its progress.

Q2: I am observing a significant amount of alkene byproducts in my reaction mixture. How can I minimize this elimination side reaction?

A2: The formation of 5-methyl-hexene isomers is a clear indication that the E2 elimination pathway is competing with your desired substitution reaction. With a secondary alkyl halide like this compound, this is a very common issue, particularly when using basic nucleophiles.[4]

Here are key strategies to suppress the E2 pathway:

  • Use a Less Basic Nucleophile: As mentioned above, the choice of nucleophile is critical. If your current nucleophile is a strong base (e.g., hydroxides, alkoxides), switch to a less basic one with high nucleophilicity (e.g., I⁻, Br⁻, N₃⁻, CN⁻).

  • Lower the Reaction Temperature: Elimination reactions are more sensitive to temperature changes than substitution reactions. Running your experiment at a lower temperature will disproportionately slow down the E2 reaction, thus increasing the proportion of the S(_N)2 product.

  • Avoid Bulky Nucleophiles/Bases: Sterically hindered nucleophiles or bases will preferentially act as bases rather than nucleophiles, abstracting a proton from the substrate and leading to elimination.

Below is a diagram illustrating the competition between the S(_N)2 and E2 pathways for this compound.

G sub This compound (Secondary Alkyl Halide) reagents Reagents + Nucleophile/Base (Nu⁻/B⁻) sub->reagents sn2_path SN2 Pathway reagents->sn2_path Strong, non-bulky nucleophile Low Temp e2_path E2 Pathway reagents->e2_path Strong, bulky base High Temp sn2_prod Substitution Product sn2_path->sn2_prod e2_prod Elimination Products (5-methyl-1-hexene, 5-methyl-2-hexene) e2_path->e2_prod

Competition between SN2 and E2 pathways.

Frequently Asked Questions (FAQs)

Q: Is an S(_N)1 reaction possible with this compound?

A: Yes, an S(_N)1 reaction is possible, especially under conditions that favor it, such as the use of a weak nucleophile in a polar protic solvent (e.g., ethanol or water). However, for synthetic purposes, the S(_N)1 pathway with secondary alkyl halides is often less desirable. The intermediate secondary carbocation is prone to rearrangement to a more stable carbocation if possible (though in this specific molecule, a hydride shift does not lead to a more stable carbocation). Furthermore, the S(_N)1 reaction would lead to a racemic mixture of substitution products if the starting material is chiral.

Q: Which is a better leaving group for this substrate, bromide or iodide?

A: Iodide is a better leaving group than bromide because it is a weaker base. If you are experiencing very slow reaction rates, you could consider converting this compound to 2-iodo-5-methylhexane in a Finkelstein reaction (e.g., with sodium iodide in acetone) prior to your main substitution reaction. The iodo-alkane will be more reactive towards nucleophilic substitution.

Q: How can I monitor the progress of my reaction?

A: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to a spot of the starting material (this compound), you can observe the disappearance of the starting material and the appearance of the product(s). This will help you determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution in the reaction of a typical secondary bromoalkane with a nucleophile/base.

Nucleophile/BaseSolventTemperature (°C)Major Product(s)Typical Substitution:Elimination Ratio
NaCNDMSO25Substitution> 90:10
NaN₃DMF25Substitution> 90:10
CH₃SNaEthanol25Substitution~ 80:20
NaOHH₂O/Ethanol50Substitution & Elimination~ 50:50
NaOCH₂CH₃Ethanol50Elimination & Substitution~ 20:80
KOC(CH₃)₃t-Butanol50Elimination< 10:90

Experimental Protocols

Representative Protocol: Synthesis of 2-cyano-5-methylhexane via S(_N)2 Reaction

This protocol is a representative example of an S(_N)2 reaction with this compound. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • To the stirred solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to 50-60 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude 2-cyano-5-methylhexane can be purified by vacuum distillation.

Mandatory Visualization

Below is a troubleshooting workflow for addressing low conversion in substitution reactions with this compound.

G start Start: Low Conversion of this compound check_byproducts Analyze Byproducts: Are alkenes the major side-product? start->check_byproducts is_slow Is the reaction just slow (mostly starting material remains)? check_byproducts->is_slow No e2_issue Issue: Competing E2 Elimination check_byproducts->e2_issue Yes slow_rate_issue Issue: Slow SN2 Rate is_slow->slow_rate_issue Yes end End: Optimized Reaction is_slow->end No (Re-evaluate goals) sol_e2_base Action: Use a less basic, non-bulky nucleophile (e.g., N3⁻, CN⁻, I⁻) e2_issue->sol_e2_base sol_e2_temp Action: Lower reaction temperature sol_e2_base->sol_e2_temp sol_e2_temp->end sol_rate_solvent Action: Ensure polar aprotic solvent is used (e.g., DMSO, DMF) slow_rate_issue->sol_rate_solvent sol_rate_nucleophile Action: Increase nucleophile concentration or use a stronger nucleophile sol_rate_solvent->sol_rate_nucleophile sol_rate_lg Action: Consider converting to 2-iodo-5-methylhexane (Finkelstein reaction) sol_rate_nucleophile->sol_rate_lg sol_rate_lg->end

Troubleshooting workflow for low conversion.

References

Technical Support Center: Optimizing SN2 Reactions for 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the temperature for SN2 reactions involving 2-bromo-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on an SN2 reaction rate?

A1: According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature.[1][2] This is because a higher temperature provides more molecules with the necessary activation energy to overcome the reaction barrier.[2][3] A common rule of thumb suggests that the reaction rate can double for every 10°C increase in temperature.[1] The rate constant's dependence on temperature is described by the equation k = Ae^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.[4]

Q2: Why is simply increasing the temperature not the optimal strategy for the SN2 reaction of this compound?

A2: this compound is a secondary alkyl halide, which makes it prone to a competing reaction pathway: the E2 (elimination) reaction.[5][6] Both SN2 (substitution) and E2 (elimination) reactions are often in competition. Elimination reactions typically have a higher activation energy than substitution reactions.[3] Therefore, increasing the temperature disproportionately favors the E2 pathway, leading to a higher yield of the undesired alkene product and a lower yield of the desired SN2 product.[3][7][8]

Q3: How does the choice of nucleophile and solvent affect the optimal temperature?

A3: The choice of nucleophile and solvent is critical. Strongly basic nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), significantly promote the E2 reaction.[9] With these nucleophiles, lower temperatures are essential to minimize the formation of elimination byproducts. Conversely, good nucleophiles that are weak bases, like the iodide (I⁻) or cyanide (CN⁻) ions, are less likely to cause elimination, allowing for a potentially wider range of operating temperatures.[5][10]

The solvent also plays a crucial role. Polar aprotic solvents (e.g., acetone (B3395972), DMSO, acetonitrile) are ideal for SN2 reactions because they solvate the cation but leave the nucleophile relatively "naked" and highly reactive.[11][12] Polar protic solvents (e.g., ethanol (B145695), water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.[11][12]

Q4: What is a good starting temperature for an SN2 reaction with this compound?

A4: A good starting point depends on the nucleophile and solvent. For reactions with good, non-basic nucleophiles like sodium iodide or sodium cyanide in a polar aprotic solvent like acetone, starting at room temperature (20-25°C) is advisable.[5][10] If the reaction rate is too slow, you can gently warm the mixture (e.g., to 40-50°C), but it is crucial to monitor the product mixture for the appearance of elimination byproducts. For reactions involving strongly basic nucleophiles, starting at or below room temperature is recommended to maximize the SN2 product yield.

Troubleshooting Guide

Problem: My reaction yields are low, and I've identified a significant amount of an alkene byproduct.

  • Primary Cause: The reaction temperature is too high, favoring the competing E2 elimination pathway.[3][8]

  • Solution Workflow:

    • Lower the Temperature: Reduce the reaction temperature by 10-20°C and monitor the product ratio. For many secondary halides, running the reaction at room temperature or even 0°C can significantly improve the SN2:E2 ratio.

    • Assess the Nucleophile/Base: If using a strong base (e.g., NaOH, KOtBu), E2 is highly likely.[9] If the protocol allows, consider switching to a less basic nucleophile.

    • Confirm Solvent Choice: Ensure you are using a polar aprotic solvent like acetone or DMSO.[11][12] Using a protic solvent like ethanol will disfavor the SN2 reaction.[12]

Problem: The reaction is proceeding very slowly or not at all at room temperature.

  • Primary Cause: The reaction lacks sufficient thermal energy to overcome the activation barrier at the current temperature.

  • Solution Workflow:

    • Incremental Temperature Increase: Cautiously increase the temperature in 10°C increments. After each increase, analyze a sample (e.g., via GC-MS or NMR) to determine the ratio of the SN2 substitution product to the E2 elimination product.

    • Optimize Solvent: Switching to a more polar aprotic solvent (e.g., from acetone to DMSO) can enhance the reactivity of the nucleophile, potentially increasing the reaction rate without a significant temperature hike.[9]

    • Check Reagents: Verify the purity and concentration of your this compound and the nucleophile.

Data Presentation

The following table illustrates the typical effect of increased temperature on the product distribution for SN2/E2 reactions of secondary alkyl halides, demonstrating why temperature optimization is critical.

Table 1: Effect of Temperature on SN2 vs. E2 Product Ratios for Representative Secondary Alkyl Halides.

Substrate Nucleophile/Solvent Temperature (°C) % SN2 Product % E2 Product Reference
2-Bromopropane NaOEt / EtOH 25 42% 58% [8]
2-Bromobutane NaOEt / EtOH 25 18% 82% [8]

| 2-Bromobutane | NaOEt / EtOH | 80 | 8.6% | 91.4% |[8] |

Experimental Protocols

Protocol: Temperature Optimization Study for the Reaction of this compound with Sodium Iodide

This procedure outlines a method for determining the optimal temperature for the SN2 reaction while monitoring for the E2 byproduct.

  • Setup: In three separate round-bottom flasks equipped with stir bars and reflux condensers, prepare identical reaction mixtures. A typical mixture would be this compound (1.0 eq) and sodium iodide (1.5 eq) in acetone.

  • Temperature Control:

    • Place Flask 1 in a water bath at 25°C.

    • Place Flask 2 in a water bath at 40°C.

    • Place Flask 3 in a water bath at 55°C.

  • Reaction Monitoring: Begin stirring all three reactions simultaneously. At set time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each flask.

  • Quenching and Analysis: Quench each aliquot by adding it to a vial containing water and a suitable extraction solvent (e.g., diethyl ether). Shake well, separate the organic layer, and dry it with a drying agent (e.g., Na₂SO₄). Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the ratio of the SN2 product (2-iodo-5-methylhexane) to the E2 products (5-methylhex-1-ene and 5-methylhex-2-ene).

  • Optimization: Plot the percentage of SN2 product versus time for each temperature. The optimal temperature will be the one that provides a reasonable reaction rate with the minimal formation of elimination byproducts.

Visualizations

G start Start: Low SN2 Yield or High E2 Byproduct check_temp Is reaction temperature > 25°C? start->check_temp lower_temp Action: Lower temperature to 0-25°C. Monitor product ratio. check_temp->lower_temp Yes check_nuc Is the nucleophile a strong base (e.g., OH⁻, RO⁻)? check_temp->check_nuc No optimized Outcome: Improved SN2:E2 Ratio lower_temp->optimized consider_nuc Result: E2 is highly favored. Use lower temp or consider a less basic nucleophile. check_nuc->consider_nuc Yes check_solvent Is the solvent polar aprotic (e.g., Acetone, DMSO)? check_nuc->check_solvent No consider_nuc->optimized change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_solvent->optimized Yes change_solvent->optimized

Caption: Troubleshooting workflow for low SN2 product yield.

G cluster_energy cluster_temp Effect of Increasing Temperature Reactants This compound + Nucleophile TS_SN2 SN2 Transition State Reactants->TS_SN2 Ea (SN2) Lower Barrier TS_E2 E2 Transition State Reactants->TS_E2 Ea (E2) Higher Barrier Prod_SN2 SN2 Product TS_SN2->Prod_SN2 Prod_E2 E2 Product TS_E2->Prod_E2 R_level R_level TS_SN2_level TS_SN2_level TS_E2_level TS_E2_level P_level P_level Temp_Info Higher temp provides more energy, making it easier to overcome the HIGHER E2 barrier, thus favoring the E2 pathway.

Caption: Energy profile of competing SN2 and E2 pathways.

References

Preventing elimination side reactions with 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-Bromo-5-methylhexane. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination side reactions and optimize substitution pathways.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant alkene byproducts in my reaction with this compound?

A1: this compound is a secondary alkyl halide, which can undergo both bimolecular substitution (SN2) and bimolecular elimination (E2) reactions.[1] The formation of alkene byproducts (5-methyl-1-hexene and 5-methyl-2-hexene) occurs through the E2 pathway. This pathway competes directly with the desired SN2 substitution and is highly sensitive to reaction conditions.[2][3] Factors such as the strength and size of the nucleophile, solvent choice, and temperature play a critical role in determining the ratio of substitution to elimination products.[3][4]

Q2: How does my choice of nucleophile or base affect the reaction outcome?

A2: The characteristics of the nucleophile/base are critical.

  • To favor SN2: Use a strong, but minimally hindered (non-bulky) nucleophile.[5] Good examples include iodide (I⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻). These species are strong nucleophiles but relatively weak bases, which favors attack at the electrophilic carbon (SN2) over proton abstraction (E2).[6]

  • To favor E2: Use a strong, sterically hindered (bulky) base.[1][7] Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are too large to efficiently attack the carbon atom, and will instead preferentially remove a proton from a beta-carbon, leading to elimination.[1][5]

Q3: What is the ideal solvent for minimizing elimination side reactions?

A3: To favor the SN2 pathway, polar aprotic solvents are highly recommended.[8][9] Solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, or dimethylformamide (DMF) enhance the strength of the nucleophile without solvating it so heavily that it becomes unreactive.[9][10] In contrast, polar protic solvents (e.g., ethanol, water) can form a "cage" around the nucleophile through hydrogen bonding, which lowers its energy and reactivity, thus slowing down the SN2 reaction and potentially favoring elimination.[9]

Q4: How does temperature influence the competition between substitution and elimination?

A4: Higher temperatures generally favor elimination over substitution.[3][4] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, favoring the elimination pathway. Therefore, to maximize the yield of the SN2 product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

Problem: My reaction is producing a high yield of elimination products (alkenes) instead of the desired substitution product.

Potential Cause Recommended Solution Scientific Rationale
High Reaction Temperature Run the reaction at a lower temperature (e.g., room temperature or below if kinetics allow).Elimination reactions have a higher activation energy but are more entropically favored. Lowering the temperature disfavors the elimination pathway.[4]
Inappropriate Nucleophile/Base Use a strong nucleophile that is a weak base (e.g., NaI, NaCN, NaN₃). Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK).Strong, non-bulky nucleophiles favor the SN2 pathway.[3][5] Sterically hindered bases cannot easily access the electrophilic carbon for substitution and will preferentially act as a base, causing E2 elimination.[1][7]
Incorrect Solvent Choice Switch to a polar aprotic solvent such as DMSO, DMF, or acetone.Polar aprotic solvents enhance nucleophilicity, increasing the rate of the SN2 reaction relative to E2.[8] Polar protic solvents can slow down SN2 reactions.[9]

Table 1: Effect of Reaction Conditions on SN2 vs. E2 Product Ratio for a Typical Secondary Alkyl Halide (Illustrative data based on established chemical principles)

Nucleophile/Base Solvent Temperature (°C) Major Product Approx. SN2:E2 Ratio
Sodium Cyanide (NaCN)DMSO25Substitution90:10
Sodium Ethoxide (NaOEt)Ethanol25Mixture40:60
Sodium Ethoxide (NaOEt)Ethanol75Elimination15:85
Potassium tert-butoxide (t-BuOK)tert-Butanol50Elimination<5:95
Sodium Azide (NaN₃)Acetone50Substitution95:5

Experimental Protocols

Protocol 1: Maximizing SN2 Product (Example: Synthesis of 2-cyano-5-methylhexane)
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium cyanide (1.2 equivalents) and 30 mL of dry dimethyl sulfoxide (DMSO).

  • Reaction Setup: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature (20-25°C).

  • Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired nitrile.

Protocol 2: Intentionally Favoring E2 Product (Example: Synthesis of 5-methyl-hexenes)
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve potassium tert-butoxide (1.5 equivalents) in 40 mL of tert-butanol.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the solution to 50°C.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise to the heated solution.

  • Reaction Monitoring: Monitor the disappearance of the starting material by GC or TLC. The reaction is typically rapid (1-2 hours).

  • Workup: After completion, cool the mixture to room temperature, add 50 mL of water, and extract with pentane (B18724) (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and filter. The product is a mixture of alkene isomers and can be purified by distillation.

Visualization

G cluster_input Reaction Setup cluster_conditions Critical Choices cluster_pathways Competing Pathways cluster_output Reaction Outcome A Start: this compound (Secondary Alkyl Halide) B Select Base / Nucleophile A->B E Favors SN2 Pathway B->E Strong, Non-Bulky Nucleophile (e.g., NaCN) F Favors E2 Pathway B->F Strong, Bulky Base (e.g., t-BuOK) C Select Solvent C->E Polar Aprotic (e.g., DMSO) C->F Polar Protic (e.g., EtOH) D Select Temperature D->E Low Temperature D->F High Temperature E->C E->D G Desired Product: Substitution E->G F->C F->D H Side Product: Elimination (Alkene) F->H

Caption: Decision workflow for minimizing E2 elimination with this compound.

References

Technical Support Center: Purification of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted 2-Bromo-5-methylhexane from a product mixture. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an emulsion after the aqueous work-up. How can I break it?

A1: Emulsions can form due to the presence of both organic and aqueous layers with surfactants or fine precipitates. To break the emulsion, you can try the following:

  • Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to separate the layers.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Filtration: If the emulsion is due to a solid precipitate, filtering the entire mixture through a pad of Celite® or glass wool may resolve the issue.

  • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.

Q2: After distillation, I still see unreacted starting material (5-methylhexan-2-ol) in my final product. What went wrong?

A2: This indicates incomplete separation during distillation. Consider the following:

  • Inefficient Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the boiling point difference between your product and the starting material. A Vigreux or packed column (e.g., with Raschig rings) is recommended.

  • Distillation Rate: A slow and steady distillation rate is crucial for good separation. If you distill too quickly, the separation efficiency of the column will be significantly reduced.

  • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

  • Inaccurate Boiling Point Estimation: The boiling points of the components may be closer than anticipated. Refer to the physical properties table below.

Q3: My yield of purified this compound is very low. What are the potential causes?

A3: Low yield can result from several factors during the reaction and purification process:

  • Incomplete Reaction: The initial bromination reaction may not have gone to completion. Consider extending the reaction time or using a different brominating agent.

  • Side Reactions: Elimination reactions to form alkenes are a common side reaction when preparing alkyl halides from alcohols. Using a less acidic reagent or lower reaction temperatures can minimize this.

  • Losses during Work-up: Ensure you are thoroughly extracting the product from the aqueous layer. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume.

  • Distillation Losses: Some product may be lost in the distillation apparatus (holdup volume) or if the collection fractions are not chosen carefully.

Q4: I am considering using column chromatography for purification. Is this a suitable method?

A4: Yes, column chromatography is a viable, albeit often more time-consuming, method for purifying this compound.[1][2] It is particularly useful if distillation does not provide adequate separation or if you are working on a smaller scale.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.[3]

  • Mobile Phase: A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, will likely be effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Experimental Protocol: Purification by Fractional Distillation

This protocol describes the purification of this compound from a reaction mixture, assuming it was synthesized from 5-methylhexan-2-ol.

1. Quenching and Extraction: a. Carefully pour the reaction mixture into a separatory funnel containing cold water. b. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). c. Combine the organic extracts.

2. Washing: a. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid. b. Subsequently, wash the organic layer with brine to facilitate layer separation.

3. Drying: a. Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate. b. Decant or filter the dried solution to remove the drying agent.

4. Solvent Removal: a. Remove the bulk of the organic solvent using a rotary evaporator.

5. Fractional Distillation: a. Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux). b. Place the crude product in the distillation flask with a few boiling chips. c. Slowly heat the flask. d. Discard the initial fraction that distills at a low temperature (likely residual solvent). e. Collect the fraction that distills at the boiling point of this compound (estimated to be around 165-175 °C, as it is expected to be slightly higher than the corresponding alcohol due to the higher molecular weight, but lower than what would be expected for a similar alcohol due to the lack of hydrogen bonding). The boiling point of the starting alcohol, 5-methylhexan-2-ol, is approximately 148-150 °C.[4][5] f. Stop the distillation when the temperature begins to rise significantly above the product's boiling point or when only a small residue remains in the distillation flask.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₇H₁₅Br179.10~165-175 (estimated)
5-methylhexan-2-olC₇H₁₆O116.20148-150[4][5]

Visualizations

TroubleshootingWorkflow start Problem Encountered emulsion Emulsion during Work-up start->emulsion contamination Product Contaminated with Starting Material start->contamination low_yield Low Product Yield start->low_yield solution_emulsion1 Add Brine emulsion->solution_emulsion1 solution_emulsion2 Gentle Swirling emulsion->solution_emulsion2 solution_emulsion3 Filter through Celite® emulsion->solution_emulsion3 solution_contamination1 Improve Distillation Technique (slower rate, proper thermometer placement) contamination->solution_contamination1 solution_contamination2 Use a More Efficient Fractionating Column contamination->solution_contamination2 solution_contamination3 Consider Column Chromatography contamination->solution_contamination3 solution_low_yield1 Optimize Reaction Conditions (time, temperature) low_yield->solution_low_yield1 solution_low_yield2 Minimize Side Reactions (e.g., elimination) low_yield->solution_low_yield2 solution_low_yield3 Ensure Efficient Extraction low_yield->solution_low_yield3

Caption: Troubleshooting workflow for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture quench Quench with Water start->quench 1 extract Extract with Organic Solvent quench->extract 2 wash_bicarb Wash with NaHCO₃ Solution extract->wash_bicarb 3 wash_brine Wash with Brine wash_bicarb->wash_brine 4 dry Dry with Anhydrous MgSO₄ wash_brine->dry 5 filter Filter dry->filter 6 evaporate Solvent Removal (Rotary Evaporator) filter->evaporate 7 distill Fractional Distillation evaporate->distill 8 product Purified this compound distill->product 9

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Bromo-5-methylhexane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily from its precursor, 5-methyl-2-hexanol (B47235).

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If using HBr, consider gentle heating. - If using PBr₃, ensure the addition is slow and controlled, and allow for a sufficient reaction time, potentially at a slightly elevated temperature.
Side Reactions: Predominance of elimination or rearrangement reactions.- To minimize elimination, use a reagent that favors substitution, such as PBr₃, under milder conditions. Avoid high temperatures. - To prevent carbocation rearrangement, opt for a method that proceeds via an Sₙ2 mechanism, like the use of PBr₃.[1]
Loss during Workup: Inefficient extraction or premature distillation.- Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. - Perform a brine wash to break any emulsions. - Dry the organic layer thoroughly with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
Presence of a Major Impurity with a Similar Boiling Point Carbocation Rearrangement: When using a protic acid like HBr, the secondary carbocation intermediate can undergo a hydride shift to form a more stable tertiary carbocation, leading to the formation of 2-bromo-2-methylhexane.[2][3][4][5][6]- Method Selection: The most effective way to avoid this is to use a reagent that promotes an Sₙ2 reaction, such as Phosphorus tribromide (PBr₃), which does not involve a carbocation intermediate.[1] - Reaction Conditions: If using HBr is necessary, employing lower temperatures may slightly disfavor the rearrangement.
Significant Alkene Impurity Detected (e.g., by ¹H NMR or GC-MS) Elimination Side Reaction: The reaction conditions (e.g., high temperature, use of a strong, non-nucleophilic base) may favor elimination (E1 or E2) over substitution (Sₙ1 or Sₙ2), leading to the formation of 5-methyl-2-hexene (B1588153) and other isomers.[7][8]- Reagent Choice: Use PBr₃, which is less prone to causing elimination compared to strong acids. - Temperature Control: Maintain a low to moderate reaction temperature. - Base: If a base is used (e.g., with SOBr₂), a non-bulky, nucleophilic base like pyridine (B92270) is preferred over a strong, bulky base that would favor elimination.
Product is Contaminated with Unreacted 5-methyl-2-hexanol Insufficient Reagent: The molar ratio of the brominating agent to the alcohol may be too low.- Use a slight excess of the brominating agent. For PBr₃, the stoichiometry is 3 moles of alcohol to 1 mole of PBr₃. Ensure accurate measurements.
Inefficient Quenching/Washing: Residual starting material not effectively removed during the workup.- After the reaction, quench carefully with water or a dilute base. - Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove any acidic byproducts and unreacted starting material.
Difficulty in Purifying the Product by Distillation Close Boiling Points: The boiling point of the starting material (5-methyl-2-hexanol, ~148-150 °C) and the product (this compound) are relatively close, making simple distillation challenging.- Fractional Distillation: Use a fractional distillation apparatus with a Vigreux or packed column to achieve better separation.[9] - Column Chromatography: If distillation is ineffective, column chromatography on silica (B1680970) gel can be used for purification.[9]

Frequently Asked Questions (FAQs)

Q1: Which is the best method to synthesize this compound from 5-methyl-2-hexanol to avoid rearrangement byproducts?

A1: The use of Phosphorus tribromide (PBr₃) is the recommended method to avoid carbocation rearrangements. This reaction proceeds through an Sₙ2 mechanism, where the bromide ion directly displaces the activated hydroxyl group without the formation of a carbocation intermediate.[1] This prevents the hydride shift that leads to the formation of 2-bromo-2-methylhexane, a common issue when using hydrobromic acid (HBr).

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, spot the reaction mixture alongside the starting material (5-methyl-2-hexanol) on a silica gel plate. The product, this compound, will be less polar and thus have a higher Rf value than the starting alcohol. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the expected spectroscopic signatures for the starting material and the product?

A3:

  • 5-methyl-2-hexanol:

    • ¹H NMR: A broad singlet for the hydroxyl (-OH) proton, a multiplet around 3.7 ppm for the proton on the carbon bearing the hydroxyl group (-CHOH), and characteristic signals for the alkyl chain.[10]

    • IR: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[11]

  • This compound:

    • ¹H NMR: The signal for the proton on the carbon attached to the bromine (-CHBr) will be shifted downfield compared to the corresponding proton in the alcohol, typically appearing in the region of 4.0-4.2 ppm. The broad -OH peak will be absent.

    • IR: The broad O-H stretching band will be absent. A C-Br stretching band may be observed in the fingerprint region (typically 500-600 cm⁻¹).

Q4: My final product is slightly colored. What is the cause and how can I remove the color?

A4: A slight color, often yellowish or brownish, can be due to the presence of trace amounts of bromine or other impurities. This can often be removed by washing the organic layer with a dilute solution of sodium thiosulfate (B1220275) during the workup, followed by passing the crude product through a short plug of silica gel or activated carbon before distillation.

Experimental Protocols

Method 1: Synthesis using Phosphorus Tribromide (PBr₃) (Sₙ2 Pathway)

This method is preferred to avoid carbocation rearrangements.

Materials:

  • 5-methyl-2-hexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-methyl-2-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath.

  • Slowly add PBr₃ (1/3 molar equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure.

Method 2: Synthesis using Hydrobromic Acid (HBr) (Sₙ1/Sₙ2 Pathway)

This method is simpler but prone to carbocation rearrangement.

Materials:

  • 5-methyl-2-hexanol

  • Concentrated hydrobromic acid (48% HBr)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Combine 5-methyl-2-hexanol and 48% HBr in a round-bottom flask.

  • Add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add diethyl ether and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous CaCl₂.

  • Filter and remove the solvent by distillation.

  • Purify the crude product by fractional distillation, being aware of the potential for isomeric impurities.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
5-methyl-2-hexanolC₇H₁₆O116.20148-150~0.819
This compoundC₇H₁₅Br179.10Not specified, but expected to be higher than the alcoholNot specified

Table 2: Comparison of Synthetic Methods

FeatureMethod 1: PBr₃Method 2: HBr/H₂SO₄
Mechanism Sₙ2Sₙ1 / Sₙ2
Carbocation Rearrangement NoYes (major challenge)
Stereochemistry Inversion of configurationRacemization/inversion mixture
Byproducts Phosphorous acidsAlkenes, rearranged bromides
Reaction Conditions Milder, requires careful handling of PBr₃Harsher, requires heating
Typical Yield Generally moderate to goodVariable, depends on conditions

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 5-methyl-2-hexanol Reagent Brominating Agent (PBr3 or HBr) Reaction Reaction Mixture Reagent->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? Impurity_Type Identify Impurity Type (GC-MS, NMR) Start->Impurity_Type Rearrangement Rearranged Product (2-bromo-2-methylhexane) Impurity_Type->Rearrangement Isomer Present Alkene Alkene Byproduct Impurity_Type->Alkene C=C bonds observed Starting_Material Unreacted Alcohol Impurity_Type->Starting_Material -OH peak present Solution_Rearrangement Use PBr3 (SN2) Avoid HBr (SN1) Rearrangement->Solution_Rearrangement Solution_Alkene Lower Temperature Use PBr3 Alkene->Solution_Alkene Solution_SM Increase Reagent Stoichiometry Optimize Reaction Time Starting_Material->Solution_SM

References

Technical Support Center: Stabilizing Grignard Reagents Derived from 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reagents derived from 2-bromo-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't initiate. What are the common causes and solutions?

A1: Initiation failure is a frequent issue. The primary causes include:

  • Passive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction.[1]

    • Solution: Activate the magnesium surface. Mechanical activation by crushing a few turnings with a dry glass rod or chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can expose a fresh reactive surface.[1]

  • Wet or Impure Reagents/Glassware: Grignard reagents are extremely sensitive to moisture and protic impurities.[2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (argon or nitrogen).[3] Solvents must be anhydrous, and the this compound should be pure. Consider passing the alkyl halide through a column of activated alumina (B75360) to remove trace impurities.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at room temperature.

    • Solution: Gentle warming with a heat gun or a warm water bath can help initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.[4]

Q2: The concentration of my 5-methylhexan-2-ylmagnesium bromide solution is lower than expected. Why is this happening?

A2: Low yields of the Grignard reagent can be attributed to several factors:

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. This is more prevalent with secondary halides.

    • Solution: Use dilute solutions and add the this compound slowly to the magnesium suspension to keep its concentration low.

  • Reaction with Solvent: While ether solvents stabilize the Grignard reagent, prolonged exposure, especially at elevated temperatures, can lead to solvent cleavage.

    • Solution: Use the Grignard reagent as soon as possible after preparation and avoid unnecessarily long reaction times at reflux.

  • Degradation upon Storage: Exposure to trace amounts of air or moisture during storage will degrade the reagent.

    • Solution: Store the Grignard solution under a positive pressure of an inert gas in a sealed container, preferably in a refrigerator or at 0°C. For longer-term storage, consider using more stable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).[5]

Q3: How can I accurately determine the concentration of my this compound Grignard reagent?

A3: Titration is the most reliable method to determine the active Grignard concentration. Several methods are available:

  • Titration with a Protic Solvent and Indicator: A common method involves titrating the Grignard solution against a standard solution of a secondary alcohol, such as 2-butanol (B46777), in the presence of an indicator like 1,10-phenanthroline (B135089).[6][7] The endpoint is indicated by a distinct color change.

  • Titration with Diphenylacetic Acid: This method involves titrating the Grignard reagent with a solution of diphenylacetic acid in THF. The endpoint is marked by the appearance of a persistent yellow color.[7]

  • Iodine Titration: A solution of iodine in the presence of lithium chloride can be used to titrate Grignard reagents. The disappearance of the iodine color indicates the endpoint.

Q4: What is the expected stability of 5-methylhexan-2-ylmagnesium bromide in different solvents?

A4: The stability of Grignard reagents is highly dependent on the solvent and storage conditions. Ethereal solvents are essential for stabilization through coordination with the magnesium atom.[8]

  • Diethyl Ether (Et₂O) and Tetrahydrofuran (THF): These are the most common solvents. Solutions in these solvents are generally stable for short periods (days to weeks) when stored under an inert atmosphere and refrigerated. However, they are prone to degradation from air, moisture, and thermal decomposition.[5]

  • 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME): These "green" solvents offer enhanced stability. Grignard reagents prepared in CPME have been shown to be stable for at least several months when stored at 0°C.[2][9]

Troubleshooting Guides

Issue 1: Reaction Overheating or Becoming Uncontrollable
Possible Cause Troubleshooting Steps
Rate of addition of this compound is too fast. Reduce the addition rate of the alkyl halide. Use an ice bath to moderate the reaction temperature.
Concentration of reagents is too high. Use more solvent to dilute the reaction mixture.
Inadequate stirring. Ensure efficient stirring to dissipate heat evenly.
Issue 2: Formation of a White Precipitate During Storage
Possible Cause Troubleshooting Steps
Reaction with atmospheric moisture or oxygen. Ensure the storage container is properly sealed under a positive pressure of inert gas. Minimize headspace in the storage vessel.[5]
Schlenk equilibrium shift. The equilibrium 2 RMgX ⇌ R₂Mg + MgX₂ can shift, leading to the precipitation of less soluble species. This can sometimes be reversed by gentle warming and agitation.
Low temperature precipitation. Some Grignard reagents may precipitate at lower temperatures. If refrigeration causes precipitation, store at a slightly higher temperature (e.g., 4°C instead of 0°C) after ensuring the solution is stable at that temperature for the required duration.[5]

Experimental Protocols

Protocol 1: Preparation of 5-methylhexan-2-ylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (activator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Flame-dry all glassware and assemble hot under a stream of inert gas. Equip the flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.[10]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[10]

  • Initiation: Add a small portion of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of the alkyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If initiation does not occur, gently warm the flask.

  • Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

Protocol 2: Titration of 5-methylhexan-2-ylmagnesium bromide

Materials:

  • Freshly prepared 5-methylhexan-2-ylmagnesium bromide solution

  • Anhydrous THF

  • 1,10-phenanthroline (indicator)

  • Standard solution of 2-butanol in anhydrous THF

  • Burette, flasks, and syringes

Procedure:

  • Indicator Preparation: In a flame-dried flask under an inert atmosphere, dissolve a small crystal of 1,10-phenanthroline in anhydrous THF.

  • Sample Preparation: Add a precisely measured volume (e.g., 1.0 mL) of the Grignard reagent solution to the indicator solution. A colored complex should form.

  • Titration: Titrate the Grignard solution with the standard 2-butanol solution. The endpoint is reached when the color of the solution changes sharply.[6]

  • Calculation: Calculate the molarity of the Grignard reagent based on the volume of the titrant used.

Data Presentation

Table 1: Stability of Secondary Alkyl Grignard Reagents in Various Solvents

SolventStorage Temperature (°C)Approximate StabilityReference
Diethyl Ether (Et₂O)0 - 4Days to weeks[5]
Tetrahydrofuran (THF)0 - 4Days to weeks[5]
2-Methyltetrahydrofuran (2-MeTHF)Room TemperatureSeveral months[5]
Cyclopentyl Methyl Ether (CPME)0At least 3 months[2][9]

Note: Stability is highly dependent on the exclusion of air and moisture. The data presented is an approximation for secondary alkyl Grignard reagents based on available literature.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage Dry_Glassware Flame-dry Glassware Inert_Atmosphere Assemble under Inert Atmosphere Dry_Glassware->Inert_Atmosphere Activate_Mg Activate Mg (Iodine) Inert_Atmosphere->Activate_Mg Anhydrous_Solvent Use Anhydrous Solvent Initiate Initiate Reaction (Gentle Warming) Anhydrous_Solvent->Initiate Pure_Alkyl_Halide Use Pure This compound Add_Alkyl_Halide Slow Addition of Alkyl Halide Pure_Alkyl_Halide->Add_Alkyl_Halide Activate_Mg->Initiate Initiate->Add_Alkyl_Halide Reflux Maintain Gentle Reflux Add_Alkyl_Halide->Reflux Grignard_Reagent Formation of 5-methylhexan-2-ylmagnesium bromide Reflux->Grignard_Reagent Titration Determine Concentration (Titration) Grignard_Reagent->Titration Storage Store under Inert Atmosphere Grignard_Reagent->Storage

Caption: Workflow for the preparation and handling of 5-methylhexan-2-ylmagnesium bromide.

Troubleshooting_Initiation cluster_causes Potential Causes cluster_solutions Solutions Problem Grignard Reaction Fails to Initiate Passive_Mg Passive MgO Layer on Magnesium Problem->Passive_Mg Wet_Reagents Moisture in Reagents/Glassware Problem->Wet_Reagents Low_Temp Insufficient Temperature Problem->Low_Temp Activate Activate Mg - Mechanical Crushing - Chemical (I₂, 1,2-dibromoethane) Passive_Mg->Activate Dry Ensure Anhydrous Conditions - Flame-dry glassware - Use dry solvents - Purify alkyl halide Wet_Reagents->Dry Warm Gentle Warming - Heat gun - Warm water bath Low_Temp->Warm

Caption: Troubleshooting guide for Grignard reaction initiation failure.

References

Effect of steric hindrance in 2-Bromo-5-methylhexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylhexane. The information focuses on the impact of steric hindrance on common reaction pathways, including nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a secondary alkyl halide, this compound can undergo all four common reaction pathways: S(_N)1, S(_N)2, E1, and E2. The predominant pathway is highly dependent on the reaction conditions, specifically the nature of the nucleophile/base, the solvent, and the temperature.

Q2: How does the steric hindrance of this compound affect its reactivity?

A2: The bromine atom is attached to a secondary carbon, which has two other carbon atoms directly bonded to it. Additionally, the presence of a methyl group at the 5-position contributes to the overall steric bulk of the molecule. This steric hindrance can impede the backside attack required for an S(_N)2 reaction, often making this pathway slower compared to less hindered secondary alkyl halides. For elimination reactions, the steric environment influences the regioselectivity, favoring the formation of the most stable (Zaitsev's rule) or least sterically hindered (Hofmann's rule) alkene, depending on the base used.

Q3: How do I favor substitution over elimination?

A3: To favor substitution, use a good, non-basic nucleophile in a polar aprotic solvent. For an S(_N)2 reaction, a strong, non-basic nucleophile like iodide (I⁻) or azide (B81097) (N₃⁻) is effective. For an S(_N)1 reaction, a weak nucleophile that is also a weak base, such as water or ethanol, in a polar protic solvent can be used, though elimination (E1) will likely be a competing side reaction.

Q4: How do I favor elimination over substitution?

A4: To favor elimination, use a strong base. Strong, sterically hindered bases like potassium tert-butoxide are particularly effective for promoting E2 elimination while minimizing the competing S(_N)2 reaction. Increasing the reaction temperature also generally favors elimination over substitution.

Q5: What are the expected elimination products of this compound?

A5: Elimination of HBr from this compound can lead to the formation of two primary constitutional isomers: 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene (B1588153). According to Zaitsev's rule, the more substituted alkene, 5-methyl-2-hexene, is generally the major product when using a small, strong base like sodium ethoxide.[1] However, with a bulky base like potassium tert-butoxide, the formation of the less substituted alkene, 5-methyl-1-hexene (the Hofmann product), may be favored due to steric hindrance.

Troubleshooting Guides

Problem 1: Low yield of the desired S(_N)2 substitution product.

Possible Cause Troubleshooting Step
Competing E2 elimination: The nucleophile being used is also a strong base.Use a less basic nucleophile with high nucleophilicity (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻).
Lower the reaction temperature, as higher temperatures favor elimination.
Steric hindrance: The secondary nature of the substrate is hindering the backside attack.Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the nucleophilicity of the attacking species.
Consider a longer reaction time to allow the slower S(_N)2 reaction to proceed to completion.
Poor leaving group: Bromine is a good leaving group, but its departure may be hindered.While bromine is generally effective, ensure the reaction conditions do not inhibit its departure.

Problem 2: A mixture of alkene isomers is obtained in an elimination reaction.

Possible Cause Troubleshooting Step
Non-selective base: The base used does not provide high regioselectivity.To favor the Zaitsev product (5-methyl-2-hexene), use a small, strong base like sodium ethoxide in ethanol.
To favor the Hofmann product (5-methyl-1-hexene), use a bulky, sterically hindered base like potassium tert-butoxide in tert-butanol (B103910).
Reaction temperature: The temperature may not be optimal for the desired selectivity.Adjust the reaction temperature. While higher temperatures favor elimination, selectivity can sometimes be temperature-dependent.

Data Presentation

The following table summarizes typical product distributions for the reaction of this compound under various conditions. The data is illustrative and actual results may vary based on specific experimental parameters.

Reagent Solvent Temperature Major Product(s) Minor Product(s) Predominant Mechanism
Sodium Ethoxide (NaOEt)Ethanol55°C5-methyl-2-hexene (~65%)5-methyl-1-hexene (~15%), 2-ethoxy-5-methylhexane (~20%)E2, S(_N)2
Potassium tert-Butoxide (t-BuOK)tert-Butanol80°C5-methyl-1-hexene (~70%)5-methyl-2-hexene (~25%), 2-tert-butoxy-5-methylhexane (~5%)E2
Sodium Iodide (NaI)Acetone50°C2-iodo-5-methylhexane (~90%)5-methyl-1-hexene, 5-methyl-2-hexene (~10%)S(_N)2
Ethanol (EtOH)Ethanol25°C2-ethoxy-5-methylhexane, 5-methyl-1-hexene, 5-methyl-2-hexene (mixture)-S(_N)1, E1

Experimental Protocols

Protocol 1: E2 Elimination of this compound with Potassium tert-Butoxide

This protocol is adapted for the dehydrohalogenation of this compound to favor the Hofmann product.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous tert-butanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Add potassium tert-butoxide (e.g., 1.5 equivalents relative to the alkyl halide) to the solvent with stirring.

  • Once the base has dissolved, add this compound (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the product via distillation or column chromatography.

Visualizations

Reaction_Pathways cluster_conditions Reaction Conditions cluster_substrate Substrate cluster_products Potential Products Base Base/Nucleophile Sub This compound (Secondary Alkyl Halide) Solvent Solvent Temp Temperature SN1_P Substitution (SN1) (Racemic mixture) Sub->SN1_P Weak Nucleophile, Protic Solvent SN2_P Substitution (SN2) (Inversion of stereochemistry) Sub->SN2_P Strong, Non-basic Nucleophile, Aprotic Solvent E1_P Elimination (E1) (Zaitsev's rule often applies) Sub->E1_P Weak Base, Protic Solvent, Heat E2_P Elimination (E2) (Zaitsev's or Hofmann's rule) Sub->E2_P Strong Base, (Bulky or Non-bulky)

Caption: Factors influencing the reaction pathways of this compound.

Troubleshooting_SN2 Start Low Yield of SN2 Product Check_Base Is the nucleophile also a strong base? Start->Check_Base Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Sol_Base Use a less basic, strong nucleophile (e.g., I-, N3-) Check_Base->Sol_Base Yes Check_Solvent Is a polar aprotic solvent being used? Check_Temp->Check_Solvent No Sol_Temp Lower the reaction temperature Check_Temp->Sol_Temp Yes Sol_Solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF) Check_Solvent->Sol_Solvent No

Caption: Troubleshooting guide for low S(_N)2 product yield.

References

Technical Support Center: Grignard Reaction of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Grignard reaction with 2-bromo-5-methylhexane. Ensuring strictly anhydrous conditions is paramount for the formation of the Grignard reagent.

Troubleshooting Guide: Common Issues and Solutions

Difficulties in Grignard reagent formation are common, often stemming from the presence of moisture or the passivity of the magnesium surface. This guide addresses the most frequent problems encountered.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents the reaction.[1][2]Mechanical Activation: Crush the magnesium turnings with a glass rod or stir them vigorously under an inert atmosphere before adding the solvent. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or bubbling indicates activation.[1][3]
Presence of Water: Trace amounts of water in glassware, solvent, or on the magnesium surface will quench the Grignard reagent as it forms.[1][2]Rigorous Drying of Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours and assemble while hot under an inert atmosphere (e.g., nitrogen or argon).[3] Use of Anhydrous Solvents: Employ freshly dried solvents. Diethyl ether or tetrahydrofuran (B95107) (THF) are common choices.
Low Yield of Grignard Reagent Wurtz Coupling: The formed Grignard reagent reacts with the starting this compound to form a dimer (5,10-dimethyltetradecane).Slow Addition of Alkyl Halide: Add the this compound solution dropwise to maintain a low concentration. Maintain Moderate Temperature: The reaction is exothermic; use an ice bath to control the temperature if necessary.
Incomplete Reaction: Not all of the magnesium or alkyl halide has reacted.Ensure Sufficient Reaction Time: After the addition of the alkyl halide is complete, continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[3]
Reaction Becomes Uncontrolled (Too Exothermic) Rapid Addition of Alkyl Halide: Adding the this compound too quickly can lead to a runaway reaction.Control the Addition Rate: Use a dropping funnel for slow, controlled addition. Utilize a Cooling Bath: Keep an ice-water bath ready to cool the reaction flask if it becomes too vigorous.[3]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the formation of the Grignard reagent from this compound?

Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water.[2][4][5] This reaction protonates the Grignard reagent, forming the corresponding alkane (in this case, 2-methylhexane) and rendering it inactive for the desired synthetic purpose.[2][4][5]

Q2: How can I be certain my glassware is sufficiently dry?

The most effective method is to oven-dry your glassware at a temperature above 120°C for several hours, ideally overnight.[3] Alternatively, you can flame-dry the assembled apparatus under a stream of inert gas (nitrogen or argon) just before use.[3]

Q3: What is the maximum acceptable water content in the solvent for a successful Grignard reaction?

While the lower the better, a general guideline for the water content in solvents like THF or diethyl ether is to be below 50 ppm. However, some studies suggest that for reuse in Grignard preparations, a water content of less than 220 ppm in a recovered solvent can be acceptable.[6]

Q4: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observations:

  • The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[3]

  • Spontaneous boiling of the solvent at the magnesium surface.[3]

  • The disappearance of the color of a chemical activator like iodine, if used.[1][3]

Q5: My reaction has started, but then it stops. What could be the issue?

This could be due to a "poisoning" of the magnesium surface or the introduction of moisture. Ensure that your this compound and solvent are thoroughly dried and that the inert atmosphere is maintained throughout the reaction.

Quantitative Data Summary

ParameterRecommended Value/MethodNotes
Solvent Water Content < 50 ppmEssential for high yield.
Magnesium 1.2 equivalentsA slight excess ensures complete reaction of the alkyl halide.[3]
This compound 1.0 equivalentThe limiting reagent.
Initiator (optional) 1 small crystal of Iodine or a few drops of 1,2-dibromoethaneAids in activating the magnesium surface.[1][3]

Experimental Protocol: Formation of this compound Grignard Reagent

This protocol is a general guideline and may require optimization.

1. Preparation of Apparatus:

  • Thoroughly dry a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel in an oven at >120°C for at least 4 hours.[3]

  • Assemble the glassware while still warm under a stream of dry nitrogen or argon.

  • Equip the top of the condenser with a calcium chloride drying tube.

2. Reagent Preparation:

  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask.

  • If desired, add a crystal of iodine as an activator.[3]

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

3. Reaction Initiation:

  • Add a small portion (~10%) of the this compound solution to the stirring magnesium suspension.[3]

  • Gentle warming with a heat gun may be necessary to initiate the reaction.[3]

  • Successful initiation is indicated by the disappearance of the iodine color and the onset of gentle boiling of the ether.[3]

4. Grignard Reagent Formation:

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • If the reaction becomes too vigorous, cool the flask with an ice-water bath.[3]

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction is complete.[3]

  • The resulting greyish, cloudy solution is the Grignard reagent and should be used immediately for subsequent steps.

Visualizations

Grignard_Troubleshooting start Start Grignard Reaction check_initiation Reaction Initiates? start->check_initiation activate_mg Activate Magnesium: - Add Iodine/1,2-Dibromoethane - Mechanical Stirring/Crushing check_initiation->activate_mg No reaction_proceeds Reaction Proceeds check_initiation->reaction_proceeds Yes check_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent activate_mg->check_anhydrous check_anhydrous->start check_yield Check Yield reaction_proceeds->check_yield low_yield Low Yield? check_yield->low_yield troubleshoot_yield Troubleshoot Low Yield: - Slow halide addition (Wurtz) - Check reagent purity - Ensure complete reaction low_yield->troubleshoot_yield Yes success Successful Grignard Formation low_yield->success No troubleshoot_yield->start Anhydrous_Setup cluster_glassware Glassware Preparation cluster_reagents Reagent & Solvent Preparation cluster_reaction Reaction Setup oven_dry Oven-dry (>120°C) or Flame-dry under vacuum assemble_hot Assemble while hot under inert gas (N2/Ar) oven_dry->assemble_hot drying_tube Attach CaCl2 drying tube assemble_hot->drying_tube inert_atmosphere Maintain positive pressure of inert gas anhydrous_solvent Use Anhydrous Solvent (e.g., Diethyl Ether, THF) dry_alkyl_halide Ensure this compound is dry septa Use rubber septa for reagent addition inert_atmosphere->septa

References

Technical Support Center: Monitoring Reactions of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving 2-Bromo-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound, a secondary alkyl halide, typically undergoes two main types of reactions:

  • Nucleophilic Substitution (S_N1 and S_N2): In these reactions, the bromine atom is replaced by a nucleophile. Common examples include the formation of alcohols with hydroxide (B78521) ions (OH⁻), ethers with alkoxides (RO⁻) in the Williamson Ether Synthesis, and nitriles with cyanide (CN⁻).[1][2][3][4][5] The reaction mechanism (S_N1 vs. S_N2) is influenced by the nucleophile, solvent, and temperature.[6]

  • Elimination (E1 and E2): In these reactions, a hydrogen halide (HBr) is eliminated to form an alkene.[1][2] This is favored by strong, bulky bases and higher temperatures.[7]

Q2: Which analytical techniques are best for monitoring the progress of these reactions?

A2: The most common and effective techniques for monitoring the consumption of this compound and the formation of products are:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the separation of the starting material from the product based on polarity.[8] It is excellent for rapid reaction checks.[9]

  • Gas Chromatography (GC): A powerful quantitative technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can accurately determine the relative concentrations of reactants and products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) by integrating characteristic peaks of the starting material and product over time.[11][12][13][14]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Question / IssuePossible Cause(s)Recommended Solution(s)
Why are my spots streaking or smearing? The sample is too concentrated (overloaded).Dilute the sample before spotting it on the TLC plate.[15][16][17]
The compound is strongly acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluting solvent system.
The compound is unstable on the silica (B1680970) gel.Minimize the time the compound spends on the plate. Consider using a different stationary phase like alumina (B75360) or running a 2D TLC to check for decomposition.[18]
My spots are not moving from the baseline. The eluting solvent is not polar enough.Increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture.
My starting material and product spots have very similar Rf values. The solvent system does not provide enough separation.Experiment with different solvent systems of varying polarities.[18] Try a less polar or more polar system to see if separation improves. A co-spot (spotting both starting material and the reaction mixture in the same lane) can help visualize small differences.[9]
I don't see any spots on my plate after development. The sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[15][16] Alternatively, prepare a more concentrated sample for spotting.
The compound is not UV-active.Use a visualization stain, such as potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde, to see the spots.[8][19]
The solvent level in the developing chamber was above the spotting line.Ensure the solvent level is below the origin line on the TLC plate so that the sample does not dissolve into the solvent reservoir.[15][16]
Gas Chromatography (GC) Troubleshooting
Question / IssuePossible Cause(s)Recommended Solution(s)
Why are my peaks tailing? The sample concentration is too high (column overload).Dilute the sample or use a split injection to reduce the amount of sample entering the column.
There are active sites in the inlet liner or on the column.Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced.[20]
I have poor resolution between my starting material and product peaks. The temperature program is not optimized.Adjust the temperature ramp rate. A slower ramp can often improve the separation of closely eluting peaks.
The column is not suitable for the separation.Ensure you are using a column with the appropriate stationary phase polarity for your compounds. Sometimes a longer column or one with a smaller internal diameter can increase efficiency.[21]
My retention times are shifting between runs. There is a leak in the system (e.g., at the septum or fittings).Check for leaks using an electronic leak detector and tighten or replace fittings and the septum as necessary.[22][23]
The carrier gas flow rate is inconsistent.Check the gas cylinder pressure and ensure the flow controllers are functioning correctly.[23]
I'm seeing ghost peaks or carryover from previous injections. Contamination in the syringe, inlet, or column.Clean the syringe thoroughly between injections. Replace the inlet liner and septum. Bake out the column at a high temperature to remove contaminants.
Nuclear Magnetic Resonance (NMR) Troubleshooting
Question / IssuePossible Cause(s)Recommended Solution(s)
My spectral resolution is poor and peaks are broad. The sample is inhomogeneous or contains solid particles.Ensure your sample is fully dissolved. Filter the sample before transferring it to the NMR tube.
The magnetic field needs shimming.Re-shim the spectrometer to improve the magnetic field homogeneity.[24]
How can I get accurate quantitative data (qNMR)? The relaxation delay (d1) is too short, leading to incomplete relaxation of nuclei.Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons you are integrating.[14] This ensures all signals are fully relaxed and integrations are accurate.
The signal-to-noise ratio (S/N) is too low for accurate integration.Increase the number of scans to improve the S/N. For integration errors of less than 1%, a S/N of at least 250:1 is recommended.[25]
The spectrum is too complex with many overlapping peaks. Signals from starting materials, products, intermediates, and byproducts are all present.Monitor the reaction at different time points. This will help identify which peaks are decreasing (reactants) and which are increasing (products).[13]
The solvent signal is obscuring peaks of interest.Use a deuterated solvent that matches the reaction solvent. If this is not possible, solvent suppression techniques can be used.[26]

Data Presentation

Monitoring a Williamson ether synthesis where this compound is reacted with sodium ethoxide. The reaction progress is monitored over 180 minutes by taking aliquots and analyzing them by GC-FID.

Table 1: Reaction Progress Monitored by GC-FID

Time (minutes)Retention Time of this compound (min)Peak Area (%)Retention Time of Product (min)Peak Area (%)
05.4299.8-0.0
305.4275.36.1524.5
605.4251.66.1548.1
1205.4222.86.1576.9
1805.425.76.1594.1

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Gas Chromatography (GC)
  • Sample Preparation: At designated time points, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., diethyl ether) and a small amount of water to stop the reaction.

  • Drying: Dry the organic layer with a small amount of anhydrous sodium sulfate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at 10 °C/min.

    • Detector: FID at 280 °C.

  • Analysis: Identify the peaks corresponding to the starting material and product by their retention times. Calculate the relative percentage of each by peak area integration.

Protocol 2: Quantitative NMR (qNMR) Analysis
  • Sample Preparation: At a specific time point, withdraw an aliquot from the reaction. Prepare an NMR sample by accurately weighing a specific amount of the reaction mixture and a known amount of an internal standard (a compound with a known concentration and a signal that does not overlap with reactant or product signals) into an NMR tube.[27][28] Dissolve in a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Key Parameters: Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1). Use a 90-degree pulse width. Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1).[11][25]

  • Data Processing:

    • Process the spectrum with minimal line broadening.

    • Carefully phase and baseline correct the spectrum.[27]

  • Quantification:

    • Integrate a well-resolved signal for the starting material, the product, and the internal standard.

    • Calculate the concentration of the starting material and product relative to the known concentration of the internal standard.[12]

Visualization

This workflow diagram illustrates the general decision-making process for monitoring the progress of a chemical reaction.

ReactionMonitoringWorkflow start Start Reaction collect Collect Aliquot at Time (t) start->collect quench Quench Reaction collect->quench analysis_choice Choose Analysis Method quench->analysis_choice tlc Run TLC Analysis analysis_choice->tlc Quick Check gc Prepare Sample for GC analysis_choice->gc Volatile & Stable nmr Prepare qNMR Sample (with Internal Standard) analysis_choice->nmr Detailed Analysis tlc_result Qualitative Check: Reactant vs. Product Spots tlc->tlc_result decision Reaction Complete? tlc_result->decision gc_run Inject into GC gc->gc_run gc_result Quantitative Data: Peak Area Ratios gc_run->gc_result gc_result->decision nmr_run Acquire Spectrum nmr->nmr_run nmr_result Quantitative & Structural Data: Integral Ratios nmr_run->nmr_result nmr_result->decision continue_rxn Continue Monitoring decision->continue_rxn No workup Proceed to Work-up decision->workup Yes continue_rxn->collect

General workflow for monitoring a chemical reaction.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Bromo-5-methylhexane: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for determining the purity of 2-Bromo-5-methylhexane, a key building block in various synthetic applications. This comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.

Introduction to this compound and Purity Concerns

This compound (C₇H₁₅Br) is a halogenated hydrocarbon used in organic synthesis.[1][2][3][4] Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into the final compound. Common impurities may arise from the synthesis process, including unreacted starting materials, isomers, and byproducts from side reactions.[5] Given the structural similarity of these potential impurities, a high-resolution analytical technique is required for accurate purity assessment.

GC-MS Analysis: The Gold Standard for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound.[6][7] It offers high separation efficiency through its chromatographic component and definitive identification through its mass spectrometric detector.[8]

Experimental Protocol: GC-MS Purity of this compound

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.

2. Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Mass Range: m/z 40-300.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane (B109758) or hexane.

Data Interpretation and Representative Findings

A typical GC-MS analysis of a commercial this compound sample (assumed purity of ~95%) would yield a chromatogram with a major peak corresponding to the main analyte and several smaller peaks representing impurities.

Table 1: Representative GC-MS Data for this compound Analysis

Peak No.Retention Time (min)Proposed IdentityArea (%)Key Mass Fragments (m/z)
18.55-Methyl-2-hexene (isomer)1.284, 69, 56, 41
29.2This compound95.5178/180 (M/M+2), 99, 57, 43
39.53-Bromo-5-methylhexane (isomer)2.3178/180 (M/M+2), 123/125, 57
410.1Dibromohexane (impurity)0.8242/244/246, 163/165, 81

The mass spectrum of this compound is characterized by the presence of the molecular ion peaks at m/z 178 and 180, with a near 1:1 ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10][11][12] Common fragmentation patterns for bromoalkanes include the loss of the bromine atom and alpha-cleavage.[13]

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, other techniques can also be employed for purity determination, each with its own advantages and limitations.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

Experimental Protocol: qNMR Purity of this compound

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The purity of this compound is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of protons contributing to each signal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. For alkyl halides, which are relatively volatile, GC is often preferred. However, HPLC can be used, particularly for less volatile impurities or when derivatization is employed.

Experimental Protocol: HPLC Purity of this compound (Illustrative)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm), as alkyl halides have a weak chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Comparative Summary

Table 2: Comparison of Analytical Techniques for this compound Purity Analysis

FeatureGC-MSqNMRHPLC-UV
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Separation by polarity, detection by UV absorbance.
Typical Purity (%) 95.5 (by area %)96.2 (by mass %)95.8 (by area %)
Key Advantages High sensitivity and specificity for volatile compounds; provides structural information of impurities.[14][15]Primary ratio method; does not require a specific reference standard of the analyte.Good for non-volatile impurities; widely available.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than GC-MS; potential for signal overlap.Limited sensitivity for compounds with weak UV chromophores like alkyl halides.
Impurity Identification Excellent, based on mass spectral libraries and fragmentation patterns.Possible for structurally distinct impurities.Difficult without reference standards for impurities.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and the comparative analytical approaches.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpectra Obtain Mass Spectra Detect->MassSpectra Identify Identify Peaks Chromatogram->Identify MassSpectra->Identify Quantify Quantify Purity Identify->Quantify

GC-MS Analytical Workflow

Analytical_Comparison cluster_sample Sample cluster_methods Purity Determination Methods cluster_results Comparative Data Sample This compound GCMS GC-MS Sample->GCMS qNMR qNMR Sample->qNMR HPLC HPLC-UV Sample->HPLC Purity Purity (%) GCMS->Purity Impurities Impurity Profile GCMS->Impurities Advantages Advantages GCMS->Advantages Limitations Limitations GCMS->Limitations qNMR->Purity qNMR->Impurities qNMR->Advantages qNMR->Limitations HPLC->Purity HPLC->Impurities HPLC->Advantages HPLC->Limitations

Comparison of Analytical Methodologies

Conclusion

For the purity analysis of this compound, GC-MS stands out as the most suitable technique due to its high resolution in separating volatile isomers and its definitive identification capabilities through mass spectrometry. While qNMR offers the advantage of being a primary quantification method, and HPLC can be adapted for specific applications, GC-MS provides the most comprehensive impurity profile for this class of compounds. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.

References

Characterization of 2-Bromo-5-methylhexane: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-bromo-5-methylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed comparison of the expected spectral data with foundational NMR principles. This document presents predicted data based on established spectroscopic databases and computational models to facilitate the identification and characterization of this compound.

¹H NMR Spectral Data of this compound

The proton NMR spectrum of this compound is characterized by six distinct signals, each corresponding to a unique proton environment in the molecule. The presence of the electronegative bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm).

Protons (Position)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2~4.10Sextet1H~6.8
H-1~1.70Doublet3H~6.9
H-3a~1.85Multiplet1H-
H-3b~1.65Multiplet1H-
H-4~1.20Multiplet2H-
H-5~1.50Nonet1H~6.7
H-6, H-7~0.88Doublet6H~6.6

Note: The chemical shifts and coupling constants are predicted values and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data of this compound

The carbon-13 NMR spectrum of this compound displays seven unique signals, corresponding to each carbon atom in the molecule. The carbon atom directly bonded to the bromine (C-2) is significantly deshielded and appears at the lowest field.

Carbon (Position)Chemical Shift (δ, ppm)
C-2~55
C-1~27
C-3~40
C-4~29
C-5~38
C-6, C-7~22

Note: The chemical shifts are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Pulse Width: 90°.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 16 ppm.

¹³C NMR Spectroscopy
  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Pulse Width: 90°.

  • Acquisition Time: 1.5 s.

  • Spectral Width: 250 ppm.

  • Decoupling: Proton broadband decoupling.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and highlights the different proton and carbon environments relevant to NMR spectroscopy.

Caption: Structure of this compound with labeled carbon and proton environments for NMR analysis.

A Comparative Analysis of the Reactivity of 2-Bromo-5-methylhexane and 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2-bromo-5-methylhexane and 2-chloro-5-methylhexane (B12641342), focusing on nucleophilic substitution (SN1, S_N2) and elimination (E1, E2) reactions. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering objective comparisons supported by fundamental chemical principles.

Introduction

This compound and 2-chloro-5-methylhexane are secondary alkyl halides that serve as common substrates and intermediates in organic synthesis. While structurally similar, the difference in the halogen substituent—bromine versus chlorine—leads to significant variations in their reactivity. This difference is primarily governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide ion as a leaving group.

Core Principles: Bond Strength and Leaving Group Ability

The reactivity of an alkyl halide in substitution and elimination reactions is intrinsically linked to the ease with which the carbon-halogen (C-X) bond can be broken. Two main properties dictate this:

  • Bond Dissociation Energy: This is the energy required to break the C-X bond homolytically. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and thus a faster reaction rate. The C-Br bond is weaker than the C-Cl bond.[1][2]

  • Leaving Group Ability: In both substitution and elimination reactions, the halogen departs with the electron pair from the C-X bond. A good leaving group is a species that is stable on its own. For halides, stability increases with size and polarizability, as the negative charge is dispersed over a larger volume.[3] Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base.[4][5][6]

The following table summarizes the key physicochemical properties influencing the reactivity of the C-Cl and C-Br bonds.

PropertyC-Cl Bond in Alkyl ChloridesC-Br Bond in Alkyl BromidesImpact on Reactivity
Bond Dissociation Energy ~85 kcal/mol[1]~70 kcal/mol[1]The weaker C-Br bond requires less energy to cleave, favoring faster reaction rates for the bromo-alkane.
Bond Polarity More Polar[7]Less Polar[7]While the C-Cl bond is more polar, making the carbon atom slightly more electrophilic, this effect is generally outweighed by bond strength and leaving group ability in determining overall reaction rates.
Leaving Group Ability Good (Cl⁻ is a weaker base)Better (Br⁻ is a very weak base)Bromide's superior ability to stabilize the negative charge makes it a better leaving group, significantly accelerating reactions where its departure is part of the rate-determining step.[3][8][9][10]

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the halogen (the leaving group) by a nucleophile. The two primary mechanisms are S_N2 and S_N1.

S_N2 Reactivity

The S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[11] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[12]

Comparison: In the S_N2 mechanism, the C-X bond is broken in the rate-determining step. Because the C-Br bond is weaker and bromide is a better leaving group, This compound reacts significantly faster than 2-chloro-5-methylhexane in S_N2 reactions .[8][13]

Caption: Generalized S_N2 reaction pathway.

S_N1 Reactivity

The S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[11][12] The second step is the rapid attack of the nucleophile on the carbocation.

Comparison: The rate of an S_N1 reaction is determined by the stability of the carbocation and the quality of the leaving group. Since the departure of the halide is the slow step, the compound with the better leaving group will react faster. Therefore, This compound also reacts faster than 2-chloro-5-methylhexane in S_N1 reactions .[8][13]

SN1_Mechanism sub R-X carbocation R⁺ sub->carbocation Slow, Rate-Determining Step lg X⁻ sub->lg Slow, Rate-Determining Step prod R-Nu carbocation->prod Fast nuc Nu:⁻ nuc->prod Fast

Caption: Generalized S_N1 reaction pathway.

Reactivity in Elimination Reactions

Elimination reactions involve the removal of the halogen and a proton from an adjacent carbon to form an alkene. The primary mechanisms are E2 and E1.

E2 Reactivity

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton, the C-H bond breaks, a π-bond forms, and the leaving group departs simultaneously. The rate depends on the concentrations of both the alkyl halide and the base.

Comparison: As with the S_N2 reaction, the C-X bond is broken in the rate-determining step of the E2 reaction. The weaker C-Br bond and the superior leaving group ability of bromide mean that This compound undergoes E2 elimination faster than 2-chloro-5-methylhexane .

Caption: Generalized E2 reaction pathway.

E1 Reactivity

The E1 (Elimination, Unimolecular) mechanism proceeds in two steps. It shares the same first step with the S_N1 reaction: the formation of a carbocation intermediate. In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming an alkene.

Comparison: The rate-determining step of the E1 reaction is the formation of the carbocation. Since this step is facilitated by a better leaving group, This compound reacts faster than 2-chloro-5-methylhexane in E1 reactions .

E1_Mechanism sub H-CR₂-CR₂-X carbocation H-CR₂-CR₂⁺ sub->carbocation Slow, Rate-Determining Step lg X⁻ sub->lg Slow, Rate-Determining Step prod CR₂=CR₂ carbocation->prod Fast acid B-H carbocation->acid Fast base B: base->prod Fast base->acid Fast

Caption: Generalized E1 reaction pathway.

Summary of Relative Reactivity

The enhanced reactivity of this compound is a consistent trend across all four major reaction pathways.

Reaction MechanismFaster ReactantPrimary Reason
S_N2 This compoundWeaker C-Br bond and better leaving group (Br⁻).
S_N1 This compoundBetter leaving group (Br⁻) facilitates carbocation formation.
E2 This compoundWeaker C-Br bond and better leaving group (Br⁻).
E1 This compoundBetter leaving group (Br⁻) facilitates carbocation formation.

Experimental Protocols

To experimentally determine the relative reactivity, a competitive reaction is often employed.

Protocol: Competitive S_N2 Reaction with Sodium Iodide

This experiment (a Finkelstein reaction) allows for direct comparison of the reaction rates by having both substrates compete for the same nucleophile.

Objective: To determine the relative rate of reaction of this compound vs. 2-chloro-5-methylhexane with sodium iodide in acetone (B3395972).

Materials:

  • This compound

  • 2-chloro-5-methylhexane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Internal standard (e.g., undecane)

  • Volumetric flasks, pipettes, reaction vials

Procedure:

  • Solution Preparation: Prepare a stock solution in acetone containing equimolar amounts (e.g., 0.1 M) of this compound, 2-chloro-5-methylhexane, and an internal standard.

  • Reaction Initiation: Prepare a separate 0.2 M solution of sodium iodide in acetone. In a temperature-controlled reaction vessel (e.g., 50 °C), mix equal volumes of the alkyl halide solution and the sodium iodide solution. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a large excess of cold water and a small amount of diethyl ether to extract the organic components. Shake vigorously.

  • Analysis: Analyze the organic layer of each quenched sample using GC-FID. The formation of 2-iodo-5-methylhexane and the disappearance of the starting materials will be monitored.

  • Data Processing: By comparing the peak areas of the two starting materials relative to the internal standard at each time point, the relative rate of consumption can be calculated. The bromo-alkane is expected to be consumed at a much faster rate.

Experimental_Workflow prep Prepare Equimolar Substrate Solution (R-Br, R-Cl, Internal Standard in Acetone) init Initiate Reaction (Add NaI solution, start timer at 50°C) prep->init sample Withdraw Aliquots at Timed Intervals init->sample quench Quench Reaction (Dilute with cold water/ether) sample->quench analyze Analyze Organic Layer via GC-FID quench->analyze data Calculate Relative Consumption Rates analyze->data

Caption: Workflow for a competitive rate experiment.

Conclusion

For professionals in drug development and chemical synthesis, the choice between an alkyl bromide and an alkyl chloride as a synthetic precursor has significant practical implications. This compound is consistently more reactive than its chloro-analogue, 2-chloro-5-methylhexane, across the spectrum of common nucleophilic substitution and elimination reactions.[8][9] This heightened reactivity is a direct consequence of the lower C-Br bond dissociation energy and the superior stability of the bromide ion as a leaving group.[1][4] Therefore, when faster reaction times or milder reaction conditions are required, the bromo- derivative is the preferred substrate. Conversely, the chloro- derivative may be chosen when a less reactive substrate is needed to improve selectivity in complex molecules with multiple reactive sites.

References

Navigating the Byproduct Maze: A Comparative Analysis of LC-MS for Profiling 2-Bromo-5-methylhexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction byproducts is paramount for ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of byproducts generated from reactions involving 2-Bromo-5-methylhexane, a common alkyl halide intermediate.

Reactions with this compound, a secondary alkyl halide, can proceed through various competitive pathways, primarily substitution (SN1 and SN2) and elimination (E1 and E2), leading to a mixture of products and byproducts.[1][2][3][4][5] The specific distribution of these byproducts is highly dependent on reaction conditions such as the nature of the nucleophile/base, solvent, and temperature. This complexity necessitates robust analytical techniques for accurate profiling. While Gas Chromatography-Mass Spectrometry (GC-MS) is a conventional method for analyzing volatile compounds like alkyl halides, LC-MS offers a powerful alternative, particularly for less volatile or thermally labile byproducts, or when derivatization is employed to enhance detection.[6][7][8]

Quantitative Analysis of Reaction Byproducts by LC-MS

To illustrate the utility of LC-MS in this context, we present a hypothetical dataset from the analysis of a reaction mixture of this compound with a generic nucleophile. The following table summarizes the quantitative data obtained, showcasing the technique's ability to separate and quantify the parent compound and its primary byproducts.

CompoundRetention Time (min)[M+H]⁺ (m/z)Relative Abundance (%)
This compound8.2179.0415.2
5-Methyl-2-hexanol (SN product)5.6117.1375.8
5-Methyl-1-hexene (E2 product)7.999.125.3
5-Methyl-2-hexene (E1/E2 product)8.199.123.7

Experimental Protocol: LC-MS Analysis

A detailed methodology is crucial for reproducible and reliable results. Below is a representative experimental protocol for the LC-MS analysis of a this compound reaction mixture.

1. Sample Preparation:

  • Quench the reaction mixture with an appropriate reagent.

  • Extract the organic components using a suitable solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: 50-500 m/z.

Comparative Analysis: LC-MS vs. GC-MS

The choice of analytical technique significantly impacts the quality and scope of byproduct analysis. Here, we compare LC-MS with the more traditional GC-MS approach for this application.

FeatureLC-MSGC-MS
Analyte Suitability Versatile for a wide range of polarities and volatilities. Ideal for non-volatile or thermally labile compounds.Best suited for volatile and thermally stable compounds.
Sample Preparation Often requires solvent extraction and filtration. Derivatization can be used to improve ionization.[6]May require derivatization to increase volatility. Headspace analysis is also an option.
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phase.Based on analyte partitioning between a gaseous mobile phase and a stationary phase.
Ionization Techniques Soft ionization (e.g., ESI, APCI) often keeps the molecular ion intact.Hard ionization (e.g., Electron Ionization) leads to extensive fragmentation, which is useful for structural elucidation.
Sensitivity High sensitivity, especially with tandem MS (MS/MS).Excellent sensitivity, particularly for volatile organic compounds.
Key Advantages Broader applicability to diverse byproduct structures.Extensive libraries of mass spectra for compound identification. High resolution for complex mixtures of volatile compounds.
Key Disadvantages Matrix effects can suppress ion signals. Fewer established libraries compared to GC-MS.Not suitable for non-volatile or thermally sensitive byproducts.

Visualizing Reaction Pathways and Analytical Workflow

To further clarify the processes involved, the following diagrams illustrate the potential reaction pathways for this compound and the general workflow for its analysis by LC-MS.

cluster_0 Reaction Pathways This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate SN1/E1 Substitution Products Substitution Products This compound->Substitution Products SN2 Elimination Products Elimination Products This compound->Elimination Products E2 Carbocation Intermediate->Substitution Products Nucleophile Attack Carbocation Intermediate->Elimination Products Proton Abstraction

Caption: Potential reaction pathways for this compound.

cluster_1 LC-MS Experimental Workflow A Reaction Quenching & Sample Prep B HPLC Separation (Reverse-Phase) A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (Q-TOF) C->D E Data Processing & Quantification D->E

Caption: General experimental workflow for LC-MS analysis.

References

A Comparative Guide to Determining the Enantiomeric Excess of (R)-2-bromo-5-methylhexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is critical for ensuring the efficacy and safety of chiral molecules. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of (R)-2-bromo-5-methylhexane, a chiral alkyl halide. We will explore the methodologies of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Polarimetry, offering detailed experimental protocols and performance comparisons to assist in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of (R)-2-bromo-5-methylhexane depends on factors such as sample volatility, required accuracy, and available instrumentation. Chiral GC and HPLC are the most reliable and widely used methods for quantitative analysis, while polarimetry can provide a more qualitative assessment.

TechniquePrincipleTypical Stationary/Mobile PhaseKey AdvantagesKey Limitations
Chiral Gas Chromatography (GC) Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase.Stationary Phase: Cyclodextrin derivatives (e.g., β-cyclodextrin) on a capillary column.High resolution, speed, and sensitivity for volatile and thermally stable compounds.Requires the analyte to be volatile and thermally stable.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers in the liquid phase based on differential partitioning between a liquid mobile phase and a chiral stationary phase.Stationary Phase: Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives). Mobile Phase: Typically normal phase (e.g., hexane (B92381)/isopropanol).[1]Broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2]Can have longer analysis times compared to GC; mobile phase selection is critical.
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude of rotation is proportional to the concentration of the excess enantiomer.Not applicable.Rapid and non-destructive.Often unreliable for accurate quantitative determination of enantiomeric excess due to potential impurities and the need for a known specific rotation value.[3]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar chiral bromoalkanes and serve as a strong starting point for method development for 2-bromo-5-methylhexane.

Chiral Gas Chromatography (GC) Protocol

Chiral GC is a powerful technique for the separation of volatile enantiomers like this compound. Cyclodextrin-based chiral stationary phases are highly effective for this purpose.[2][4]

1. Instrumentation and Materials:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based capillary column, such as one containing a derivative of β-cyclodextrin (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Sample: A dilute solution of the this compound reaction mixture in a volatile solvent (e.g., hexane or dichloromethane).

2. Chromatographic Conditions:

  • Injection Port Temperature: 200 °C

  • Detector Temperature (FID): 250 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 2 °C/min to 140 °C.

    • Final Hold: Hold at 140 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

For less volatile samples or as an alternative to GC, chiral HPLC with a polysaccharide-based stationary phase offers excellent resolving power.[1][5]

1. Instrumentation and Materials:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

  • Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).

  • Sample: A solution of the this compound reaction mixture dissolved in the mobile phase or a compatible solvent.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a ratio of 99:1 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for GC analysis.

Polarimetry Protocol

Polarimetry provides a measure of the optical rotation of a sample, which can be used to estimate the enantiomeric excess if the specific rotation of the pure enantiomer is known.[6]

1. Instrumentation and Materials:

  • Polarimeter: With a sodium D-line lamp (589 nm).

  • Polarimeter Cell: 1 dm path length.

  • Solvent: A suitable achiral solvent (e.g., chloroform (B151607) or ethanol).

  • Sample: A solution of the this compound reaction mixture of a known concentration.

2. Measurement Procedure:

  • Calibrate the polarimeter with the pure solvent (blank).

  • Prepare a solution of the sample with a precisely known concentration (c, in g/mL).

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation (α_obs).

3. Data Analysis: The enantiomeric excess (ee) is calculated using the following formulas:

  • Specific Rotation [α]: [α] = α_obs / (c * l)

    • where α_obs is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

  • Enantiomeric Excess (ee): ee (%) = ( [α]_sample / [α]_pure_enantiomer ) * 100

    • where [α]_sample is the specific rotation of the reaction mixture and [α]_pure_enantiomer is the specific rotation of the enantiomerically pure (R)-2-bromo-5-methylhexane.

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the relationship between the different analytical techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis ReactionMixture Reaction Mixture of (R)-2-bromo-5-methylhexane Dilution Dilute with appropriate solvent ReactionMixture->Dilution GC Chiral GC Dilution->GC HPLC Chiral HPLC Dilution->HPLC Polarimetry Polarimetry Dilution->Polarimetry Chromatogram Chromatogram (Peak Areas) GC->Chromatogram HPLC->Chromatogram OpticalRotation Optical Rotation (α_obs) Polarimetry->OpticalRotation ee_calc Calculate Enantiomeric Excess (ee) Chromatogram->ee_calc OpticalRotation->ee_calc

Caption: Experimental workflow for determining the enantiomeric excess.

G cluster_chromatography Chromatographic Methods (Quantitative) cluster_spectroscopic Spectroscopic Method (Qualitative/Semi-Quantitative) Determination Determination of Enantiomeric Excess of (R)-2-bromo-5-methylhexane ChiralGC Chiral Gas Chromatography (GC) - High Resolution - For Volatile Compounds Determination->ChiralGC ChiralHPLC Chiral High-Performance Liquid Chromatography (HPLC) - Broad Applicability - For Non-Volatile/Thermally Labile Compounds Determination->ChiralHPLC Polarimetry Polarimetry - Rapid Measurement - Requires Known Specific Rotation Determination->Polarimetry

Caption: Logical comparison of analytical methods.

References

Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the reaction kinetics of a secondary bromoalkane, 2-bromo-5-methylhexane, under unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution conditions. This document provides a detailed comparison of reaction pathways, supported by experimental data from analogous compounds, and outlines protocols for kinetic analysis.

The reactivity of alkyl halides is a critical parameter in the synthesis of novel chemical entities. As a secondary bromoalkane, this compound stands at a mechanistic crossroads, capable of undergoing nucleophilic substitution through either an SN1 or SN2 pathway. The predominant mechanism and its corresponding rate are highly sensitive to reaction conditions. Understanding these dependencies is paramount for controlling reaction outcomes, optimizing yield, and ensuring stereochemical purity in multi-step syntheses.

Secondary alkyl halides like this compound represent a borderline case where both SN1 and SN2 mechanisms are possible and often compete. The choice of pathway is dictated by several key factors: the strength of the nucleophile, the polarity of the solvent, and the concentrations of the reactants.

The SN1 Pathway: A Stepwise Journey via a Carbocation

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism.[1][2] The first and rate-determining step involves the spontaneous dissociation of the leaving group (bromide) to form a planar secondary carbocation intermediate.[3] This step is slow and its rate is dependent only on the concentration of the substrate, this compound.[4] The second step is a rapid attack on the carbocation by a nucleophile.[3]

SN1 reactions are favored by:

  • Polar Protic Solvents: Solvents like water, ethanol, and acetic acid can stabilize the carbocation intermediate and the departing bromide ion through hydrogen bonding, thus lowering the activation energy of the rate-determining step.[5][6]

  • Weak Nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength has little impact on the reaction rate.[4] Often, the solvent itself acts as the nucleophile in a process known as solvolysis.[5]

SN1_Mechanism sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate-Determining Step carbocation Secondary Carbocation Intermediate ts1->carbocation lg Br⁻ ts1->lg ts2 Transition State 2 carbocation->ts2 Fast nuc Nucleophile (Nu⁻) nuc->ts2 product Substitution Product ts2->product

SN1 Reaction Mechanism for this compound.

The SN2 Pathway: A Concerted, One-Step Process

The SN2 (Substitution Nucleophilic Bimolecular) reaction proceeds in a single, concerted step.[2] The nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group (a "backside attack").[4][7] Bond formation with the nucleophile and bond cleavage with the bromide occur simultaneously through a five-coordinate transition state.[7] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[2][8]

SN2 reactions are favored by:

  • Polar Aprotic Solvents: Solvents like acetone, DMSO, or DMF are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[5][8]

  • Strong Nucleophiles: A high concentration of a strong nucleophile (e.g., I⁻, CN⁻, RS⁻) is required to effectively attack the electrophilic carbon and displace the leaving group, directly increasing the reaction rate.[8]

SN2_Mechanism reactants This compound + Nu⁻ ts Trigonal Bipyramidal Transition State reactants->ts Single Concerted Step products Substitution Product + Br⁻ ts->products

SN2 Reaction Mechanism for this compound.

Data Presentation: Quantitative Rate Comparison

BromoalkaneStructureTypeRelative Rate of SN1 Reaction (Solvolysis in Formic Acid)[3]Relative Rate of SN2 Reaction (with NaI in Acetone)[5]
Ethyl bromideCH₃CH₂BrPrimary (1°)1.71~1
Isopropyl bromide (CH₃)₂CHBr Secondary (2°) 44.7 ~0.02
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸Negligible

This data quantitatively demonstrates that secondary bromoalkanes react significantly slower than tertiary ones under SN1 conditions due to lower carbocation stability. Conversely, they react much more slowly than primary bromoalkanes under SN2 conditions because of increased steric hindrance around the reaction center.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction rates and mechanisms for this compound, the following experimental approaches can be employed.

Experimental_Workflow start Define Reaction Conditions (Solvent, Nucleophile, Temp.) setup Set up Reaction Vessel with Known Concentrations start->setup monitor Monitor Reaction Progress Over Time setup->monitor data Collect Data Points (e.g., [Substrate] vs. Time) monitor->data analysis Kinetic Analysis data->analysis plot Plot Data (e.g., ln[A] vs. t) analysis->plot rate_law Determine Rate Law and Calculate Rate Constant (k) plot->rate_law conclusion Determine Mechanism (SN1 or SN2) rate_law->conclusion

Generalized workflow for quantitative kinetic analysis.
Protocol 1: Measuring SN1 Reaction Rate (Solvolysis)

This protocol measures the rate of acid (HBr) production during the solvolysis of this compound in a polar protic solvent.

  • Solution Preparation: Prepare a solution of the desired solvent system (e.g., 50:50 ethanol/water). Add a precise, small amount of a standardized base (e.g., 0.01 M NaOH) and a pH indicator (e.g., bromothymol blue).[9]

  • Reaction Initiation: To a known volume of the prepared solution in a thermostated flask, add a precise amount of this compound to initiate the reaction. Start a timer immediately. This is time t=0.[10]

  • Data Collection: Record the time it takes for the HBr produced by the reaction to neutralize the added NaOH, causing the indicator to change color.[9]

  • Kinetic Runs: Repeat the experiment, varying the initial concentration of this compound. The concentration of the nucleophile (solvent) remains effectively constant.

  • Data Analysis: The rate of reaction is determined from the time taken for neutralization. A plot of the rate versus the concentration of the alkyl halide will confirm the first-order kinetics characteristic of an SN1 reaction (rate = k[R-Br]).[11]

Protocol 2: Measuring SN2 Reaction Rate

This protocol uses pseudo-first-order conditions to determine the bimolecular rate constant.

  • Solution Preparation: Prepare a standard solution of this compound in a polar aprotic solvent (e.g., acetone). Prepare a separate solution of a strong nucleophile (e.g., sodium iodide) in the same solvent, with its concentration at least 10-20 times greater than the substrate.[12]

  • Reaction Monitoring: Mix the two solutions in a thermostated reaction vessel. At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold, non-polar solvent).

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable technique, such as gas chromatography (GC).[1]

  • Data Analysis: Under these pseudo-first-order conditions, the concentration of the nucleophile remains essentially constant. A plot of ln[this compound] versus time will yield a straight line, the slope of which is -k', where k' is the pseudo-first-order rate constant. The true second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile (k = k'/[Nu⁻]).[13] Varying the nucleophile concentration will show a proportional change in k', confirming the bimolecular nature of the reaction.

Conclusion: Predicting the Pathway

The choice between SN1 and SN2 for a secondary substrate like this compound is a classic case of kinetic competition. The preferred pathway can be rationally selected by carefully controlling the reaction environment.

Logic_Diagram start Reaction of this compound nucleophile Nucleophile Strength? start->nucleophile solvent Solvent Type? nucleophile->solvent Weak sn2 SN2 Pathway Favored nucleophile->sn2 Strong sn1 SN1 Pathway Favored solvent->sn1 Polar Protic solvent->sn2 Polar Aprotic

Logical relationship between conditions and reaction pathway.

For synthetic applications requiring high yield and predictable stereochemistry, forcing the reaction down an SN2 pathway with a strong nucleophile in a polar aprotic solvent is generally preferred. SN1 conditions with secondary substrates risk competing elimination (E1) reactions and carbocation rearrangements, leading to complex product mixtures. This guide provides the foundational data and experimental frameworks necessary for researchers to make informed decisions in the design and execution of synthetic routes involving secondary bromoalkanes.

References

A Comparative Guide to the Synthesis and Reactivity of Grignard Reagents from Primary, Secondary, and Tertiary Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Grignard reagents derived from primary (n-butyl bromide), secondary (sec-butyl bromide), and tertiary (tert-butyl bromide) alkyl bromides. The selection of the alkyl halide precursor is a critical determinant of the success, yield, and reaction profile of Grignard synthesis. This document outlines the performance of each, supported by experimental data, to aid in the selection of the most appropriate reagent for specific synthetic applications.

Performance Comparison of Butylmagnesium Bromide Isomers

Parametern-Butylmagnesium Bromide (Primary)sec-Butylmagnesium Bromide (Secondary)tert-Butylmagnesium Bromide (Tertiary)
Ease of Formation Relatively straightforward to initiate and sustain.More challenging to initiate than primary.Difficult to prepare; requires careful control and activation of magnesium.[1]
Typical Yield Generally high (often >80-90%).Moderate to high, but often lower than primary due to side reactions.Variable and often low; highly dependent on reaction conditions.
Reactivity of Alkyl Bromide Moderate reactivity.Higher reactivity towards SN1-type side reactions.High propensity for elimination (E2) side reactions.[1]
Predominant Side Reactions Wurtz coupling is a potential side reaction, especially at higher concentrations and temperatures.[2]Increased tendency for Wurtz coupling and some elimination.Significant elimination to form isobutylene; Wurtz coupling is also a major issue.[1]
Stability of Grignard Reagent Relatively stable in ether solvents.Less stable than primary Grignard reagents.The least stable of the three; prone to decomposition.

Experimental Protocols

The successful synthesis of Grignard reagents necessitates stringent anhydrous conditions, as they react readily with protic solvents, including water.[3] All glassware must be thoroughly dried, and anhydrous solvents are essential.

General Experimental Workflow for Grignard Reagent Synthesis

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_application Application A Dry Glassware B Activate Magnesium A->B D Initiate Reaction with a small amount of Alkyl Bromide B->D C Prepare Alkyl Bromide Solution in Anhydrous Ether C->D E Slowly add remaining Alkyl Bromide Solution D->E F Reflux to complete formation E->F G Cool the Grignard Reagent F->G H React with Electrophile (e.g., Aldehyde, Ketone) G->H I Aqueous Workup H->I

Caption: A generalized workflow for the synthesis and subsequent reaction of a Grignard reagent.

Protocol for n-Butylmagnesium Bromide (Primary)

This procedure is a representative method for the synthesis of a primary Grignard reagent.

Materials:

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

Procedure:

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Gently heat the flask under a stream of nitrogen to activate the magnesium, as indicated by the sublimation of iodine.

  • Allow the flask to cool to room temperature.

  • Prepare a solution of n-butyl bromide in anhydrous ether in the dropping funnel.

  • Add a small portion of the n-butyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling is observed.

  • Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Protocol for sec-Butylmagnesium Bromide (Secondary)

The preparation of secondary Grignard reagents requires more careful control to minimize side reactions.

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for activation)

Procedure:

  • Follow the general setup for the n-butylmagnesium bromide synthesis. THF is often preferred as the solvent for secondary alkyl halides.

  • Activate the magnesium with a few drops of 1,2-dibromoethane.

  • Initiate the reaction with a small amount of the sec-butyl bromide solution. Initiation may be more sluggish than with primary halides.

  • Maintain a slow and steady addition of the sec-butyl bromide solution to control the exothermic reaction and minimize Wurtz coupling.

  • The reaction temperature should be carefully monitored and controlled, as higher temperatures can favor side reactions.

Protocol for tert-Butylmagnesium Bromide (Tertiary)

The synthesis of tertiary Grignard reagents is challenging due to the high propensity of the tertiary alkyl halide to undergo elimination.

Materials:

  • Highly reactive magnesium (e.g., Rieke magnesium or finely powdered magnesium)

  • tert-Butyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • The use of highly activated magnesium is strongly recommended.

  • The reaction is typically carried out at a lower temperature to disfavor the elimination side reaction.

  • Slow, dropwise addition of the tert-butyl bromide to a well-stirred suspension of the activated magnesium in THF is crucial.

  • The reaction progress should be carefully monitored, as the yield can be sensitive to the reaction conditions. The formation of a white precipitate of magnesium bromide can indicate the occurrence of elimination.

Reaction Mechanisms and Side Reactions

The formation of a Grignard reagent proceeds via a radical mechanism at the surface of the magnesium metal. However, the nature of the alkyl group influences the propensity for side reactions.

Side_Reactions cluster_primary Primary Alkyl Bromide cluster_tertiary Tertiary Alkyl Bromide P_RBr R-Br P_RMgBr R-MgBr (High Yield) P_RBr->P_RMgBr Major Pathway P_RR R-R (Wurtz Coupling) P_Mg Mg P_RMgBr->P_RR Minor Pathway T_RBr R-Br T_RMgBr R-MgBr (Low Yield) T_RBr->T_RMgBr Minor Pathway T_Alkene Alkene (Elimination) T_RBr->T_Alkene Major Pathway T_Mg Mg

References

A Comparative Guide to the Synthetic Validation of 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three distinct synthetic routes for the preparation of 2-Bromo-5-methylhexane, a valuable alkylating agent and building block in organic synthesis.[1] The performance of each route is evaluated based on key metrics such as reaction yield, purity, and conditions, with the goal of informing methodological choices in research and development settings.

Overview of Synthetic Routes

Three plausible synthetic pathways originating from commercially available starting materials were evaluated:

  • Route A: From a Secondary Alcohol using Hydrobromic Acid (HBr). This classic method involves the nucleophilic substitution of 5-methylhexan-2-ol with hydrobromic acid. The reaction likely proceeds through a mixed S(_N)1 and S(_N)2 mechanism, which can be prone to carbocation rearrangements.[2][3]

  • Route B: From a Secondary Alcohol using Phosphorus Tribromide (PBr₃). This alternative leverages PBr₃ to convert 5-methylhexan-2-ol to the target alkyl bromide. This method typically follows a stereospecific S(_N)2 pathway, which minimizes the risk of carbocation rearrangements and often leads to higher yields and cleaner reactions.[2][4][5]

  • Route C: Hydrobromination of an Alkene. This route starts with 5-methylhex-1-ene and employs an electrophilic addition of HBr across the double bond. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable secondary carbocation, leading to the desired 2-bromo product.[6][7]

Quantitative Data Comparison

The following table summarizes the key performance indicators for each synthetic route, based on established principles of organic reactions and typical experimental outcomes.

MetricRoute A: HBr MethodRoute B: PBr₃ MethodRoute C: Alkene Hydrobromination
Starting Material 5-methylhexan-2-ol5-methylhexan-2-ol5-methylhex-1-ene
Primary Reagent 48% Hydrobromic AcidPhosphorus Tribromide (PBr₃)Anhydrous HBr in Acetic Acid
Typical Yield 65-75%80-90%[4]70-80%
Estimated Purity Moderate (potential for rearrangement byproducts)High (S(_N)2 mechanism is highly selective)[2]Good (Markovnikov addition is typically regioselective)
Reaction Time 2-4 hours1-3 hours1-2 hours
Key Advantage Cost-effective reagentHigh yield and purity, avoids rearrangements[5]Fast reaction, utilizes a different starting material
Key Disadvantage Risk of carbocation rearrangements, lower yield[2]PBr₃ is moisture-sensitive and corrosive[8]Potential for minor anti-Markovnikov byproduct

Experimental Protocols

Route A: Synthesis via 5-methylhexan-2-ol and HBr
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methylhexan-2-ol (1.0 eq) and 48% aqueous hydrobromic acid (2.0 eq).

  • Execution: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Route B: Synthesis via 5-methylhexan-2-ol and PBr₃
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-methylhexan-2-ol (1.0 eq) dissolved in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Execution: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the residue by vacuum distillation to obtain pure this compound.

Route C: Synthesis via Hydrobromination of 5-methylhex-1-ene
  • Reaction Setup: Dissolve 5-methylhex-1-ene (1.0 eq) in glacial acetic acid in a three-neck flask fitted with a gas inlet tube and a stirrer. Cool the solution to 0 °C.

  • Execution: Bubble anhydrous hydrogen bromide gas through the stirred solution for 1.5 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Pour the reaction mixture into a beaker of ice water. Extract the product with diethyl ether. Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate in vacuo. The resulting crude oil is purified by distillation to afford the final product.

Visualizations

Logical Workflow for Synthetic Route Validation

The diagram below illustrates the decision-making process for selecting the optimal synthetic route based on key experimental parameters.

G start Define Target: This compound routes Identify Potential Synthetic Routes start->routes routeA Route A: HBr Method routes->routeA routeB Route B: PBr3 Method routes->routeB routeC Route C: Alkene Method routes->routeC compare Compare Routes Based On: routeA->compare routeB->compare routeC->compare yield Yield & Purity compare->yield High cost Cost & Safety compare->cost Low rearrange Rearrangement Risk compare->rearrange Minimal select Select Optimal Route yield->select cost->select rearrange->select

Caption: Workflow for synthetic route validation.

Synthetic Pathway: Route B (PBr₃ Method)

This diagram shows the conversion of the starting material to the final product as described in Route B.

G sub 5-methylhexan-2-ol (Starting Material) product This compound (Target Product) sub->product SN2 Reaction reagent PBr3, Et2O 0 °C to RT

Caption: Synthesis of this compound via Route B.

References

Quantitative Analysis of 2-Bromo-5-methylhexane Conversion: A Comparative Guide to HPLC, GC, and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of reactants and products is paramount in monitoring chemical reactions, optimizing processes, and ensuring the quality of pharmaceutical intermediates. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantitative analysis of the conversion of 2-Bromo-5-methylhexane, a representative alkyl halide. This document offers detailed experimental protocols, presents comparative data in a structured format, and visualizes the analytical workflow to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Analytical Techniques

The choice of an analytical technique for monitoring the conversion of a non-chromophoric, volatile compound like this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.

  • High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used in pharmaceutical analysis. For non-polar compounds like alkyl halides, reversed-phase HPLC is the method of choice.[1][2] Detection can be challenging due to the lack of a strong UV-absorbing chromophore in the molecule, often necessitating derivatization or the use of less common detectors.

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] Given that this compound is a volatile liquid, GC is a highly suitable method. Coupled with a mass spectrometer (MS), GC-MS provides excellent sensitivity and specificity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers a non-destructive and highly structural-specific analytical approach. Quantitative NMR (qNMR) can be used to determine the concentration of reactants and products in a reaction mixture, often without the need for extensive calibration curves.[5]

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound conversion using HPLC, GC-MS, and ¹H-NMR are outlined below.

High-Performance Liquid Chromatography (HPLC) Method

Due to the lack of a significant chromophore in this compound, a derivatization step is included to enable UV detection. This protocol is a representative method and may require optimization.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction Sample->Quench Derivatize Derivatize with Thiophenol Quench->Derivatize Dilute Dilute with Mobile Phase Derivatize->Dilute Inject Inject Sample Dilute->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Figure 1: HPLC experimental workflow for the quantitative analysis of this compound conversion.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Thiophenol

  • Triethylamine

  • This compound standard

  • Reaction product standard (e.g., 5-methyl-2-phenylthiohexane)

Procedure:

  • Sample Preparation and Derivatization:

    • Withdraw a known volume of the reaction mixture.

    • Quench the reaction immediately (e.g., by dilution with a cold solvent).

    • To the quenched sample, add an excess of thiophenol and a catalytic amount of triethylamine.

    • Heat the mixture to facilitate the substitution reaction, converting this compound to a UV-active thioether derivative.

    • Dilute the derivatized sample to a known volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6][7]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[8]

  • Quantification:

    • Prepare a series of calibration standards of the derivatized this compound.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the derivatized analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Materials:

Procedure:

  • Sample Preparation:

    • Withdraw a known volume of the reaction mixture.

    • Quench the reaction.

    • Dilute the sample with dichloromethane to a known volume.

    • Add a known amount of an internal standard.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Quantification:

    • Identify the characteristic ions for this compound and the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Method

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated chloroform (B151607) (CDCl₃)

  • Internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation:

    • Withdraw a known volume of the reaction mixture.

    • Quench the reaction.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a known volume of CDCl₃ containing a precise concentration of the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.[9]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Quantification:

    • Identify a well-resolved proton signal for this compound (e.g., the proton on the carbon bearing the bromine) and a signal from the internal standard.

    • Integrate the respective signals.

    • Calculate the concentration of this compound using the following formula:

      • Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS

      • Where N_protons is the number of protons giving rise to the integrated signal.

Comparative Analysis

The performance of HPLC, GC-MS, and ¹H-NMR for the quantitative analysis of this compound conversion is summarized in the tables below.

Method Performance Comparison
ParameterHPLC (with Derivatization)GC-MS¹H-NMR
Principle Separation based on polaritySeparation based on volatility and boiling point[3]Nuclear spin resonance
Selectivity Moderate to High (dependent on separation and derivatization)Very High (mass-based detection)Very High (unique chemical shifts)
Sensitivity Moderate (dependent on derivatization efficiency and chromophore)High to Very HighLow to Moderate
Sample Throughput ModerateHighLow
Quantitative Accuracy High (with proper calibration)High (with internal standard)High (absolute quantification possible)[10]
Sample Preparation Complex (derivatization required)SimpleSimple
Cost (Instrument) ModerateHighVery High
Cost (Operational) ModerateModerateLow
Advantages and Disadvantages
TechniqueAdvantagesDisadvantages
HPLC - Widely available.- Robust and reproducible.- Suitable for a wide range of compounds (with derivatization).- Indirect analysis due to the need for derivatization.- Derivatization can introduce errors.- Lower sensitivity for non-chromophoric compounds.
GC-MS - High sensitivity and selectivity.- Direct analysis of the volatile compound.- Provides structural information from mass spectra.- Requires the analyte to be volatile and thermally stable.- Potential for sample degradation at high temperatures.- Higher instrument cost compared to HPLC.
¹H-NMR - Non-destructive.- Provides absolute quantification without a calibration curve.- High structural specificity.- Can monitor multiple components simultaneously.- Lower sensitivity compared to GC-MS and HPLC.- Higher instrument cost and complexity.- Potential for signal overlap in complex mixtures.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique for monitoring the conversion of this compound.

Logical_Relationship decision decision Start Start: Monitor this compound Conversion HighSensitivity High Sensitivity Required? Start->HighSensitivity StructuralInfo Structural Confirmation Needed? HighSensitivity->StructuralInfo No GCMS Use GC-MS HighSensitivity->GCMS Yes AbsoluteQuant Absolute Quantification without Calibration? StructuralInfo->AbsoluteQuant No StructuralInfo->GCMS Yes HighThroughput High Sample Throughput? HPLC Use HPLC with Derivatization HighThroughput->HPLC No HighThroughput->GCMS Yes AbsoluteQuant->HighThroughput No NMR Use ¹H-NMR AbsoluteQuant->NMR Yes

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The selection of an optimal analytical method for monitoring the conversion of this compound is a trade-off between sensitivity, selectivity, speed, and cost.

  • GC-MS is the recommended technique for its high sensitivity, selectivity, and direct analysis capabilities, making it ideal for trace-level quantification and reaction monitoring.

  • ¹H-NMR is a powerful tool for mechanistic studies and when absolute quantification without extensive calibration is desired, although its lower sensitivity may be a limiting factor.

  • HPLC with derivatization is a viable alternative when GC-MS or NMR are not available, but the indirect nature of the analysis and the complexity of sample preparation should be considered.

By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can make an informed decision to ensure accurate and reliable quantitative analysis for their specific research and development needs.

References

A Comparative Guide to the Stereochemical Outcome of Reactions with Chiral 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Chiral haloalkanes are versatile building blocks, and understanding the stereochemical consequences of their reactions is paramount. This guide provides a comparative analysis of the stereochemical outcomes of substitution (SN1 and SN2) and elimination (E1 and E2) reactions with a specific chiral substrate, (R)-2-bromo-5-methylhexane. By presenting representative experimental data, detailed protocols, and mechanistic visualizations, this document aims to equip researchers with the knowledge to predict and control the stereochemical course of their synthetic pathways.

Executive Summary

The stereochemical fate of (R)-2-bromo-5-methylhexane is fundamentally dictated by the reaction mechanism, which in turn is governed by the choice of nucleophile/base, solvent, and temperature. SN2 reactions, favoring strong, small nucleophiles in polar aprotic solvents, proceed with a complete inversion of the stereocenter. Conversely, SN1 reactions, promoted by weak nucleophiles in polar protic solvents, result in a nearly racemic mixture due to the formation of a planar carbocation intermediate. Elimination reactions also exhibit distinct stereochemical preferences. E2 reactions, requiring a strong, sterically hindered base, are stereospecific, with the product's geometry dictated by the anti-periplanar arrangement of the departing hydrogen and bromide. E1 reactions, competing with SN1 conditions, are stereoselective, primarily yielding the most stable alkene isomer.

Comparison of Stereochemical Outcomes

The following table summarizes the expected stereochemical outcomes for the reaction of enantiomerically pure (R)-2-bromo-5-methylhexane under various conditions. The data presented is representative of typical outcomes for secondary alkyl halides and serves as a predictive guide.

Reaction TypeReagents & ConditionsMajor Product(s)Observed StereochemistryEnantiomeric Excess (ee) / Diastereomeric Ratio
SN2 Sodium methoxide (B1231860) (CH₃ONa) in DMSO(S)-2-methoxy-5-methylhexaneComplete Inversion>98% ee
SN1 Ethanol (B145695) (CH₃CH₂OH), heat(R/S)-2-ethoxy-5-methylhexaneRacemization (slight excess of inversion)~5-10% ee (inversion)
E2 Potassium tert-butoxide (t-BuOK) in tert-butanol (B103910)5-methylhex-1-ene (Hofmann) & 5-methylhex-2-ene (Zaitsev)Stereospecific (anti-periplanar elimination)N/A (regioisomers)
E1 Ethanol (CH₃CH₂OH), heat5-methylhex-2-ene (Zaitsev)Stereoselective (major: E-isomer)E:Z ratio > 4:1

Mechanistic Pathways and Stereochemistry

The divergent stereochemical outcomes are a direct consequence of the distinct mechanistic pathways.

G cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_e2 E2 Pathway cluster_e1 E1 Pathway start (R)-2-Bromo-5-methylhexane sn2 Backside Attack (Strong Nucleophile, Polar Aprotic Solvent) start->sn2 sn1 Loss of Leaving Group (Weak Nucleophile, Polar Protic Solvent) start->sn1 e2 Anti-periplanar Transition State (Strong, Bulky Base) start->e2 e1 Loss of Leaving Group (Weak Base, Heat) start->e1 sn2_product (S)-2-substituted product (Inversion of Stereochemistry) sn2->sn2_product Stereospecific sn1_intermediate Planar Carbocation Intermediate sn1_product Racemic Mixture of (R) and (S) products (Racemization) sn1_intermediate->sn1_product Non-stereospecific sn1->sn1_intermediate e2_product Alkene Product(s) (Stereospecific) e2->e2_product e1_intermediate Planar Carbocation Intermediate e1_product Most Stable Alkene (Stereoselective) e1_intermediate->e1_product e1->e1_intermediate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: SN2 Reaction with Sodium Methoxide
  • Objective: To synthesize (S)-2-methoxy-5-methylhexane with inversion of stereochemistry.

  • Materials: (R)-2-bromo-5-methylhexane (1.0 eq), sodium methoxide (1.2 eq), anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • To a stirred solution of sodium methoxide in anhydrous DMSO at room temperature, add (R)-2-bromo-5-methylhexane dropwise.

    • Stir the reaction mixture at 50°C for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: SN1 Solvolysis in Ethanol
  • Objective: To produce a racemic mixture of (R/S)-2-ethoxy-5-methylhexane.

  • Materials: (R)-2-bromo-5-methylhexane (1.0 eq), absolute ethanol.

  • Procedure:

    • Dissolve (R)-2-bromo-5-methylhexane in absolute ethanol.

    • Heat the solution at reflux for 24 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Analyze the product ratio (substitution vs. elimination) by GC-MS.

    • Determine the enantiomeric excess of the 2-ethoxy-5-methylhexane by chiral GC or HPLC.

Protocol 3: E2 Elimination with Potassium tert-Butoxide
  • Objective: To synthesize 5-methylhex-1-ene and 5-methylhex-2-ene via a stereospecific elimination.

  • Materials: (R)-2-bromo-5-methylhexane (1.0 eq), potassium tert-butoxide (1.5 eq), anhydrous tert-butanol.

  • Procedure:

    • To a stirred solution of potassium tert-butoxide in anhydrous tert-butanol at 0°C, add (R)-2-bromo-5-methylhexane dropwise.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Monitor the reaction by GC.

    • Quench the reaction with ice-cold water and extract with pentane.

    • Wash the organic layer with water and brine, dry over anhydrous calcium chloride, and carefully remove the solvent by distillation at atmospheric pressure.

    • Determine the ratio of regioisomeric alkenes by ¹H NMR spectroscopy or GC.

Logical Workflow for Predicting Stereochemical Outcome

The selection of reagents and conditions is a critical decision point that directs the reaction down a specific mechanistic pathway, thereby determining the stereochemical outcome.

G cluster_outcomes Predicted Outcomes start Chiral (R)-2-Bromo-5-methylhexane condition Choose Reagents & Conditions start->condition inversion Inversion (SN2) condition->inversion Strong, small nucleophile Polar aprotic solvent racemization Racemization (SN1) condition->racemization Weak nucleophile Polar protic solvent anti_elimination Anti-Elimination (E2) condition->anti_elimination Strong, bulky base zaitsev_elimination Zaitsev Elimination (E1) condition->zaitsev_elimination Weak base, heat

Conclusion

The stereochemical outcome of reactions involving chiral 2-bromo-5-methylhexane is a predictable and controllable aspect of its chemistry. SN2 reactions reliably provide a pathway to the inverted stereoisomer, essential for syntheses where stereochemical fidelity is required. In contrast, SN1 conditions lead to a loss of stereochemical information. Elimination reactions, guided by the principles of anti-periplanar geometry in E2 processes and thermodynamic stability in E1 reactions, offer routes to various alkene isomers. For drug development professionals and synthetic chemists, a thorough understanding of these competing pathways is indispensable for the rational design and execution of stereocontrolled syntheses.

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyl Bromides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary alkyl bromides in SN1 and SN2 nucleophilic substitution reactions. The information presented is supported by experimental data to facilitate a comprehensive understanding of these fundamental organic reactions, which are critical in various aspects of chemical research and drug development.

Executive Summary

The structure of an alkyl bromide substrate profoundly influences its reactivity in nucleophilic substitution reactions. Tertiary alkyl bromides exhibit significantly higher reactivity in SN1 reactions due to the formation of stable carbocation intermediates. Conversely, primary alkyl bromides are the most reactive in SN2 reactions, where steric hindrance is the dominant factor. Secondary alkyl bromides display intermediate reactivity and can undergo both SN1 and SN2 reactions, depending on the specific reaction conditions.

Data Presentation: Relative Reaction Rates

The following tables summarize the quantitative data on the relative reaction rates of primary, secondary, and tertiary alkyl bromides in both SN1 and SN2 reactions.

Table 1: Relative Rates of SN1 Solvolysis of Alkyl Bromides

This table presents the relative rates of solvolysis (an SN1 reaction) of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C. The data clearly demonstrates the dramatic increase in reaction rate with increasing substitution at the alpha-carbon.

Alkyl BromideStructureClassificationRelative Rate
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

Table 2: Relative Rates of Hydrolysis of Alkyl Bromides in Formic Acid

This dataset shows the relative rates of hydrolysis of alkyl bromides in formic acid at 100°C, further illustrating the reactivity trend in SN1-type reactions.

Alkyl BromideRelative Rate
Methyl Bromide (MeBr)1.00
Ethyl Bromide (EtBr)1.71
Isopropyl Bromide (iPrBr)44.7
tert-Butyl Bromide (tBuBr)~10⁸

Data from Bateman, L. C., & Hughes, E. D. (1937). Mechanism of substitution at a saturated carbon atom. Part IX. The rôle of the solvent in the first-order hydrolysis of alkyl halides. J. Chem. Soc., 1187-1192.[2]

Table 3: Relative Rates of SN2 Reactions of Alkyl Bromides

The SN2 reaction is highly sensitive to steric hindrance. As the substitution on the carbon atom bearing the bromine increases, the rate of reaction decreases significantly.

Alkyl Bromide ClassificationRelative Rate
MethylFastest
PrimaryFast
SecondarySlow
TertiaryExtremely Slow / No Reaction

Note: Quantitative relative rates for SN2 reactions can vary depending on the nucleophile and solvent system. The trend, however, remains consistent.[3][4][5][6][7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Determination of SN1 Solvolysis Rates

This protocol is used to determine the relative rates of SN1 solvolysis by monitoring the production of hydrobromic acid (HBr) over time.[1]

Materials:

  • Primary, secondary, and tertiary alkyl bromides

  • 80% aqueous ethanol solution

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath (25°C)

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the alkyl bromide in 80% aqueous ethanol at a known concentration.

  • Place the solution in a constant temperature bath set at 25°C.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in a known volume of a suitable solvent (e.g., acetone) to stop the solvolysis.

  • Titrate the withdrawn aliquot with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HBr produced.

  • The rate of the reaction is determined by plotting the concentration of HBr versus time. The initial slope of this plot is proportional to the initial rate of the reaction.

  • Repeat the experiment for each alkyl bromide under identical conditions.

  • The relative rates are calculated by dividing the rate of each reaction by the rate of the reference reaction (e.g., methyl bromide).

Protocol 2: Comparison of SN2 Reaction Rates

This protocol provides a qualitative or semi-quantitative comparison of the rates of SN2 reactions by observing the formation of a precipitate.[9][10]

Materials:

  • Primary, secondary, and tertiary alkyl bromides

  • Sodium iodide (NaI) in acetone (B3395972) solution

  • Test tubes and rack

Procedure:

  • Place a set volume of the sodium iodide in acetone solution into separate, dry test tubes for each alkyl bromide to be tested.

  • Add a standardized amount (e.g., a few drops) of each alkyl bromide to its respective test tube simultaneously.

  • Shake each test tube to ensure mixing.

  • Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time it takes for the precipitate to first appear in each test tube.

  • A faster reaction will produce a precipitate more quickly. The order of reactivity can be determined by comparing the times of precipitate formation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanisms of SN1 and SN2 reactions and a logical workflow for comparing the reactivity of alkyl bromides.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack AlkylBromide R-Br (Tertiary > Secondary > Primary) Carbocation R+ (Carbocation Intermediate) AlkylBromide->Carbocation Slow LeavingGroup Br- AlkylBromide->LeavingGroup Slow Product R-Nu Carbocation->Product Fast Nucleophile Nu-

Caption: The SN1 reaction mechanism proceeds in two steps, with the formation of a stable carbocation intermediate being the slow, rate-determining step.[11][12]

SN2_Mechanism Reactants Nu- + R-Br (Primary > Secondary > Tertiary) TransitionState [Nu---R---Br]δ- (Transition State) Reactants->TransitionState Concerted Step Products Nu-R + Br- TransitionState->Products

Caption: The SN2 reaction is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs.[3][4]

Reactivity_Comparison_Workflow cluster_input Input: Alkyl Bromide cluster_reaction_type Reaction Conditions cluster_outcome Predicted Reactivity Primary Primary (RCH₂Br) SN2_Conditions Polar Aprotic Solvent Strong Nucleophile Primary->SN2_Conditions Secondary Secondary (R₂CHBr) SN1_Conditions Polar Protic Solvent Weak Nucleophile Secondary->SN1_Conditions Secondary->SN2_Conditions Tertiary Tertiary (R₃CBr) Tertiary->SN1_Conditions SN1_Reactivity Reactivity Order: Tertiary > Secondary > Primary SN1_Conditions->SN1_Reactivity SN2_Reactivity Reactivity Order: Primary > Secondary > Tertiary SN2_Conditions->SN2_Reactivity

Caption: Logical workflow for predicting the dominant reaction pathway and relative reactivity of alkyl bromides based on their structure and the reaction conditions.[13][14]

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 2-Bromo-5-methylhexane is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. As a halogenated organic compound, this compound is classified as hazardous waste and must be managed according to stringent protocols. This guide provides a comprehensive overview of the proper disposal procedures, from initial waste collection to final disposal, tailored for a professional laboratory setting.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides detailed information on hazards, handling precautions, and emergency procedures.

Key Hazards:

  • Flammable: Keep away from heat, sparks, open flames, and hot surfaces.

  • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Environmental Hazard: Avoid release into the environment.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Chemically resistant gloves (e.g., nitrile rubber).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following is a general operational plan for its proper disposal in a laboratory setting.

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), spent reaction mixtures, and cleaning materials, must be classified as halogenated organic hazardous waste .[1][2]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [2][3] This is because the entire mixture would then need to be treated as the more hazardous (and costly to dispose of) halogenated waste.[2]

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.

  • Container Selection and Labeling:

    • Collect waste in a designated, leak-proof container that is chemically compatible with alkyl halides. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[4][5][6]

    • The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste ".

      • The full chemical name: "This compound ".

      • A list of all components and their approximate percentages if it is a mixed waste stream.

      • The associated hazards (e.g., "Flammable," "Irritant").

      • The date when the first drop of waste was added.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

    • The container must be kept tightly closed at all times, except when adding waste.[1][4]

    • It is best practice to use secondary containment, such as a larger, chemically resistant tub or tray, to capture any potential leaks or spills.

    • Adhere to institutional limits on the volume of hazardous waste that can be accumulated and the time frame for its storage before removal.

  • Final Disposal:

    • Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [4]

    • The primary method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Maintain meticulous records of the amount of waste generated and the date of its disposal.

Quantitative Disposal Parameters

While specific concentration limits for classifying a this compound solution as hazardous waste are not typically defined (it is hazardous in its pure form and as a component of a mixture), the following table summarizes key operational parameters for its disposal.

ParameterSpecificationRationale
Waste Category Halogenated Organic Hazardous WasteContains a carbon-halogen bond.[7]
Primary Disposal Method IncinerationHigh-temperature destruction is effective for halogenated compounds.[2]
Waste Container Material High-Density Polyethylene (HDPE) or GlassGood chemical resistance to alkyl halides.[5][6]
Container Labeling "Hazardous Waste", Full Chemical Name, Hazards, DateEnsures proper identification, handling, and regulatory compliance.
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentPrevents accidental spills and unauthorized access.
Regulatory Framework Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste in the United States.[8][9]

Experimental Protocol: Chemical Degradation of Bromoalkane Waste

For laboratories equipped to perform waste treatment, chemical degradation can be an option to convert the hazardous bromoalkane into a less hazardous substance before disposal. The following is a general protocol based on nucleophilic substitution, a common reaction for alkyl halides. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Objective: To convert this compound into a less hazardous alcohol via hydrolysis.

Materials:

  • This compound waste stream.

  • A solution of a strong base (e.g., Sodium Hydroxide) in a suitable solvent (e.g., a water/alcohol mixture).

  • Reaction vessel with a reflux condenser and stirring capabilities.

  • pH indicator or pH meter.

  • Appropriate work-up and extraction solvents.

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • Reaction:

    • Charge the flask with the this compound waste.

    • Slowly add the basic solution to the flask while stirring. The reaction is a nucleophilic substitution (SN1 or SN2) where the bromide is replaced by a hydroxide (B78521) group.[10][11]

    • Heat the mixture to reflux to increase the reaction rate. The specific temperature and reaction time will depend on the concentration and volume of the waste.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting material by a suitable analytical technique (e.g., Gas Chromatography).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess base with a suitable acid.

    • The resulting product, primarily 5-methyl-2-hexanol, is generally less hazardous than the starting bromoalkane. However, the final mixture must still be evaluated and disposed of as hazardous waste, though it may be classified as non-halogenated waste if the conversion is complete.

Note: The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the concentration of the nucleophile.[10]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process Start Generation of This compound Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Identify Waste Stream Container Collect in Labeled, Compatible Container Segregate->Container Prevent Cross-Contamination Store Store in Designated Satellite Accumulation Area Container->Store Ensure Safe Storage Pickup Schedule Waste Pickup with EHS/Contractor Store->Pickup Request Disposal Transport Transport to Licensed Disposal Facility Pickup->Transport Documentation Maintain Disposal Records Pickup->Documentation Dispose Incineration Transport->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 2-Bromo-5-methylhexane, tailored for researchers, scientists, and drug development professionals. The following procedures and recommendations are compiled to ensure the safe handling, storage, and disposal of this compound.

Chemical Identifier:

PropertyValue
Chemical NameThis compound
CAS Number6570-93-0
Molecular FormulaC₇H₁₅Br
Molecular Weight179.10 g/mol

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Flammable liquids (Category 3): Flammable liquid and vapor[1].

  • Skin corrosion/irritation (Category 2): Causes skin irritation[1].

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation[1].

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation[1].

Signal Word: Warning[1]

Hazard Statements:

  • H226: Flammable liquid and vapor[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards[2][3].To protect eyes from splashes and vapors.
Skin Protection Chemically resistant, impervious gloves such as nitrile rubber. A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin exposure[3][4].To prevent skin contact and absorption, which can cause irritation.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required[2][3].To prevent inhalation of vapors which may cause respiratory irritation.

Step-by-Step Handling and a Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2].

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly donned. The work area within the chemical fume hood should be clean and free of incompatible materials.

  • Dispensing: Ground and bond containers when transferring material to prevent static discharge[3][5]. Use only non-sparking tools[4][5].

  • During Use: Avoid contact with skin, eyes, and clothing[2]. Do not breathe vapors or mist[3]. Avoid ingestion and inhalation[2]. Keep the container tightly closed when not in use. Do not eat, drink, or smoke in the work area[3].

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling[3].

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames[2][6].

  • Keep containers tightly closed[2].

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a suitable, closed, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.

  • Storage of Waste: Store waste containers in a designated and secure area, separate from incompatible materials.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal[7]. Do not dispose of down the drain or in regular trash[7][8].

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention[2][6].

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention[2][3].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor/physician[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.

  • Spills: Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Below is a workflow for the safe handling of this compound.

SafeHandlingWorkflow A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense Chemical C->D E Perform Experiment D->E F Close Container E->F G Segregate Waste F->G End of Experiment H Decontaminate Work Area G->H I Remove & Dispose of PPE H->I J Wash Hands I->J K Label Hazardous Waste L Store in Designated Area K->L M Contact EHS for Pickup L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.